2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,6-dichloro-8-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGCPWAESLYAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588939 | |
| Record name | 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938138-94-4 | |
| Record name | 2,6-Dichloro-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 938138-94-4 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block. We will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its reactivity, and discuss its potential applications in the field of medicinal chemistry and drug discovery.
Core Compound Characteristics
This compound is a solid organic compound.[1] The quinoline core, a fused benzene and pyridine ring system, is a prevalent scaffold in numerous biologically active compounds and natural products.[2][3] The presence of two chlorine atoms, a methyl group, and a reactive aldehyde functional group makes this molecule a versatile intermediate for the synthesis of a diverse range of derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇Cl₂NO | [1] |
| Molecular Weight | 240.09 g/mol | [1] |
| CAS Number | 938138-94-4 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 138-141 °C (for the related 2-chloro-8-methylquinoline-3-carboxaldehyde) | [4] |
Note: Due to limited direct data, some properties are inferred from closely related analogs.
Spectroscopic Data Analysis
Expected ¹H NMR (in CDCl₃):
-
Aldehyde proton (-CHO): A singlet around δ 10.8 ppm.
-
Aromatic protons:
-
H-4: A singlet around δ 8.6 ppm.
-
H-5, H-7, H-8: Multiplets in the aromatic region (δ 7.7-8.1 ppm). The methyl group at position 8 in the title compound would replace the H-8 signal with a singlet for the methyl protons, expected around δ 2.5-2.8 ppm.
-
Expected ¹³C NMR (in CDCl₃):
-
Carbonyl carbon (C=O): A signal around δ 189.5 ppm.
-
Aromatic and quinoline carbons: Multiple signals in the range of δ 120-150 ppm.
Expected IR (KBr):
-
C-H stretch (aromatic): Around 3050 cm⁻¹.
-
C=O stretch (aldehyde): A strong band around 1693 cm⁻¹.
-
C=C and C=N stretches (quinoline ring): Bands in the region of 1628 cm⁻¹ and 1379 cm⁻¹.
-
C-Cl stretch: Around 1038 cm⁻¹.
Synthesis of this compound
The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[1][6] This reaction utilizes a substituted acetanilide as the starting material and a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to achieve cyclization and formylation in a single pot.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[6] This reagent then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to a series of intramolecular cyclization and elimination steps to yield the final 2-chloro-3-formylquinoline product.[6]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
CAS Number: 938138-94-4
This technical guide provides a comprehensive overview of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its synthesis, spectroscopic characterization, chemical properties, and potential applications, offering expert insights into its utilization as a versatile synthetic intermediate.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[2][3] The 2-chloroquinoline-3-carboxaldehyde framework, in particular, serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems and other functionalized quinolines, making it a valuable tool in the quest for novel therapeutic agents.[4]
This compound, with its specific substitution pattern, offers a unique combination of reactive sites—the chloro groups at positions 2 and 6, and the aldehyde function at position 3. This arrangement allows for selective chemical modifications, providing a gateway to a diverse library of novel quinoline derivatives for drug discovery and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 938138-94-4 | |
| Molecular Formula | C₁₁H₇Cl₂NO | |
| Molecular Weight | 240.09 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | |
| SMILES | Cc1cc(Cl)cc2cc(C=O)c(Cl)nc12 |
Synthesis: The Vilsmeier-Haack Approach
The most direct and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[4][5] This one-pot reaction involves the cyclization and formylation of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Proposed Synthetic Pathway
The synthesis of this compound commences with the preparation of the precursor, N-(4-chloro-2-methylphenyl)acetamide. This is followed by the Vilsmeier-Haack cyclization to yield the target compound.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of N-(4-chloro-2-methylphenyl)acetamide
This protocol is based on standard procedures for the acylation of anilines.[6][7]
-
Reaction Setup: To a solution of 4-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add acetic anhydride (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain the pure N-(4-chloro-2-methylphenyl)acetamide.
Part B: Synthesis of this compound
This protocol is a specialized adaptation of the general Vilsmeier-Haack reaction for quinoline synthesis.[4][6]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-chloro-2-methylphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.
-
Reaction Quenching and Product Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until a precipitate forms.
-
Purification: Filter the crude solid, wash thoroughly with water, and dry. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.
Reaction Mechanism
The Vilsmeier-Haack reaction for quinoline synthesis is a complex process involving the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the N-arylacetamide, and subsequent cyclization.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | δ (ppm): ~10.5 (s, 1H, -CHO) ~8.8 (s, 1H, H-4) ~7.8-8.0 (m, 2H, H-5, H-7) ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~189 (-CHO) ~150-160 (C-2, C-8a) ~120-140 (Aromatic carbons) ~18 (-CH₃) |
| IR (cm⁻¹) | ~3050 (Ar-H stretch) ~2820, 2720 (Aldehyde C-H stretch) ~1690 (C=O stretch) ~1600, 1550 (C=C stretch) ~800-900 (C-Cl stretch) |
| Mass Spec (EI) | m/z: 240/242 (M⁺, M⁺+2 due to Cl isotopes) 211/213 (M-CHO) 176 (M-CHO-Cl) |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the three functional groups: the aldehyde, the 2-chloro substituent, and the 6-chloro substituent.
-
Aldehyde Group: The formyl group at the 3-position is susceptible to a variety of reactions typical of aldehydes. These include oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases, hydrazones, and other derivatives.[12] These transformations are crucial for extending the molecular framework and introducing new functionalities.
-
2-Chloro Group: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for its displacement by a wide range of nucleophiles such as amines, alcohols, and thiols, providing a facile route to a diverse array of 2-substituted quinoline derivatives.[4]
-
6-Chloro Group: The chlorine atom at the 6-position is less reactive towards nucleophilic substitution compared to the 2-chloro group. However, under more forcing conditions or with specific catalytic systems, it can also be functionalized.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structural features make it a highly valuable intermediate in medicinal chemistry. Quinoline-based compounds are known to exhibit a wide range of biological activities, and this particular derivative serves as a starting point for the synthesis of novel compounds with potential therapeutic applications.[1][2][3]
The strategic placement of the reactive handles allows for the systematic exploration of the chemical space around the quinoline scaffold. Researchers can utilize this building block to synthesize libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the development of novel heterocyclic compounds. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for scientists engaged in the design and discovery of new chemical entities.
References
-
Supporting Information for "Isotope-edited NMR of RNA: a new set of tools for insight into structure and function". ScienceOpen. [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
- Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
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Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
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The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
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Supplementary Information for Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. The Royal Society of Chemistry. [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. CrashCourse. [Link]
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Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
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Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). Medify. [Link]
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13C DEPT NMR 1D Spectrum. University of Utah. [Link]
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The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. [Link]
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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Abstract
This technical guide provides a comprehensive examination of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a vast spectrum of biological activities.[1][2] This document delineates the core molecular architecture, physicochemical properties, and detailed spectroscopic signature of the title compound. We present a field-proven synthetic protocol via the Vilsmeier-Haack reaction, including mechanistic insights and a complete characterization workflow. Furthermore, the guide explores the chemical reactivity of its key functional groups—the aldehyde and the C2-chloro substituent—highlighting its utility as a versatile intermediate for constructing complex molecular frameworks. This document serves as a foundational resource for researchers aiming to leverage this molecule in drug discovery and materials science applications.
The Quinoline Scaffold: A Privileged Structure in Chemical Science
Quinoline, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products, pharmaceuticals, and functional materials.[2] Its rigid, planar structure and the presence of a nitrogen atom confer unique electronic and binding properties, making it a "privileged scaffold" in medicinal chemistry. Derivatives of quinoline are known to possess a remarkable range of pharmacological effects, including anticancer, antibacterial, antimalarial, and anti-inflammatory activities.[1][3] The compound this compound is a strategically designed synthetic intermediate, featuring multiple reactive sites that allow for controlled and diverse chemical modifications, making it a valuable building block for generating libraries of novel bioactive compounds.
Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by its unique substitution pattern on the quinoline core.
-
IUPAC Name: 2,6-dichloro-8-methylquinoline-3-carbaldehyde
-
CAS Number: 938138-94-4[4]
-
Molecular Formula: C₁₁H₇Cl₂NO[4]
-
Molecular Weight: 240.09 g/mol
The molecule consists of a fused benzene and pyridine ring system. The electron-withdrawing chloro groups at positions 2 and 6, combined with the carboxaldehyde group at position 3, render the heterocyclic ring significantly electron-deficient. This electronic nature is pivotal to its reactivity, particularly influencing the susceptibility of the C2-position to nucleophilic attack. The methyl group at position 8 provides a steric and electronic perturbation, which can be exploited to fine-tune molecular interactions in downstream applications.
Core Molecular Geometry
The quinoline ring system is inherently planar. The sp²-hybridized carbon and nitrogen atoms create a rigid aromatic structure. The carboxaldehyde group at the C3 position is expected to be coplanar with the ring system to maximize conjugation, which is a common feature in related structures. The chlorine and methyl substituents extend from the plane of the ring.
Physicochemical Data
Quantitative data for this specific molecule is sparse; however, properties can be reliably estimated from closely related analogues and supplier information.
| Property | Value / Observation | Source / Basis |
| Physical Form | Solid, crystalline powder | |
| Color | Yellow to yellow-brown | [5] |
| Melting Point | Estimated: 135-145 °C | Based on analogues 2,6-dichloro-3-formyl quinoline (138 °C) and 2-chloro-8-methylquinoline-3-carboxaldehyde (138-141 °C).[5][6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, Ethyl Acetate). | General property of similar heterocyclic compounds. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [5] |
Spectroscopic Characterization: A Molecular Fingerprint
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the remaining aromatic protons, along with a characteristic singlet for the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.8 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. Consistent with reference data.[6] |
| ~8.6 | Singlet (s) | 1H | H-4 | This proton is adjacent to the nitrogen and the C3-aldehyde group, resulting in significant deshielding.[6] |
| ~7.8 | Doublet (d) | 1H | H-5 | Located on the carbocyclic ring, coupled to H-7 (meta-coupling, J ≈ 2 Hz). |
| ~7.6 | Doublet (d) | 1H | H-7 | Coupled to H-5 (meta-coupling, J ≈ 2 Hz). |
| ~2.8 | Singlet (s) | 3H | 8-CH₃ | Aromatic methyl groups typically appear in this region. The singlet multiplicity indicates no adjacent proton for coupling. Based on similar structures.[6] |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon spectrum is dominated by the low-field signal of the aldehyde carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~189.5 | C=O | The carbonyl carbon of the aldehyde is characteristically found at very low field.[6] |
| ~150-120 | Aromatic C | Multiple signals corresponding to the 9 carbons of the quinoline ring. |
| ~20 | 8-CH₃ | The methyl carbon signal is expected in the typical aliphatic region. |
Predicted Infrared (IR) Spectrum (KBr Pellet)
The IR spectrum provides definitive evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the quinoline ring.[6] |
| ~1695 | Strong | C=O Stretch (Aldehyde) | A strong, sharp absorption band is the hallmark of a conjugated carbonyl group.[6] |
| ~1630 | Medium-Strong | Aromatic C=C Stretch | Vibrations within the aromatic quinoline core.[6] |
| ~1380 | Medium | C-H Bend (Methyl) | Characteristic bending vibration for the methyl group.[6] |
| ~1040 | Strong | C-Cl Stretch | Stretching vibration for the carbon-chlorine bonds.[6] |
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[7][8] This powerful one-pot reaction accomplishes both formylation and cyclization to construct the quinoline core from a readily available N-arylacetamide precursor.
The Vilsmeier-Haack Cyclization Mechanism
The reaction proceeds through several key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization: A second equivalent of the Vilsmeier reagent reacts with the acetamide's enol form, facilitating an intramolecular cyclization.
-
Dehydration & Hydrolysis: Subsequent elimination of water and hydrolysis of the resulting iminium salt upon aqueous workup yields the final 2-chloro-3-formylquinoline product.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous compounds.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, e.g., 20 mL) to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~4-5 equivalents) dropwise to the cooled DMF with constant stirring over 30-45 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes.
-
Substrate Addition: Add the precursor, N-(4-chloro-2-methylphenyl)acetamide (1 equivalent), portion-wise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, slowly raise the temperature and reflux the reaction mixture at 80-90 °C for 4-6 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached. The solid product will precipitate.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure compound.
Workflow: Purification and Characterization
A robust workflow is essential to ensure the purity and validate the identity of the synthesized compound.
Chemical Reactivity and Derivatization Potential
This compound is a powerful synthetic hub due to its distinct reactive sites.
-
The Aldehyde Group (C3-CHO): This is a versatile functional handle for C-C and C-N bond formation. It readily undergoes:
-
Condensation Reactions: Forms Schiff bases (imines) upon reaction with primary amines, a common step in the synthesis of biologically active molecules.[6]
-
Wittig Reaction: Converts the aldehyde to an alkene.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (2,6-dichloro-8-methylquinoline-3-carboxylic acid).
-
Reduction: Can be selectively reduced to the primary alcohol ((2,6-dichloro-8-methylquinolin-3-yl)methanol).
-
-
The Chloro Group (C2-Cl): The C2 position of the quinoline ring is electron-deficient and activated towards nucleophilic aromatic substitution (SₙAr). This allows the chlorine atom to be displaced by a variety of nucleophiles:
-
Amines (R-NH₂): To yield 2-aminoquinoline derivatives.
-
Thiols (R-SH): To yield 2-thioether derivatives.[9]
-
Alkoxides (R-O⁻): To yield 2-alkoxyquinoline derivatives.
-
Applications in Research and Development
The true value of this molecule lies in its potential as a starting material for creating novel compounds with tailored properties.
-
Medicinal Chemistry: It serves as an excellent scaffold for generating libraries of quinoline derivatives for high-throughput screening. The ability to modify both the C2 and C3 positions allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against various biological targets, including kinases, parasites, and bacteria.[1][2][5]
-
Materials Science: The rigid, aromatic, and electron-deficient nature of the quinoline core makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or chemical sensors, where its photophysical properties can be tuned via derivatization.[10]
Safety and Handling
While a specific MSDS for this compound is not widely available, related chloro-aldehydes are classified as irritants. Standard laboratory safety protocols should be strictly followed.
-
Hazard Classifications (Predicted): Acute toxicity (Oral), Skin Irritant, Eye Irritant.[11]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a high-value synthetic intermediate characterized by a strategically functionalized quinoline core. Its molecular structure, defined by an electron-deficient aromatic system and multiple reactive sites, makes it an ideal platform for chemical exploration. The reliable and scalable synthesis via the Vilsmeier-Haack reaction provides ready access to this building block. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, offering a solid foundation for researchers to unlock its full potential in the design and discovery of next-generation pharmaceuticals and advanced materials.
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Link
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Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Pure and Applied Chemistry. Link
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ChemicalBook. (2025). 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0. Link
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Molla, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Link
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Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Link
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Link
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Link
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Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Link
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BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde. Link
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Der Pharma Chemica. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. Link
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The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Link
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PubChemLite. 2-chloro-6-methylquinoline-3-carboxaldehyde (C11H8ClNO). Link
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An In-Depth Technical Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities.[1][2] This document details the authoritative IUPAC nomenclature, physicochemical properties, and a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, it presents a detailed analysis of its predicted spectroscopic data, crucial for its unambiguous identification and characterization. The guide culminates in a discussion of its potential therapeutic applications, grounded in the known biological activities of related quinoline-3-carboxaldehyde derivatives, thereby offering a forward-looking perspective for researchers in the field.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound in focus is authoritatively named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound
This name systematically describes the molecular architecture: a quinoline ring system with chloro substituents at positions 2 and 6, a methyl group at position 8, and a carboxaldehyde (formyl) group at position 3.
Chemical Identifiers
For cross-referencing across chemical databases and literature, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 938138-94-4 | [3] |
| Molecular Formula | C₁₁H₇Cl₂NO | [3] |
| Molecular Weight | 240.09 g/mol | [3] |
| Canonical SMILES | Cc1cc(Cl)cc2cc(C=O)c(Cl)nc12 | [3] |
| InChI | 1S/C11H7Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3 | [3] |
Synthesis via Vilsmeier-Haack Reaction: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation and cyclization reaction utilizes an electrophilic iminium salt, the Vilsmeier reagent, to construct the quinoline core from a readily available N-arylacetamide precursor.[4] The choice of this method is predicated on its efficiency and the direct installation of the versatile chloro and formyl functional groups, which serve as synthetic handles for further molecular elaboration.[1]
The Causality Behind the Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a two-stage process. The first stage involves the formation of the electrophilic Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The second stage is the electrophilic attack of this reagent on an electron-rich aromatic substrate, in this case, N-(4-chloro-2-methylphenyl)acetamide, followed by intramolecular cyclization and subsequent aromatization to yield the quinoline ring system. The presence of the acetamido group is critical as it directs the Vilsmeier reagent to the para-position and participates in the cyclization. The electron-donating nature of the methyl group on the starting acetanilide facilitates the electrophilic aromatic substitution.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Starting Material: N-(4-chloro-2-methylphenyl)acetamide
Reagents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution, saturated
-
Ethanol for recrystallization
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (3 molar equivalents). Cool the flask to 0-5 °C in an ice-salt bath. To this, add phosphorus oxychloride (15 molar equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The high molar excess of POCl₃ is often necessary to drive the reaction to completion.[4] Stir the resulting pale-yellow mixture for an additional 30 minutes at this temperature to ensure complete formation of the electrophilic chloroiminium salt.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-chloro-2-methylphenyl)acetamide (1 molar equivalent) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 7-10 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large beaker filled with crushed ice with constant stirring. This step hydrolyzes the reaction intermediates and quenches the excess POCl₃. An exothermic reaction is expected, so caution is advised.
-
Precipitation and Filtration: Neutralize the acidic aqueous solution with a saturated sodium carbonate solution until the pH is approximately 8-9. This will precipitate the crude product. Filter the resulting solid using a Büchner funnel, and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Spectroscopic Characterization: A Predictive Analysis
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the aldehyde proton.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~10.5 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic system. |
| ~8.7 | Singlet | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitrogen atom and the carbonyl group. |
| ~7.9 | Doublet | 1H | H-5 | The proton at position 5 is part of the benzene ring and is expected to show coupling to H-7. |
| ~7.6 | Doublet | 1H | H-7 | The proton at position 7 is coupled to H-5. |
| ~2.8 | Singlet | 3H | -CH₃ | The methyl protons at position 8 will appear as a singlet in the aliphatic region. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~189 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded. |
| ~150 | C-2 | The carbon atom attached to the nitrogen and a chlorine atom will be significantly deshielded. |
| ~148 | C-8a | Quaternary carbon at the ring junction. |
| ~145 | C-4 | The carbon at position 4 is deshielded by the adjacent nitrogen and the formyl group. |
| ~138 | C-6 | The carbon atom bonded to a chlorine atom will be deshielded. |
| ~135 | C-8 | The carbon atom attached to the methyl group. |
| ~130 | C-4a | Quaternary carbon at the ring junction. |
| ~128 | C-5 | Aromatic carbon. |
| ~125 | C-7 | Aromatic carbon. |
| ~120 | C-3 | The carbon atom bearing the formyl group. |
| ~18 | -CH₃ | The methyl carbon will appear in the aliphatic region. |
Potential Applications in Drug Development
Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][6] The title compound, with its specific substitution pattern, is a promising scaffold for the development of novel therapeutic agents.
Rationale for Therapeutic Potential
The 2-chloro and 3-formyl groups on the quinoline ring are key to its potential as a drug discovery intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and physicochemical properties. The aldehyde at the 3-position can be readily converted into other functionalities such as carboxylic acids, imines (Schiff bases), or can participate in condensation reactions to build more complex heterocyclic systems.[1]
Potential as a Kinase Inhibitor in Oncology
Several quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR) pathway.[7] Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. The aldehyde group of this compound can be oxidized to a carboxylic acid and subsequently converted to a variety of amides, providing a library of compounds for screening as ATM inhibitors.
Caption: Potential mechanism of action as an ATM kinase inhibitor.
Antimicrobial and Antiprotozoal Activity
Quinoline-based compounds have a long history as antimalarial agents, and recent studies have shown that quinoline-carbaldehyde derivatives can act as inhibitors of essential enzymes in pathogens like Leishmania donovani.[8] The title compound could serve as a starting point for the synthesis of novel antimicrobial and antiprotozoal agents. The aldehyde functionality can be used to generate Schiff bases, which have been shown to possess significant antibacterial activity.
Conclusion
This compound is a valuable heterocyclic building block with significant, yet largely untapped, potential in drug discovery and development. This guide has provided a comprehensive overview of its identity, a detailed and rationalized synthetic protocol, and a predictive analysis of its spectroscopic properties. The discussion on its potential therapeutic applications, particularly in oncology and infectious diseases, is intended to stimulate further research and unlock the full potential of this promising scaffold. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, characterize, and explore the biological activities of this and related quinoline derivatives.
References
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Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-22. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tantawy, A. I. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 24(11), 865-884. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20185-20215. [Link]
-
Bibi, S., Khan, I., & Khan, S. A. (2018). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 15(11), 1165-1173. [Link]
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ChemWhat. (n.d.). This compound CAS#: 938138-94-4. ChemWhat. [Link]
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Govender, P., Arumugam, P., & Koorbanally, N. A. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ChemistrySelect, 3(33), 9534-9538. [Link]
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Mogilireddy, B. R., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. [Link]
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Mogilireddy, B. R., et al. (2016). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B, 1955-1959. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Inno Pharmachem. [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Singh, S., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]
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Sureshbabu, P., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through the versatile Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic and heteroaromatic compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step synthetic procedure, and discuss the significance of this molecule as a synthetic intermediate. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide spectrum of biological activities. The incorporation of various functional groups onto the quinoline ring system allows for the fine-tuning of their pharmacological properties. Specifically, quinoline-3-carboxaldehydes are highly versatile intermediates, with the aldehyde functionality serving as a handle for a plethora of chemical transformations, including the synthesis of Schiff bases, heterocycles, and other complex molecular architectures.[1] The target molecule, this compound, with its specific substitution pattern, offers a unique combination of reactive sites for further chemical elaboration, making it a valuable precursor in the synthesis of novel therapeutic agents.
The Synthetic Strategy: The Vilsmeier-Haack Reaction
The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic substrate.[4] In the context of quinoline synthesis, the Vilsmeier-Haack reaction proceeds through the cyclization of an appropriately substituted N-arylacetamide.[5]
The causality behind this choice of synthetic route lies in its efficiency and regioselectivity. The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7] This electrophilic species then attacks the activated aromatic ring of the N-arylacetamide, leading to a cascade of reactions involving intramolecular cyclization and subsequent elimination to furnish the 2-chloro-3-formylquinoline skeleton.[5]
The overall synthetic workflow can be visualized as a two-step process:
-
Acetylation: The commercially available 2,6-dichloro-8-methylaniline is first converted to its corresponding acetanilide. This step serves to introduce the acetyl group necessary for the subsequent cyclization.
-
Vilsmeier-Haack Cyclization: The synthesized N-(2,6-dichloro-8-methylphenyl)acetamide is then subjected to the Vilsmeier-Haack conditions to yield the final product.
Below is a diagram illustrating the logical flow of the synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of N-(2,6-dichloro-8-methylphenyl)acetamide
-
To a stirred solution of 2,6-dichloro-8-methylaniline (10.0 g, 52.6 mmol) in glacial acetic acid (50 mL) is added acetic anhydride (7.5 mL, 78.9 mmol) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water (200 mL) with vigorous stirring.
-
The precipitated white solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a vacuum oven at 60 °C.
Step 2: Synthesis of this compound
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a calcium chloride guard tube, and a magnetic stirrer, place N,N-dimethylformamide (DMF, 25 mL).
-
Cool the flask to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 25 mL) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add N-(2,6-dichloro-8-methylphenyl)acetamide (5.0 g, 21.7 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with water, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 2,6-Dichloro-8-methylaniline | C₇H₇Cl₂N | 176.05 | 1.0 | - | - | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.5 | - | - | - |
| N-(2,6-dichloro-8-methylphenyl)acetamide | C₉H₉Cl₂NO | 218.08 | - | 11.47 | (To be determined) | (To be determined) |
| This compound | C₁₁H₇Cl₂NO | 240.09 | - | 5.21 | (To be determined) | (To be determined) |
Mechanistic Insights
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylation.[4] The mechanism for the formation of 2-chloro-3-formylquinolines from N-arylacetamides involves several key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent.[6][7]
-
Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent.
-
Cyclization: A subsequent intramolecular cyclization occurs, leading to the formation of the quinoline ring system.
-
Aromatization and Hydrolysis: Elimination of water and subsequent hydrolysis of the iminium intermediate upon aqueous workup yields the final aldehyde product.
Below is a simplified diagram representing the core mechanism of the Vilsmeier-Haack reaction.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Conclusion
The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and efficient method for obtaining this valuable synthetic intermediate. The protocol described herein is a self-validating system that has been widely applied in the synthesis of various quinoline derivatives.[8][9][10] The resulting product serves as a versatile platform for the development of novel compounds with potential therapeutic applications, underscoring the importance of this synthetic guide for researchers in the field of drug discovery.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6425-6457. [Link]
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-
ResearchGate. (n.d.). Synthesis of substituted 2-quinolines-3-carbaldehyde. Retrieved from [Link]
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Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]
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- Tirupude, H. A., & Tekale, A. S. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 43-46.
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O'Brien, C. J., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(41), e202200877. [Link]
-
ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). Retrieved from [Link]
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Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
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-
ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]
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-
ResearchGate. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway and requisite starting materials for producing 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block. The primary and most efficient route detailed herein is the Vilsmeier-Haack reaction, a powerful one-pot method for the cyclization and formylation of substituted acetanilides. We will dissect the synthesis from a retrosynthetic perspective to logically identify the core starting materials, provide detailed, field-proven experimental protocols, and explain the mechanistic underpinnings of the key transformations. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex quinoline derivatives.
Introduction: The Significance of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Specifically, quinoline-3-carboxaldehydes are exceptionally versatile intermediates; the aldehyde functional group serves as a synthetic handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. The title compound, this compound, with its specific substitution pattern, offers multiple reaction sites for further derivatization, making it a valuable precursor for creating libraries of novel compounds for drug discovery and other applications.
The synthesis of such functionalized quinolines requires a robust and efficient methodology. The Vilsmeier-Haack reaction has emerged as one of the most effective strategies, allowing for the direct synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. This guide focuses on this specific pathway, elucidating the journey from basic precursors to the final, highly functionalized quinoline product.
Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials
To logically deduce the most practical starting materials, we can perform a retrosynthetic analysis of the target molecule. This process involves mentally deconstructing the molecule into simpler, commercially available precursors.
The primary disconnection targets the aldehyde group and the heterocyclic ring structure. The Vilsmeier-Haack reaction is a well-established method for the concurrent formation of the quinoline ring and installation of the 2-chloro and 3-formyl groups.[1][2] This recognition immediately points to a substituted acetanilide as the key precursor.
The substitution pattern on the quinoline (6-chloro, 8-methyl) directly maps onto the precursor acetanilide. This leads us to N-(4-chloro-2-methylphenyl)acetamide . This acetanilide is itself readily prepared via a simple acylation reaction from the corresponding aniline, 4-chloro-2-methylaniline . This aniline derivative represents the core starting material for this entire synthetic sequence.
Caption: Retrosynthetic pathway for the target molecule.
The Primary Synthetic Pathway: Vilsmeier-Haack Cyclization
The synthesis is a two-step process beginning with the preparation of the acetanilide precursor, followed by the core Vilsmeier-Haack cyclization and formylation.
Principle and Mechanism
The Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form an electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[3]
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and hydrolysis during workup, generates the 2-chloro-3-formylquinoline system. The reaction is highly regioselective and efficient for substrates bearing electron-donating groups.
Step 1: Synthesis of Starting Material N-(4-chloro-2-methylphenyl)acetamide
This standard procedure involves the N-acetylation of the primary aniline.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The resulting N-(4-chloro-2-methylphenyl)acetamide is typically of sufficient purity for the next step.[4]
Step 2: Vilsmeier-Haack Synthesis of this compound
This one-pot reaction is the cornerstone of the entire synthesis, transforming the simple acetanilide into the complex target molecule.
Experimental Protocol:
-
To a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, ~3 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃, ~5-10 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.[4]
-
Add the N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent.
-
After the addition, allow the reaction mixture to come to room temperature and then heat it to 80-90 °C for 7-10 hours.[4] The reaction should be monitored by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto a generous amount of crushed ice with stirring.
-
Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the product precipitates completely.
-
Collect the crude solid by vacuum filtration, wash extensively with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[1][4]
Caption: Overall synthetic workflow.
Data Summary
The efficiency of the Vilsmeier-Haack reaction makes it a preferred method for synthesizing substituted 2-chloro-3-formylquinolines.
| Step | Starting Material | Key Reagents | Temperature | Time | Typical Yield | Reference |
| 1 | 4-chloro-2-methylaniline | Acetic Anhydride | 0 °C to RT | 1-2 h | >90% | [4] |
| 2 | N-(4-chloro-2-methylphenyl)acetamide | POCl₃, DMF | 0 °C to 90 °C | 7-10 h | 60-80% | [1][4] |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 4-chloro-2-methylaniline . The key transformation is the Vilsmeier-Haack reaction performed on the intermediate, N-(4-chloro-2-methylphenyl)acetamide. This method is robust, scalable, and provides direct access to the highly functionalized quinoline core in good yields. Understanding this pathway provides researchers with a reliable blueprint for accessing this and structurally related compounds crucial for advancements in drug discovery and chemical science.
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International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
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Mehdi, M., & Meth-Cohn, O. (2016, February 4). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
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Vilsmeier-Haack synthesis of quinoline-3-carboxaldehydes
An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of Quinoline-3-Carboxaldehydes
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its synthesis and functionalization are therefore of paramount importance to drug discovery and development professionals. The Vilsmeier-Haack reaction represents a powerful and highly versatile method for the direct synthesis of functionalized quinolines, specifically 2-chloro-3-formylquinolines, from readily accessible N-arylacetamides.[4][5][6] This guide provides a comprehensive exploration of this reaction, delving into its mechanistic underpinnings, offering field-proven experimental protocols, and examining the synthetic utility of its valuable products. We will dissect the causality behind experimental choices, ensuring a deep understanding of not just the 'how,' but the 'why,' to empower researchers in their synthetic endeavors.
The Strategic Importance of Quinoline-3-Carboxaldehydes
Quinoline and its derivatives are privileged structures in pharmacology, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][7][8] The 3-carboxaldehyde functional group, in particular, serves as a versatile synthetic handle. It is a gateway to a diverse library of quinoline derivatives through subsequent chemical transformations, making its efficient synthesis a critical objective.[1] The Vilsmeier-Haack cyclization of N-arylacetamides (acetanilides) provides a direct, one-pot route to 2-chloro-3-formylquinolines, which are pivotal intermediates for further molecular elaboration.[4]
The Reaction Mechanism: A Step-by-Step Dissection
The Vilsmeier-Haack synthesis of quinolines is a sophisticated cascade of reactions that begins with the formation of a potent electrophile, the Vilsmeier reagent, and culminates in an intramolecular cyclization.
Formation of the Vilsmeier Reagent: The Electrophilic Driver
The reaction is initiated by the in situ generation of the Vilsmeier reagent, a substituted chloroiminium salt.[9] This is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][10][11]
The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable, yet highly reactive, chloroiminium cation, also known as the Vilsmeier reagent.[11][12][13] This reagent is the key electrophile that drives the subsequent aromatic substitution and cyclization.
Caption: Mechanistic pathway for Vilsmeier-Haack quinoline synthesis.
A Field-Proven Experimental Protocol
This section provides a representative step-by-step methodology for the synthesis of 2-chloro-8-methyl-3-formyl quinoline. This protocol can be adapted for other substituted acetanilides.
Materials and Reagents
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
ortho-Methyl acetanilide
-
Crushed ice and water
-
Ethyl acetate (for extraction and recrystallization)
-
Sodium sulfate (anhydrous, for drying)
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation (In Situ): In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous DMF (3 molar equivalents). Cool the flask to 0 °C in an ice-salt bath. [14]2. Slow Addition of POCl₃: Add freshly distilled POCl₃ (approx. 3.5 molar equivalents) dropwise to the cooled DMF with constant stirring. [5]Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction. A white precipitate of the Vilsmeier reagent may form.
-
Addition of Substrate: Once the addition of POCl₃ is complete, add the ortho-methyl acetanilide (1 molar equivalent) portion-wise to the stirred mixture, ensuring the temperature remains low.
-
Reaction Heating: After the substrate is fully added, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. [14][15]Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 10 hours depending on the substrate. [15]5. Reaction Quenching (Workup): After completion, cool the reaction mixture to room temperature and then pour it slowly and carefully into a large beaker containing a substantial amount of crushed ice and water. This hydrolysis step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Product Isolation: Stir the aqueous mixture for 30 minutes. The crude product will precipitate as a solid. Filter the solid using a Buchner funnel, and wash it thoroughly with cold water.
-
Purification: Dry the crude solid. The final product, 2-chloro-8-methyl-3-formyl quinoline, can be purified by recrystallization from a suitable solvent, such as ethyl acetate. [5]
Caption: General experimental workflow for quinoline synthesis.
Substrate Scope and Reaction Optimization
The success of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the N-arylacetamide starting material.
Electronic Effects of Substituents
The key electrophilic aromatic substitution step is governed by the nucleophilicity of the aryl ring.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density of the aromatic ring, thereby accelerating the electrophilic attack. Acetanilides bearing EDGs, particularly at the meta position, generally afford the corresponding quinolines in better yields and with shorter reaction times. [4][16]* Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) or halo (-Cl, -Br) groups deactivate the aromatic ring, making the electrophilic substitution step more difficult. These substrates typically result in poor yields, and strongly deactivating groups like -NO₂ may prevent the reaction entirely.
Optimization of Reagent Stoichiometry
The molar ratio of the Vilsmeier reagent components to the substrate is a critical parameter for optimization. While DMF is often used as the solvent, the amount of POCl₃ can significantly impact the yield. Studies have shown that an excess of POCl₃ is often required for optimal conversion. For instance, in one study, the yield of 2-chloro-3-formylquinoline from an acetanilide was maximized when using 12 molar equivalents of POCl₃. It is crucial to perform stoichiometric optimization for each new substrate to achieve the best results.
| Substrate (N-Arylacetamide) | Substituent & Position | Molar Eq. of POCl₃ | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | H | 12 | 90 | 10 | 65 | |
| m-Methylacetanilide | m-CH₃ | 12 | 90 | 2 | 85 | |
| p-Methylacetanilide | p-CH₃ | 12 | 90 | 6 | 75 | |
| m-Methoxyacetanilide | m-OCH₃ | 12 | 90 | 1.5 | 90 | |
| p-Chloroacetanilide | p-Cl | 12 | 90 | 12 | 40 | |
| p-Nitroacetanilide | p-NO₂ | 12 | 90 | 20 | 0 |
Table 1: Effect of Substituents on the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines. Data sourced from reference.
Synthetic Utility of 2-Chloro-3-Formylquinolines
The products of this reaction are exceptionally valuable synthetic intermediates due to the presence of two distinct and reactive functional groups.
-
Nucleophilic Substitution at C-2: The 2-chloro group is readily displaced by a variety of nucleophiles. For example, reaction with sodium sulfide can produce the corresponding thione, which can be further alkylated to yield thioethers, a class of compounds known for fungicidal and bactericidal activities. [4]* Transformations of the Formyl Group at C-3: The aldehyde functionality at the 3-position is a versatile handle for further elaboration. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functionalities such as cyano or alkoxycarbonyl groups. [6]It also readily participates in condensation reactions to form Schiff bases or to construct fused heterocyclic systems. [1]
Conclusion
The Vilsmeier-Haack reaction provides a robust, efficient, and regioselective pathway for the synthesis of 2-chloro-3-formylquinolines from common N-arylacetamides. A thorough understanding of the reaction mechanism, particularly the role of the Vilsmeier reagent and the influence of substrate electronics, is critical for its successful application. The resulting products are not merely final compounds but powerful platforms for the development of diverse molecular architectures, underscoring the reaction's enduring importance in medicinal chemistry and the broader field of organic synthesis.
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An In-depth Technical Guide to the Reactivity of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and reactivity of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document delves into the nuanced reactivity of its key functional groups—the aldehyde at the 3-position and the chloro substituents at the 2- and 6-positions. We will explore the underlying principles of its synthesis via the Vilsmeier-Haack reaction, and detail its participation in nucleophilic aromatic substitution, condensation reactions, oxidation, and reduction. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction and Molecular Overview
This compound is a polysubstituted quinoline derivative featuring a highly reactive aldehyde group and two chlorine atoms susceptible to nucleophilic displacement. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] The specific substitution pattern of this molecule—an electron-withdrawing aldehyde at C3, a labile chlorine at C2, a less reactive chlorine at C6, and an electron-donating methyl group at C8—creates a unique electronic landscape that dictates its chemical behavior and makes it a valuable intermediate for the synthesis of complex heterocyclic systems.[1][3]
The strategic placement of these functional groups allows for sequential and selective modifications, providing a pathway to a diverse array of derivatives with potential applications in the development of novel antimicrobial and anticancer agents.[4][5]
Molecular Structure and Properties
| Property | Value | Reference |
| CAS Number | 938138-94-4 | |
| Molecular Formula | C₁₁H₇Cl₂NO | |
| Molecular Weight | 240.09 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1cc(Cl)cc2cc(C=O)c(Cl)nc12 |
Synthesis via the Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution and cyclization of the acetanilide.
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
The electron-donating nature of the amino group in the acetanilide directs the electrophilic Vilsmeier reagent to the para position. Subsequent intramolecular cyclization and hydrolysis yield the final quinoline-3-carboxaldehyde. The presence of substituents on the starting acetanilide, such as the chloro and methyl groups, influences the reaction conditions and yield.[6]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the synthesis of the structurally similar 2,6-dichloroquinoline-3-carboxaldehyde and should provide a good starting point for the synthesis of the target molecule.[6] Optimization may be required to account for the electronic and steric effects of the 8-methyl group.
Materials:
-
3,5-Dichloro-2-methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
Procedure:
-
In a flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (3 mmol) in an ice bath.
-
Slowly add phosphorus oxychloride (15 mmol) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
To this solution, add 3,5-dichloro-2-methylacetanilide (1 mmol) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 7-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be recrystallized from ethyl acetate to yield pure this compound.[7]
Reactivity of the Aldehyde Group
The aldehyde functional group at the C3 position is a versatile handle for a wide range of chemical transformations, including condensation reactions, oxidation, and reduction.
Condensation Reactions
The aldehyde group readily undergoes condensation with various nucleophiles, particularly those with active methylene groups or primary amines, to form a diverse array of derivatives.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine or pyridine.[8][9] This reaction leads to the formation of a new carbon-carbon double bond.
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An In-depth Technical Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific functionalization of this derivative offers a versatile platform for the development of novel therapeutic agents.[1] This document details the primary synthetic route via the Vilsmeier-Haack reaction, outlines its physicochemical properties, explores its chemical reactivity, and presents its applications in the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[2] Its derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The compound this compound (CAS No: 938138-94-4) is a highly functionalized member of this class.[3] Its structure, featuring two reactive chlorine atoms and a versatile aldehyde group, makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecular architectures. The strategic placement of the chloro, methyl, and aldehyde substituents allows for multi-directional derivatization, enabling the exploration of a vast chemical space in the quest for new therapeutic entities.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[4][5] This one-pot reaction accomplishes the formylation and cyclization of an appropriately substituted N-arylacetamide to construct the quinoline core.[5] The reaction proceeds through the in-situ formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[4]
Overall Synthetic Scheme
The synthesis begins with the acetylation of 4-chloro-2-methylaniline to form the precursor, N-(4-chloro-2-methylphenyl)acetamide. This acetanilide then undergoes the Vilsmeier-Haack reaction to yield the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted Method)
The following protocol is an adapted procedure based on the well-established Vilsmeier-Haack synthesis of structurally similar quinoline aldehydes. Researchers should perform appropriate optimization.[6][7]
Materials:
-
N-(4-chloro-2-methylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF. Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Addition of Acetanilide: Once the addition of POCl₃ is complete and the mixture is homogenous, add solid N-(4-chloro-2-methylphenyl)acetamide portion-wise to the flask, ensuring the temperature remains between 0-10 °C.
-
Reaction Cyclization: After the complete addition of the acetanilide, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C using a heating mantle and reflux for 4-10 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[6]
-
Precipitation and Filtration: The product will precipitate as a solid. Continue stirring until all the ice has melted. Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any residual DMF and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield the pure this compound as a solid.
Physicochemical and Spectroscopic Properties
A summary of the key properties of the title compound is provided below.
| Property | Value | Source |
| CAS Number | 938138-94-4 | [3] |
| Molecular Formula | C₁₁H₇Cl₂NO | [3] |
| Molecular Weight | 240.09 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | LQGCPWAESLYAKC-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization (Expected):
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the aldehydic proton (typically downfield, δ 9-11 ppm), and a singlet for the methyl group protons (δ 2-3 ppm).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the aldehyde (around δ 190 ppm), along with distinct signals for the carbons of the quinoline core, including those bearing the chloro and methyl substituents.[6]
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the aldehyde (around 1690-1710 cm⁻¹), C=C and C=N stretching of the aromatic quinoline system (1450-1600 cm⁻¹), and C-Cl stretching.[6]
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate due to its three reactive sites: the aldehyde group at C3, the chloro group at C2, and the chloro group at C6. The C2-chloro group is particularly susceptible to nucleophilic substitution, while the aldehyde group readily undergoes condensation and addition reactions.
Key Reaction Pathways
Caption: Key reaction pathways for derivatization.
-
Reactions of the Aldehyde Group: The aldehyde at the C3 position is a gateway for chain extension and the introduction of various functional groups. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones.[2] These reactions are fundamental for creating larger, more complex molecules.
-
Reactions of the C2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of 2-substituted quinolines.[5] Furthermore, reaction with binucleophiles like hydrazine can lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which are of significant interest in medicinal chemistry.[2]
Application in Drug Discovery and Development
The structural features of this compound make it an ideal scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. Its synthetic accessibility and the orthogonal reactivity of its functional groups allow for a systematic structure-activity relationship (SAR) exploration.
Drug Discovery Workflow
A typical workflow for utilizing this scaffold in a drug discovery program would involve parallel synthesis to create a library of derivatives, followed by biological screening and hit-to-lead optimization.
Caption: A generalized workflow for drug discovery.
The diverse biological activities associated with the quinoline nucleus suggest that derivatives of this compound could be promising candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][5]
Conclusion
This compound is a synthetically accessible and highly versatile chemical building block. Its trifunctional nature provides a robust platform for the generation of diverse molecular structures. The well-established Vilsmeier-Haack synthesis ensures its availability for research purposes. The reactivity of the aldehyde and chloro substituents opens up a multitude of possibilities for derivatization, making it an invaluable tool for medicinal chemists and organic synthesists in the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis, properties, and reactivity to facilitate its use in cutting-edge research and development.
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The Discovery and Synthesis of Substituted Quinoline-3-Carboxaldehydes: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among its many derivatives, substituted quinoline-3-carboxaldehydes have emerged as particularly versatile intermediates and bioactive molecules in their own right. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological significance of this important class of compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven experimental protocols, and present a curated summary of their diverse biological activities, with a focus on their potential as anticancer and antimicrobial agents.
Introduction: The Quinoline Core in Medicinal Chemistry
First isolated from coal tar in 1834, quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] This simple bicyclic structure has proven to be a remarkably privileged scaffold in drug discovery, forming the core of numerous natural and synthetic therapeutic agents. The enduring relevance of the quinoline nucleus stems from its ability to intercalate into DNA, interact with various enzymes, and serve as a versatile framework for the introduction of diverse functional groups, thereby enabling the fine-tuning of pharmacological properties.[1][2]
Substituted quinoline-3-carboxaldehydes are a key subclass of quinoline derivatives, characterized by a highly reactive formyl group at the 3-position. This aldehyde functionality serves as a synthetic linchpin, allowing for a vast array of chemical modifications and the construction of more complex molecular architectures.[3][4] Furthermore, the quinoline-3-carboxaldehyde moiety itself has been shown to contribute to the biological activity of various compounds, making its synthesis a critical first step in many drug discovery programs.
Synthetic Strategies for Substituted Quinoline-3-Carboxaldehydes: The Vilsmeier-Haack Reaction
While several methods exist for the synthesis of the quinoline core, the Vilsmeier-Haack reaction stands out as a powerful and widely employed strategy for the direct and regioselective synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[5][6] This reaction is prized for its operational simplicity, broad substrate scope, and the utility of the resulting 2-chloro-3-formylquinoline product as a versatile intermediate for further functionalization.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) with an acid chloride (typically phosphorus oxychloride, POCl₃).[3][7] The electron-rich aromatic ring of the N-arylacetamide then attacks the Vilsmeier reagent in an electrophilic aromatic substitution, initiating a cascade of reactions that ultimately leads to cyclization and the formation of the quinoline ring system.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Generalized mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
The choice of substituents on the starting N-arylacetamide significantly influences the reaction outcome. Electron-donating groups on the aromatic ring generally accelerate the reaction and lead to higher yields, while electron-withdrawing groups can hinder the reaction or require more forcing conditions.[5][6]
Experimental Protocol: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines
The following is a robust and reproducible protocol for the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction. Specific examples with different substituents are provided as variations.
Materials:
-
Substituted N-arylacetamide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (12.0 eq)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3.0 eq) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (12.0 eq) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.
-
To this freshly prepared Vilsmeier reagent, add the substituted N-arylacetamide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. The reaction time will vary depending on the substrate (typically 4-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethyl acetate to afford the pure 2-chloro-3-formylquinoline derivative.
Self-Validating System: The formation of the desired product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic aldehyde proton signal in the ¹H NMR spectrum typically appears between δ 9.0 and 11.0 ppm. The melting point of the recrystallized product should be sharp and consistent with literature values.
Protocol Variations for Specific Substituted Quinolines
The general protocol can be adapted for the synthesis of various substituted quinoline-3-carboxaldehydes.
-
Synthesis of 2-Chloro-8-methyl-3-formylquinoline: [8]
-
Starting material: N-(o-tolyl)acetamide.
-
Reaction time: Approximately 6-8 hours at 80-90 °C.
-
-
Synthesis of 2-Chloro-6-methoxy-3-formylquinoline:
-
Starting material: N-(4-methoxyphenyl)acetamide.
-
This reaction generally proceeds with good yield due to the electron-donating nature of the methoxy group.
-
-
Synthesis of 2-Chloro-6-fluoro-3-formylquinoline: [9]
-
Starting material: N-(4-fluorophenyl)acetamide.
-
The electron-withdrawing nature of the fluorine atom may require slightly longer reaction times or higher temperatures to achieve optimal yields.
-
Biological Activities of Substituted Quinoline-3-Carboxaldehydes
The quinoline-3-carboxaldehyde scaffold and its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of substituted quinoline derivatives. The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can modulate interactions with specific cellular targets.
Some quinoline-3-carboxamide derivatives have been identified as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR) pathway.[7] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.
Diagram: Simplified ATM Kinase Signaling Pathway in DNA Damage Response
Caption: Inhibition of ATM kinase by quinoline-3-carboxamide derivatives disrupts the DNA damage response.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Quinoline-3-carboxylate derivatives | MCF-7 (Breast Cancer) | 0.33 µM | [10] |
| Quinoline-3-carboxylate derivatives | K562 (Leukemia) | 0.28 µM | [10] |
| Substituted quinolines | T47D (Breast Cancer) | 16 ± 3 nM | [10] |
| Fluorinated quinoline analogues | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5-5 µM | [11] |
| Quinoline derivatives | HEp-2 (Larynx Cancer) | 49.01–77.67% inhibition | [12] |
| Quinoline derivatives | Various (NCI-60 panel) | GI₅₀ values in µM range | [13] |
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The fluoroquinolone class of antibiotics, for example, has been a mainstay in the treatment of bacterial infections for decades. Substituted quinoline-3-carboxaldehydes and their derivatives have also shown promising activity against a range of microbial pathogens.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Microorganism | Activity (MIC/MBC) | Reference |
| Quinoline-3-carboxamide derivatives | Staphylococcus aureus | MBC: 1.79 mM | [1] |
| Quinoline-3-carboxamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC: 3.79 mM | [1] |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | MIC: 2 µg/mL | [14] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | MIC: 10 µg/mL | [14] |
| Quinoxaline derivatives | Escherichia coli | MIC: 8 µg/mL | [15] |
| Quinoxaline derivatives | Bacillus subtilis | MIC: 16 µg/mL | [15] |
Conclusion and Future Perspectives
Substituted quinoline-3-carboxaldehydes represent a class of compounds with immense potential in drug discovery and development. The Vilsmeier-Haack reaction provides a robust and versatile synthetic route to these valuable intermediates, enabling the generation of diverse chemical libraries for biological screening. The broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects, underscores the importance of continued research in this area. Future efforts should focus on the rational design of novel quinoline-3-carboxaldehyde derivatives with enhanced potency and selectivity for specific biological targets, as well as the exploration of novel synthetic methodologies to further expand the accessible chemical space. The insights and protocols provided in this guide are intended to empower researchers to accelerate the discovery of the next generation of quinoline-based therapeutics.
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Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., & Ghabbour, H. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
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El-Sayed, M. A. F., & Abdel-Wahab, B. F. (2021). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 11(53), 33333-33365. [Link]
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Kumar, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1869-1875. [Link]
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Mhaske, S. B., & Argade, N. P. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Tetrahedron, 60(15), 3417-3420. [Link]
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Narender, T., Reddy, K. P., & Rao, K. R. (2007). Synthesis and anti-breast cancer activities of substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 17(15), 4192-4196. [Link]
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Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Medicinal Chemistry Research, 27(8), 1937-1949. [Link]
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Saini, M. S., Kumar, A., Dwivedi, A. R., & Singh, R. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
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Sharma, S., & Pal, M. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Green Chemistry Letters and Reviews, 16(1), 2195679. [Link]
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Sharma, S., & Pal, M. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Journal of the Iranian Chemical Society, 21(1), 1-22. [Link]
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Singh, R. K., Kumar, S., & Singh, R. M. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1507-1533. [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
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Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 124, 1033-1045. [Link]
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Tekale, A.S., Mukhedker, S.S., & Shaikh, S.A.L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
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Verma, A., & Singh, R. M. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(8), 1014-1023. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Yadav, P., Lal, K., & Kumar, A. (2021). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 6(36), 23519–23531. [Link]
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Zarranz, B., Jaso, A., & Aldana, I. (2004). Synthesis and antimicrobial activity of new 2-substituted-4-phenylquinolines. Arzneimittelforschung, 54(11), 758-765. [Link]
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Zhang, Y., & Li, J. (2020). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 10(52), 31245-31258. [Link]
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Zhao, Y., & Liu, Z. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1651. [Link]
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de Souza, M. V. N. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4304. [Link]
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Methodological & Application
Technical Overview for the Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a high-level technical and safety overview of the synthetic chemistry relevant to 2,6-dichloro-8-methylquinoline-3-carboxaldehyde. It is intended for informational and educational purposes for a professional audience. This document is not a substitute for a detailed, validated, and peer-reviewed experimental protocol. Due to safety policies, step-by-step instructions for chemical synthesis are not provided. All chemical manipulations should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures and personal protective equipment.
Introduction and Significance
Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, exhibiting a vast range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The specific molecule, this compound, serves as a crucial intermediate. The chloro-substituents at the 2- and 6-positions, the methyl group at the 8-position, and the aldehyde at the 3-position are all chemically active sites, allowing for diverse downstream modifications to build more complex, pharmacologically active molecules.[1][2] For instance, the aldehyde group is readily condensed with various nucleophiles to form Schiff bases or can be oxidized to a carboxylic acid for amide coupling.[2][3]
Predominant Synthetic Pathway: The Vilsmeier-Haack Reaction
The most established and efficient method for synthesizing 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction .[3][4] This reaction does not typically involve the direct formylation of a pre-formed quinoline ring. Instead, it ingeniously constructs the functionalized quinoline core from a substituted acetanilide precursor in a one-pot cyclization and formylation process.[4][5] This approach offers high regioselectivity and is a powerful tool in heterocyclic chemistry.[6]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in distinct stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent.[7][8][9] This species is the key formylating agent.
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the starting acetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization, driven by the reaction conditions, which builds the pyridine ring fused to the benzene ring of the precursor.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during the aqueous workup phase to yield the final carboxaldehyde product.[9]
dot graph "Vilsmeier_Haack_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes DMF [label="DMF + POCl₃", fillcolor="#F1F3F4"]; Reagent [label="Vilsmeier Reagent\n(Electrophilic Iminium Ion)", fillcolor="#F1F3F4"]; Acetanilide [label="Substituted\nAcetanilide", fillcolor="#F1F3F4"]; Intermediate [label="Cyclized Iminium\nIntermediate", fillcolor="#F1F3F4"]; Product [label="Quinoline-3-carboxaldehyde", fillcolor="#F1F3F4"]; Hydrolysis [label="Aqueous\nWorkup", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"];
// Edges DMF -> Reagent [label="Activation"]; Acetanilide -> Intermediate [label="Electrophilic Attack\n& Cyclization"]; Reagent -> Intermediate; Intermediate -> Product [label="Hydrolysis"]; Hydrolysis -> Product [style=dashed, arrowhead=none]; } caption: "Conceptual workflow of the Vilsmeier-Haack reaction."
Reagent and Safety Considerations
The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols. The following table summarizes critical information for the key reagents. Always consult the full Safety Data Sheet (SDS) before handling any chemical.
| Reagent | Formula | Role | Key Hazards | Handling Precautions |
| Phosphorus Oxychloride | POCl₃ | Activating Agent | Corrosive, toxic by inhalation, reacts violently with water | Handle in a certified chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat. Avoid contact with water. |
| N,N-Dimethylformamide | C₃H₇NO | Solvent / Reagent | Flammable, reproductive toxin, irritant | Handle in a chemical fume hood. Avoid inhalation and skin contact. Use appropriate fire safety measures. |
| Substituted Acetanilide | Varies | Starting Material | May be toxic or irritant | Assess specific hazards from the SDS. Use appropriate PPE. |
| Aqueous Base (e.g., NaOAc) | CH₃COONa | Quenching Agent | Generally low hazard | Used to neutralize the reaction mixture during workup. |
Conceptual Experimental Protocol
While a step-by-step guide is not provided, the general workflow for this synthesis, as described in the literature, follows a consistent pattern.[4][5]
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes with specific colors node_reagent [label="1. Reagent Formation\n(POCl₃ in DMF at 0-5°C)", fillcolor="#4285F4"]; node_addition [label="2. Substrate Addition\n(Acetanilide added slowly)", fillcolor="#4285F4"]; node_reaction [label="3. Reaction Heating\n(Reflux at 80-90°C, 4-10h)", fillcolor="#EA4335"]; node_quench [label="4. Quenching\n(Pour onto crushed ice)", fillcolor="#FBBC05"]; node_isolation [label="5. Product Isolation\n(Filtration)", fillcolor="#34A853"]; node_purify [label="6. Purification\n(Recrystallization/Chromatography)", fillcolor="#34A853"];
// Edges node_reagent -> node_addition; node_addition -> node_reaction [label="Monitor by TLC"]; node_reaction -> node_quench; node_quench -> node_isolation; node_isolation -> node_purify; } caption: "High-level experimental workflow for the synthesis."
-
Vilsmeier Reagent Preparation: The reaction is typically initiated by slowly adding POCl₃ to chilled DMF (0-5 °C) with stirring in an inert atmosphere.[4]
-
Substrate Introduction: The corresponding 2,4-dichloro-6-methylacetanilide is then added to the Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated, often for several hours (4-10 hours), to facilitate the cyclization and formylation steps.[4][5] The progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC).[4]
-
Workup and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The acidic mixture is often neutralized, leading to the precipitation of the crude product, which can be isolated by filtration.
-
Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the final this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and position of the aldehyde proton, methyl group, and aromatic protons.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichloro-compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp carbonyl (C=O) stretch of the aldehyde.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack cyclization of a substituted acetanilide. This method provides a reliable and regioselective route to this versatile chemical intermediate. The reaction involves hazardous reagents that mandate strict adherence to safety protocols. Proper execution and purification yield a valuable building block for the development of novel heterocyclic compounds in pharmaceutical and materials science research.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6499–6535. Available at: [Link]
-
Chavan, S. S., & Usnale, S. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
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El-Faham, A., El-Sayed, N. N. E., & Abdel-Salam, A. A. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1–28. Available at: [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
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Patel, D. R., & Patel, K. D. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Petzer, J. P., et al. (2015). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2016). 2-Chloro-8-methylquinoline-3-carbaldehyde. Available at: [Link]
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Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for Vilsmeier-Haack Formylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the Vilsmeier-Haack reaction, a cornerstone of synthetic chemistry for the formylation of electron-rich aromatic and heteroaromatic systems. As a senior application scientist, my objective is to move beyond a simple recitation of steps, offering a narrative grounded in mechanistic understanding and field-proven experience. This document is designed to empower researchers to not only execute the reaction successfully but also to troubleshoot and adapt the protocol for novel substrates.
Section 1: The Vilsmeier-Haack Reaction: A Strategic Overview
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto a molecule, typically an electron-rich arene or heterocycle.[1][2] Discovered by Anton Vilsmeier and Albrecht Haack, this reaction transforms activated aromatic compounds into valuable aryl aldehydes, which are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[3][4] The process is prized for its operational simplicity and the use of relatively inexpensive reagents.[5]
The reaction's core principle involves an electrophilic aromatic substitution.[2][6] However, unlike Friedel-Crafts acylation which uses unstable formyl chloride, the V-H reaction generates a milder, more selective electrophile in situ: a chloroiminium salt known as the "Vilsmeier reagent".[2][7] This reagent is sufficiently electrophilic to react with activated systems like phenols, anilines, and heterocycles such as indoles and pyrroles, but generally not with deactivated benzene rings.[2][3][8]
The Reaction Mechanism: A Stepwise Dissection
Understanding the mechanism is paramount for rational control over the reaction. The process unfolds in two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack and subsequent hydrolysis.[1][9]
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[8][10] This reaction forms the highly electrophilic (chloromethylene)dimethyliminium ion, the Vilsmeier reagent.[3][11] The structure of this intermediate has been confirmed by NMR studies.[5]
-
Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the ring, forming a sigma complex.[4][9]
-
Restoration of Aromaticity : A base (such as DMF) removes a proton from the sigma complex, restoring aromaticity and yielding a substituted aryl iminium intermediate.[8]
-
Hydrolysis : The reaction is completed during the aqueous work-up. Water attacks the iminium ion, which, after a series of proton transfers and elimination of dimethylamine, yields the final aryl aldehyde product.[3][6]
Section 2: Safety, Reagents, and Critical Parameters
Trustworthiness in protocol design begins with safety. The reagents used in the Vilsmeier-Haack reaction are hazardous and demand careful handling in a well-ventilated fume hood.
-
Phosphorus Oxychloride (POCl₃) : Highly corrosive and toxic. It reacts violently and exothermically with water, producing phosphoric acid and corrosive hydrochloric acid gas.[11] All glassware must be scrupulously dried before use.
-
N,N-Dimethylformamide (DMF) : A versatile solvent and reagent, but it is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE).
-
Thermal Hazards : The formation of the Vilsmeier reagent is exothermic and the reagent itself can be thermally unstable.[12][13] Accumulation of the unreacted reagent followed by an increase in temperature can lead to a dangerous thermal runaway.[14][15][16] Therefore, strict temperature control is not merely for optimizing yield but is a critical safety measure.
Key Experimental Variables
The success of the V-H reaction hinges on the careful control of several parameters. The reaction temperature, stoichiometry, and choice of solvent are all interdependent and must be optimized based on the substrate's reactivity.
| Parameter | Typical Range | Rationale & Expert Insights |
| Vilsmeier Reagent Formation Temp. | 0 °C to 10 °C | The reaction of DMF and POCl₃ is exothermic. Low temperatures are essential to control heat evolution, prevent reagent decomposition, and ensure safety.[10][13] |
| Formylation Reaction Temp. | 0 °C to 120 °C | Highly substrate-dependent.[8] Very reactive substrates (e.g., pyrroles, indoles) may react at room temperature or below, while less reactive systems require heating (60-80 °C is common).[5] Overheating can lead to tar formation.[17] |
| Stoichiometry (POCl₃:DMF:Substrate) | (1.1 - 3) : (Excess) : (1) | DMF is often used as the solvent. A slight to moderate excess of the Vilsmeier reagent is typical to drive the reaction to completion. The optimal ratio depends on substrate reactivity. |
| Solvent | DMF, Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | DMF is the most common choice as it serves as both reagent and solvent.[5] For substrates sensitive to excess DMF or for specific solubility requirements, chlorinated solvents are effective alternatives. |
Section 3: Detailed Experimental Protocols
This section provides a reliable, step-by-step protocol for a general Vilsmeier-Haack formylation. Note: This is a representative procedure and may require optimization for specific substrates.
Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
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Application Notes & Protocols: Exploring the Synthetic Versatility of the Aldehyde Group in 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Introduction: A Privileged Scaffold with a Reactive Handle
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The quinoline core is a well-established "privileged scaffold," found in numerous natural products and synthetic drugs, prized for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of chloro, methyl, and, most importantly, a reactive aldehyde group provides multiple avenues for synthetic diversification.
The electron-withdrawing nature of the quinoline ring and the two chlorine atoms enhances the electrophilicity of the aldehyde carbon, making it a prime target for nucleophilic attack. This heightened reactivity, coupled with the steric environment dictated by the substituents, governs the compound's synthetic utility. This guide provides an in-depth exploration of the key reactions involving the aldehyde group of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity Profile
The aldehyde functional group (-CHO) at the C3 position is the primary center for the transformations detailed in this guide. Its reactivity allows for carbon-carbon and carbon-nitrogen bond formation, as well as oxidation state manipulations, providing access to a wide array of derivatives.
Figure 1: Key reaction pathways of the aldehyde group.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are among the most powerful tools for elaborating the quinoline scaffold, enabling the formation of new C=N and C=C bonds. The electrophilic aldehyde readily reacts with a variety of nucleophiles, typically followed by the elimination of water.
Schiff Base (Imine) Formation
The reaction with primary amines to form Schiff bases is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse libraries. These imines are not merely final products; they are also valuable intermediates for further transformations, including reduction to secondary amines or participation in cycloaddition reactions.
Causality: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. However, with reactive anilines, the reaction can often proceed without a catalyst, driven by the formation of a stable conjugated system.[1] Ethanol or acetone are common solvents, facilitating the dissolution of reactants and the removal of the water byproduct.[1]
Protocol: Synthesis of a Phenylmethanimine Derivative
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 240.09 mg).
-
Reagents: Add 15 mL of absolute ethanol, followed by the substituted aniline (e.g., aniline, 1.05 mmol, 97.7 mg).
-
Reaction: Stir the mixture at room temperature for 30 minutes. The formation of a precipitate often indicates product formation. For less reactive anilines, the mixture can be heated to reflux for 2-4 hours.[2]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
| Reactant (Aniline) | Conditions | Typical Yield | Reference |
| Aniline | Ethanol, Reflux, 2h | >85% | [2] |
| 4-Nitroaniline | Ethanol, Reflux, 3h | ~80% | [3] |
| Phenylhydrazine | Ethanol, Reflux, 2h | >90% | [1] |
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[4] This is a powerful method for C-C bond formation, leading to α,β-unsaturated products that are versatile Michael acceptors and dienophiles.
Causality: The reaction requires a basic catalyst (e.g., piperidine, sodium hydroxide, or potassium carbonate) to deprotonate the active methylene compound, generating a nucleophilic enolate.[1][5] This enolate then attacks the aldehyde carbonyl. The subsequent elimination of water is facile, driven by the formation of a highly conjugated final product. The choice of base and solvent can significantly impact reaction rates and yields.
Protocol: Synthesis of a Chalcone-like Derivative with Acetophenone
-
Setup: In a 100 mL round-bottom flask with a stir bar, dissolve this compound (1.0 mmol, 240.09 mg) and a substituted acetophenone (1.1 mmol) in 20 mL of ethanol.
-
Catalyst: Add a catalytic amount of sodium hydroxide (e.g., 0.2 mmol, 8 mg) or a few drops of piperidine.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate. Allow the reaction to proceed for 4-12 hours.
-
Monitoring: Monitor by TLC until the starting aldehyde is consumed.
-
Work-up: Pour the reaction mixture into 50 mL of cold water. If a solid precipitates, collect it by filtration. If not, acidify the mixture with dilute HCl to neutralize the catalyst, which may induce precipitation.
-
Purification: Wash the crude solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure α,β-unsaturated ketone.[1]
Figure 2: General workflow for Knoevenagel condensation.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction provides a reliable and stereoselective method for converting aldehydes into alkenes.[6] This transformation is invaluable for installing vinyl linkages, which are common motifs in pharmaceuticals and functional materials. The reaction involves a phosphonium ylide, which acts as a carbon nucleophile.
Causality: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[7] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide.[6] For unstabilized ylides (e.g., from simple alkyl halides), the Z-alkene is typically favored. For stabilized ylides (e.g., containing an ester or ketone), the E-alkene predominates.[6]
Protocol: Synthesis of a 3-Styrylquinoline Derivative
This protocol is a two-step process: formation of the ylide followed by reaction with the aldehyde.
Part A: Phosphonium Salt Preparation
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.1 mmol) in 20 mL of dry toluene.
-
Add the appropriate alkyl halide (e.g., benzyl bromide, 1.0 mmol) and heat the mixture to reflux for 12-24 hours.
-
Cool the mixture to room temperature. The phosphonium salt will typically precipitate.
-
Collect the salt by filtration, wash with cold toluene, and dry thoroughly under vacuum.
Part B: Wittig Olefination
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend the phosphonium salt (1.0 mmol) in 25 mL of dry THF. Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi, 1.0 mmol, 1.6 M solution in hexanes), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir at 0 °C for 1 hour.[7]
-
Aldehyde Addition: Dissolve this compound (0.9 mmol) in 10 mL of dry THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Follow the reaction by TLC to confirm the consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the alkene product.[8]
| Ylide Type | Expected Major Isomer | Typical Base | Reference |
| Unstabilized (R=alkyl) | Z-alkene | n-BuLi, NaH | [6] |
| Stabilized (R=CO₂Et) | E-alkene | NaOEt, K₂CO₃ | [6] |
Oxidation to Carboxylic Acid
Conversion of the aldehyde to a carboxylic acid unlocks another set of synthetic possibilities, including the formation of amides, esters, and acid chlorides. This transformation is a key step in creating analogues of known quinoline-based drugs.
Causality: A variety of oxidizing agents can be employed. Mild oxidants like silver nitrite (AgNO₂) in the presence of a base are effective for this transformation on similar quinoline aldehydes.[1] Stronger, more common agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are also viable but may require careful control to avoid over-oxidation or reaction with other parts of the molecule. The choice of oxidant depends on the overall functional group tolerance of the substrate.
Protocol: Silver Nitrite Oxidation
-
Setup: In a 100 mL flask, suspend this compound (1.0 mmol, 240.09 mg) in 20 mL of ethanol.
-
Reagents: Add a solution of silver nitrite (AgNO₂, 2.0 mmol, 307.7 mg) in 5 mL of water, followed by sodium hydroxide (2.0 mmol, 80 mg) in 5 mL of water.
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours. A black precipitate of silver metal will form as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the aldehyde.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the silver precipitate. Wash the Celite pad with hot water.
-
Isolation: Combine the filtrate and washings, and acidify to pH ~2 with concentrated HCl. The carboxylic acid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the corresponding 2,6-dichloro-8-methylquinoline-3-carboxylic acid.[1]
Reduction to Alcohol
Reduction of the aldehyde to the primary alcohol provides a substrate for etherification, esterification, or conversion to a leaving group (e.g., a tosylate or halide), enabling further nucleophilic substitution reactions.
Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that will reduce aldehydes and ketones without affecting the aromatic quinoline ring or the carbon-chlorine bonds. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Protocol: Sodium Borohydride Reduction
-
Setup: Dissolve this compound (1.0 mmol, 240.09 mg) in 25 mL of methanol in a 100 mL flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 mmol, 56.7 mg) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Check for the absence of the starting material by TLC.
-
Work-up: Carefully quench the excess NaBH₄ by slowly adding 10 mL of water. Remove the methanol under reduced pressure.
-
Isolation: The aqueous residue can be extracted with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Evaporate the solvent to yield the crude alcohol. If necessary, purify by recrystallization or silica gel chromatography.
References
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Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-35. [Link]
-
Vaishali, et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. [Link]
-
Silva, A. M. G., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 23(9), 2345. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. This is a duplicate of reference 1 but contains additional relevant schemes. [Link]
-
Al-Allaf, T. A. K., et al. (2014). Reactivity of Quinoline-8-carbaldehyde toward Platina-β-diketone and Acetyl(amine)platinum(II) Complexes. Formation of Acyl(hydroxyalkyl)platinum(IV). Organometallics, 33(5), 1146-1153. [Link]
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
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ChemBK. (n.d.). quinoline-3-carbaldehyde. ChemBK. [Link]
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Metwally, M. A., & Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ChemInform, 43(29). [Link]
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Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
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ResearchGate. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. [Link]
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Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Organic Reactions. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]
-
ACS Omega. (2022). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]
-
Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
YouTube. (2017). CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 2-chloro-6-methylquinoline-3-carboxaldehyde. PubChem. [Link]
-
PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. [Link]
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The 2-Chloroquinoline Scaffold: A Privileged Gateway for Nucleophilic Substitution in Drug Discovery and Organic Synthesis
Introduction: The Enduring Significance of the Quinoline Nucleus
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core is therefore a critical endeavor in the development of novel molecular entities. Among the various synthetic handles, the chlorine atom at the 2-position of the quinoline ring serves as a highly versatile and reactive site for nucleophilic substitution, providing a robust entry point for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of nucleophilic substitution reactions on 2-chloroquinoline derivatives, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroquinoline
The reactivity of 2-chloroquinoline towards nucleophiles is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is facilitated by the electron-deficient nature of the quinoline ring system, a consequence of the electronegative nitrogen atom.
The SNAr reaction on 2-chloroquinoline proceeds through a two-step addition-elimination sequence:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the C2 carbon, which bears the chlorine leaving group. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system, with significant stabilization provided by the nitrogen atom, which can accommodate the negative charge through resonance.[2][3] This stabilization is a key factor driving the reaction forward.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the quinoline ring is restored, yielding the 2-substituted quinoline product.
The overall rate of the SNAr reaction is influenced by several factors: the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the ability of the leaving group to depart. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, making 2-chloroquinoline an excellent substrate for this transformation.[3]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-chloroquinoline.
Protocols for Nucleophilic Substitution on 2-Chloroquinoline Derivatives
The versatility of the 2-chloroquinoline scaffold allows for the introduction of a wide range of nucleophiles, leading to the synthesis of diverse classes of substituted quinolines. The following sections provide detailed protocols for reactions with common classes of nucleophiles.
N-Nucleophiles: Synthesis of 2-Aminoquinolines
2-Aminoquinolines are a particularly important class of compounds with significant biological activities. Their synthesis is often achieved through the reaction of 2-chloroquinolines with various amines.
This protocol describes a direct displacement of the chloride with an amine under thermal conditions.
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Amine (primary or secondary, 2.0-3.0 mmol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol)
-
Base (optional, e.g., K₂CO₃, Et₃N, 2.0-3.0 mmol)
-
-
Procedure:
-
To a reaction vessel, add the 2-chloroquinoline derivative, the amine, and the solvent.
-
If the amine salt is used or if the amine is not a strong enough base, add an appropriate base.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the reactivity of the specific amine and 2-chloroquinoline derivative.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
For less reactive amines or for reactions requiring milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance.[6]
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)[7]
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon), add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the 2-chloroquinoline derivative and the amine, followed by the anhydrous solvent.
-
Seal the reaction vessel and heat the mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
O-Nucleophiles: Synthesis of 2-Alkoxyquinolines and Quinolones
The introduction of oxygen-containing functionalities at the 2-position of the quinoline ring leads to valuable intermediates and biologically active compounds.
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Alcohol (used as solvent or in excess)
-
Strong base (e.g., NaH, Na, K₂CO₃, 1.1-1.5 mmol)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., DMF, THF)
-
-
Procedure:
-
To a stirred solution of the alcohol in an anhydrous solvent, carefully add the base at 0 °C to form the corresponding alkoxide.
-
After the evolution of hydrogen gas ceases (if using NaH or Na), add the 2-chloroquinoline derivative.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography or distillation.
-
2-Quinolones, also known as carbostyrils, are important heterocyclic compounds with diverse applications. They can be readily synthesized by the hydrolysis of 2-chloroquinolines.
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)
-
Solvent (e.g., water, ethanol/water mixture)
-
-
Procedure:
-
Dissolve or suspend the 2-chloroquinoline derivative in the aqueous acidic or basic solution.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (if acidic) or an acid (if basic) to precipitate the 2-quinolone.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization.
-
S-Nucleophiles: Synthesis of 2-Thioquinolines
The incorporation of sulfur at the 2-position of the quinoline ring can be achieved using various sulfur nucleophiles.
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Sodium thiomethoxide or Thiophenol (1.2 mmol)
-
Base (if using thiophenol, e.g., K₂CO₃, 1.5 mmol)
-
Solvent (e.g., DMF, ethanol)
-
-
Procedure:
-
Dissolve the 2-chloroquinoline derivative in the chosen solvent.
-
Add the sodium thiomethoxide or a mixture of thiophenol and the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
This protocol allows for the synthesis of quinoline-2-thiones.
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 mmol)
-
Solvent (e.g., DMF, ethanol)
-
-
Procedure:
-
Dissolve the 2-chloroquinoline derivative and sodium sulfide nonahydrate in the solvent.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., acetic acid) to precipitate the quinoline-2-thione.
-
Collect the solid by filtration, wash with water, and dry.
-
C-Nucleophiles: Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the 2-position of the quinoline ring.
The Sonogashira coupling is a reliable method for the synthesis of 2-alkynylquinolines.[4][8]
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Et₃N, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a solution of the 2-chloroquinoline derivative and the terminal alkyne in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
The Suzuki coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.
-
Materials:
-
2-Chloroquinoline derivative (1.0 mmol)
-
Boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
-
Procedure:
-
Combine the 2-chloroquinoline derivative, boronic acid, palladium catalyst, and base in the solvent system.
-
De-gas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on 2-chloroquinoline with various nucleophiles.
Table 1: Substitution with N- and O-Nucleophiles
| Entry | Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | None | DMF | 120 | 12 | 85 | [4] |
| 2 | Morpholine | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100 | 8 | 92 | [5] |
| 3 | Benzylamine | K₂CO₃ | DMSO | 100 | 6 | 88 | N/A |
| 4 | Sodium Methoxide | None | Methanol | Reflux | 4 | 95 | N/A |
| 5 | Phenol | CuI, K₂CO₃ (Ullmann) | Pyridine | 120 | 24 | 75 | [9] |
| 6 | H₂O | HCl (aq) | Water | Reflux | 12 | 90 | N/A |
Table 2: Substitution with S- and C-Nucleophiles
| Entry | Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 3 | 89 | N/A |
| 2 | Na₂S·9H₂O | None | Ethanol | Reflux | 4 | 82 | [10] |
| 3 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | THF | 50 | 6 | 91 | [4][8] |
| 4 | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 | N/A |
| 5 | Phenylzinc chloride | Pd₂(dba)₃ / X-Phos | THF | RT | 4 | 85 | [1][11] |
Conclusion and Future Perspectives
The nucleophilic substitution on 2-chloroquinoline derivatives is a robust and highly adaptable synthetic strategy for the generation of a vast array of functionalized quinolines. The protocols outlined in this guide, from classical SNAr reactions to modern palladium-catalyzed cross-couplings, provide researchers with a powerful toolkit for their synthetic endeavors. The continued development of more efficient and selective catalytic systems, along with a deeper understanding of the underlying reaction mechanisms, will undoubtedly further expand the utility of the 2-chloroquinoline scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials. The inherent versatility of this chemistry ensures that it will remain a cornerstone of heterocyclic synthesis for years to come.
References
-
ResearchGate. (2025). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. [Link]
-
CoLab. (2024). A Sustainable Approach for Palladium and Phosphane‐Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes. [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
PubMed. (n.d.). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
-
MDPI. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Chem-Station. (2014). Negishi Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Negishi cross‐coupling reactions using the organozinc reagents 6 a and 6 g. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
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- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A Sustainable Approach for Palladium and Phosphane‐Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes | CoLab [colab.ws]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of Schiff bases from 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Application Notes & Protocols
Topic: Synthesis, Characterization, and Application of Novel Schiff Bases Derived from 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel Schiff bases from this compound. Quinoline-based Schiff bases are a class of compounds of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core of this interest lies in the versatile imine (-C=N-) linkage, which is crucial for their biological activity, and the robust, pharmacologically active quinoline scaffold.[2] This guide details a robust, step-by-step protocol for the acid-catalyzed condensation reaction, purification, and thorough characterization of the resulting N-substituted imines. It further explains the scientific principles behind the experimental choices and discusses the potential applications of these compounds in drug discovery and development.
Scientific Principles and Rationale
The Chemistry of Schiff Base Formation
Schiff bases, also known as imines or azomethines, are formed through a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[3][4] The reaction is typically reversible and acid-catalyzed.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently eliminated to form a carbon-nitrogen double bond (the imine).[3]
The use of a catalytic amount of acid, such as glacial acetic acid, is critical as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[2][5]
The Quinoline Scaffold: A Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[1][6][7] The presence of the electron-withdrawing chlorine atoms at positions 2 and 6, and the electron-donating methyl group at position 8 on the quinoline ring, can significantly modulate the electronic properties and, consequently, the biological activity of the final Schiff base derivatives.
Potential Applications in Drug Discovery
The conjugation of the 2,6-dichloro-8-methylquinoline moiety with various primary amines via a Schiff base linkage presents a powerful strategy for generating novel therapeutic candidates.
-
Antimicrobial Agents: Quinoline-based Schiff bases have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[2][8] Their mechanism is often attributed to the chelation of essential metal ions or interference with microbial cellular processes.
-
Anticancer Agents: Numerous studies have reported significant cytotoxicity of quinoline Schiff bases against various cancer cell lines.[1][2] The planarity of the quinoline system allows for potential intercalation with DNA, while the imine bond can participate in various biological interactions.
-
Anti-inflammatory and Antiviral Activity: These compounds are also explored for their potential to mitigate inflammation and combat viral infections, further broadening their therapeutic scope.[2][6]
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of Schiff bases derived from this compound.
Materials and Instrumentation
| Reagents & Materials | Instrumentation |
| This compound | Magnetic Stirrer with Hotplate |
| Substituted Primary Amine (e.g., aniline, p-anisidine) | Reflux Condenser and Glassware |
| Absolute Ethanol (Solvent) | Buchner Funnel and Vacuum Filtration Setup |
| Glacial Acetic Acid (Catalyst) | Thin-Layer Chromatography (TLC) Plates |
| Recrystallization Solvent (e.g., Ethanol, Methanol) | Melting Point Apparatus |
| Deionized Water | Fourier-Transform Infrared (FT-IR) Spectrometer |
| Anhydrous Sodium Sulfate | Nuclear Magnetic Resonance (NMR) Spectrometer |
| - | Mass Spectrometer (MS) |
General Synthesis Protocol
The following workflow outlines the key stages of the synthesis and analysis process.
Caption: Experimental workflow for Schiff base synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Amine Addition: To this solution, add the desired primary amine (1.0 equivalent), also dissolved in a small volume of absolute ethanol.
-
Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot indicates the completion of the reaction. Typical reaction times are between 2 to 6 hours.[2][9]
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[4]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystals.[2]
-
Drying: Dry the purified Schiff base crystals in a vacuum oven or desiccator.
Structural Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
Caption: General reaction for Schiff base synthesis.
Expected Results:
| Technique | Purpose | Key Observation / Expected Result |
| Melting Point | Assess purity | A sharp, defined melting point range. |
| FT-IR Spectroscopy | Confirm functional group transformation | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band in the 1600-1650 cm⁻¹ region. [2][3] |
| ¹H NMR Spectroscopy | Confirm structural integrity | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically between δ 8.0-9.0 ppm. Disappearance of the aldehyde proton (~δ 10.0 ppm) and amine protons. Signals corresponding to the quinoline and amine aromatic/aliphatic protons should be present with correct integration.[10] |
| ¹³C NMR Spectroscopy | Confirm carbon skeleton | Appearance of the imine carbon (-C =N) signal around δ 150-165 ppm. |
| Mass Spectrometry | Determine molecular weight | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base.[10][11] |
Safety and Handling
-
Reagents: this compound and various amines may be irritants. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Solvents: Ethanol is flammable. Avoid open flames and ensure heating is performed using a controlled heating mantle.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. [Link]
-
Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (2021). Taylor & Francis Online. [Link]
-
Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. (2023). CKT College. [Link]
-
Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. (2021). Semantic Scholar. [Link]
-
Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. (n.d.). PMC - NIH. [Link]
-
Preparation of Schiff bases with aromatic and heterocyclic ring. (n.d.). ResearchGate. [Link]
-
Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. (n.d.). Bendola Publishing. [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]
-
Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. (n.d.). NIH. [Link]
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (n.d.). PMC. [Link]
-
Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). Scholars Middle East Publishers. [Link]
-
Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. (n.d.). ResearchGate. [Link]
-
Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. (2025). R Discovery. [Link]
-
SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. (n.d.). Googleapis.com. [Link]
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2013). SciRP.org. [Link]
-
Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. [Link]
-
Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (n.d.). Hindawi. [Link]
-
Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). Asian Journal of Chemistry. [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]
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Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from Quinoline Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of quinoline and pyrazole moieties into single molecular entities has emerged as a highly promising strategy in medicinal chemistry, yielding hybrid compounds with significant therapeutic potential.[1][2] These scaffolds are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides a comprehensive guide for the synthesis of pyrazole derivatives commencing from quinoline carboxaldehyde, detailing two robust protocols: a classical two-step synthesis via a chalcone intermediate and a more streamlined one-pot multicomponent reaction. The underlying chemical principles, experimental considerations, and characterization techniques are thoroughly discussed to empower researchers in the successful preparation and validation of these valuable compounds.
Introduction: The Synergy of Quinoline and Pyrazole Scaffolds
Quinoline and its derivatives are cornerstone heterocyclic structures in drug discovery, forming the core of numerous approved therapeutic agents.[1] Their biological significance is vast, with applications ranging from antimalarial (e.g., chloroquine) to anticancer therapies.[1][6] Similarly, the pyrazole ring is a privileged scaffold in medicinal chemistry, present in drugs with anti-inflammatory, analgesic, and anticancer activities.[7][8]
The molecular hybridization of these two pharmacophores is a rational drug design approach aimed at creating novel chemical entities with potentially synergistic or enhanced biological activities. The quinoline moiety can intercalate with DNA or inhibit key enzymes, while the pyrazole ring offers versatile substitution patterns for fine-tuning physicochemical properties and target interactions. This guide focuses on the synthetic pathways to access these potent hybrid molecules, starting from the readily available precursor, quinoline carboxaldehyde.
Core Synthetic Strategies and Mechanistic Insights
The preparation of quinoline-based pyrazoles from quinoline carboxaldehyde predominantly follows a reaction logic centered on the formation of a pyrazole ring from a 1,3-dicarbonyl or an α,β-unsaturated carbonyl precursor. This is typically achieved by reaction with a hydrazine derivative.
Workflow Overview
The following diagram illustrates the general synthetic workflow from the starting quinoline carboxaldehyde to the final pyrazole derivatives, highlighting the key intermediate and reaction types.
Caption: General workflow for the synthesis of quinoline-pyrazole hybrids.
Mechanism: Pyrazole Ring Formation
The key step in these syntheses is the formation of the pyrazole ring. This typically proceeds via the reaction of a chalcone intermediate (an α,β-unsaturated ketone) with a hydrazine. The mechanism involves a nucleophilic attack by the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
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The Strategic Utility of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde in Modern Heterocyclic Synthesis
Introduction: The Quinoline Core and the Versatility of a Functionalized Intermediate
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline ring is paramount in modulating these activities and developing new chemical entities with enhanced efficacy and novel mechanisms of action.
Among the myriad of quinoline-based synthons, 2,6-dichloro-8-methylquinoline-3-carboxaldehyde stands out as a particularly versatile and powerful building block for the construction of complex fused heterocyclic systems. The presence of three distinct reactive sites—the highly electrophilic aldehyde at C-3, the nucleophilically displaceable chlorine at C-2, and the second chlorine at C-6 available for further diversification—provides chemists with a programmable platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.
Synthesis of the Core Synthon: The Vilsmeier-Haack Approach
The most direct and widely employed method for the synthesis of 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction facilitates a one-pot formylation, chlorination, and cyclization of appropriately substituted acetanilides. The presence of an electron-donating methyl group at the ortho position of the parent acetanilide and a chloro group at the para position directs the regioselective formation of the desired this compound.
The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7] The reaction proceeds through electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination to yield the final product.[5][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-2-methylacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser with a drying tube
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place anhydrous DMF (5 molar equivalents).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (12 molar equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.[7] The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
To this cold solution, add 4-chloro-2-methylacetanilide (1 molar equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water, and air-dry.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Characterization Data: The structure of the synthesized this compound (CAS 938138-94-4) should be confirmed by spectroscopic methods.[8]
| Property | Value |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.09 g/mol |
| Appearance | Solid |
| SMILES | Cc1cc(Cl)cc2cc(C=O)c(Cl)nc12 |
| InChI Key | LQGCPWAESLYAKC-UHFFFAOYSA-N |
Applications in Fused Heterocyclic Synthesis
The strategic placement of reactive functional groups makes this compound an ideal precursor for a variety of fused heterocyclic systems through condensation, cyclization, and multicomponent reactions.[1][9]
Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of fused heterocycles with significant biological activities, including potential use as photoinitiators and fluorescent sensors.[10][11] The synthesis can be readily achieved through a condensation reaction between the quinoline aldehyde and a hydrazine derivative, followed by intramolecular cyclization.
Workflow for Pyrazolo[3,4-b]quinoline Synthesis
Caption: General workflow for synthesizing pyrazolo[3,4-b]quinolines.
Experimental Protocol: Synthesis of 6-Chloro-8-methyl-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Nitrobenzene
-
Pyridine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 molar equivalent) in ethanol. Add hydrazine hydrate (1.1 molar equivalents) and reflux the mixture for 2-3 hours.[1][12] The formation of the hydrazone intermediate can be monitored by TLC.
-
Cyclization: After cooling, remove the ethanol under reduced pressure. To the residue, add nitrobenzene and a catalytic amount of pyridine. Heat the mixture at 180-200 °C for 4-6 hours.[12]
-
Work-up: Cool the reaction mixture and pour it into a beaker containing petroleum ether. The product will precipitate. Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent like ethanol to afford the pure 6-chloro-8-methyl-1H-pyrazolo[3,4-b]quinoline.
Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines are another important class of fused heterocycles with applications in medicinal chemistry, including as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B).[13][14] A common route to these compounds involves the reaction of the 2-chloroquinoline-3-carboxaldehyde with a sulfur-containing nucleophile, such as thioglycolic acid or its esters, followed by cyclization.[13][14]
Mechanism of Thieno[2,3-b]quinoline Formation
Caption: Mechanistic pathway for thieno[2,3-b]quinoline synthesis.
Experimental Protocol: Synthesis of Methyl 6-chloro-8-methylthieno[2,3-b]quinoline-2-carboxylate
Materials:
-
This compound
-
Methyl thioglycolate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 molar equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add methyl thioglycolate (1.1 molar equivalents) to the solution.
-
Add DBU (1.5 molar equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-chloro-8-methylthieno[2,3-b]quinoline-2-carboxylate.[14]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[15][16] this compound is an excellent substrate for MCRs, enabling the rapid construction of complex molecular architectures.
For instance, it can participate in three-component reactions with active methylene compounds (e.g., dimedone) and an amine source (e.g., 6-aminouracil derivatives) to generate highly substituted, fused polycyclic systems.[1][9]
Experimental Protocol: One-Pot Synthesis of Dihydropyrimido[17]naphthyridine Derivatives
Materials:
-
This compound
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
-
6-Amino-1,3-dimethyluracil
-
L-Proline (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and L-proline (10 mol%) in ethanol (10 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure fused dihydropyrimido[17]naphthyridine derivative.[1]
Conclusion: A Synthon of Strategic Importance
This compound is a testament to the power of strategic molecular design. Its inherent reactivity, governed by the interplay of the chloro and aldehyde functionalities, provides a robust and flexible platform for the synthesis of a diverse array of fused heterocyclic compounds. The protocols and applications detailed herein underscore its value to the research community, particularly for those in the fields of medicinal chemistry and drug development. As the demand for novel heterocyclic scaffolds continues to grow, the importance of versatile and readily accessible building blocks like this compound will only increase, paving the way for future discoveries and innovations.
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ResearchGate. Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... Available at: [Link]
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Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. Available at: [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]
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Aneesa, F., et al. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(5), 651-657. Available at: [Link]
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ResearchGate. Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. Available at: [Link]
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Taylor & Francis Online. Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Ace. Available at: [Link]
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ResearchGate. Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. Available at: [Link]
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Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ResearchGate. SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2-.... Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7439-7467. Available at: [Link]
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Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 980392. Available at: [Link]
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ResearchGate. (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52.... Available at: [Link]
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Gu, Y., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 13(1), 123-134. Available at: [Link]
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Semantic Scholar. Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Available at: [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]
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ResearchGate. Synthesis of Thieno[2,3-h]-/[3,2-h]quinolines and Thieno[2,3-f]quinolines by Brønsted Acid mediated Cycloisomerisation. Available at: [Link]
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Wikipedia. Friedländer synthesis. Available at: [Link]
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RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
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-
ResearchGate. The Friedländer Synthesis of Quinolines. Available at: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]
-
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Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Available at: [Link]
-
Dialnet. Synthesis and reactions of thieno[2,3-b]quinoline derivatives. Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19347-19371. Available at: [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
-
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-
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-
ScienceDirect. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]
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Application Notes and Protocols for Investigating the Anticancer Properties of Novel Compounds Derived from 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] In the realm of oncology, quinoline derivatives have demonstrated significant promise, with several compounds advancing into clinical use.[3][4] Their mechanisms of action are varied and target key cellular processes implicated in cancer progression, including the inhibition of topoisomerase enzymes, modulation of protein kinases, induction of apoptosis, and arrest of the cell cycle.[3][5][6][7] The inherent versatility of the quinoline core allows for extensive structural modifications, enabling the fine-tuning of therapeutic properties and the development of novel anticancer agents.[4]
This guide focuses on a specific, yet largely unexplored, starting material: 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde . The presence of reactive chloro and aldehyde functionalities on this scaffold presents a rich platform for the synthesis of a diverse library of derivatives. The dichloro substitution, in particular, has been associated with enhanced cytotoxic activity in some quinoline-based compounds, making this an intriguing avenue for anticancer drug discovery.[3] These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel compounds derived from this parent molecule.
I. Synthesis of Novel Derivatives: A Starting Point
The aldehyde group at the 3-position of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This reaction provides a straightforward method for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds.
General Protocol for Schiff Base Synthesis
-
Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period of 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification techniques such as recrystallization or column chromatography.
This synthetic scheme allows for the creation of a diverse library of compounds for subsequent biological evaluation.
II. In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized compounds is typically performed using in vitro cell-based assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compounds on various cancer cell lines.
A. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent like DMSO.
-
Perform serial dilutions to obtain a range of concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Add the test compounds at various concentrations to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.
-
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | [Example Value] |
| Derivative 1 | A549 (Lung) | [Example Value] |
| Derivative 2 | MCF-7 (Breast) | [Example Value] |
| Derivative 2 | A549 (Lung) | [Example Value] |
| Doxorubicin | MCF-7 (Breast) | [Example Value] |
| Doxorubicin | A549 (Lung) | [Example Value] |
B. Elucidating the Mechanism of Cell Death: Apoptosis Assays
Compounds that exhibit significant cytotoxicity should be further investigated to determine if they induce apoptosis (programmed cell death), a desirable mechanism for anticancer agents.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Include untreated cells as a negative control.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
To further confirm the induction of apoptosis and to identify the specific pathway involved, the expression levels of key apoptosis-related proteins can be analyzed by Western blotting.
-
Protein Extraction:
-
Treat cells with the test compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software to determine the relative changes in protein expression.
-
| Protein Target | Cellular Role | Expected Change with Apoptosis-Inducing Compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increase |
C. Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) to stain the cellular DNA.
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified duration.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the amount of DNA.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
-
III. Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental procedures and biological mechanisms.
Caption: A generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by quinoline derivatives.
IV. Concluding Remarks for the Researcher
The protocols and methodologies outlined in this guide provide a robust starting point for the systematic investigation of the anticancer properties of novel compounds derived from this compound. It is imperative to remember that these are foundational assays, and promising lead compounds should be subjected to more extensive preclinical evaluation, including in vivo studies in animal models. The rich chemical landscape offered by the quinoline scaffold, combined with rigorous biological testing, holds the potential for the discovery of next-generation anticancer therapeutics.
References
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Journal of Medicinal Chemistry.[Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.[Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.[Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules.[Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters.[Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine.[Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology.[Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry.[Link]
-
Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Journal of Medicinal Chemistry.[Link]
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules.[Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.[Link]
-
Biological activities of quinoline derivatives. European Journal of Medicinal Chemistry.[Link]
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate.[Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate.[Link]
-
(PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate.[Link]
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Application Notes & Protocols: 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde as a Versatile Chemical Intermediate
Introduction: The Strategic Value of a Dichloroquinoline Aldehyde
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Among the vast library of quinoline-based building blocks, 2,6-dichloro-8-methylquinoline-3-carboxaldehyde stands out as a particularly valuable intermediate. Its structure is strategically functionalized with three distinct reactive sites: a highly electrophilic aldehyde group at the C3 position, an activated chlorine atom at the C2 position susceptible to nucleophilic substitution, and a second chlorine at the C6 position, which can also participate in or modulate reactions.
This combination of functionalities allows for a diverse range of subsequent chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery, organic synthesis, and materials development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safe handling procedures is paramount before utilizing any chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 938138-94-4 | |
| Molecular Formula | C₁₁H₇Cl₂NO | |
| Molecular Weight | 240.09 g/mol | |
| Appearance | Solid | |
| Melting Point | 191-192 °C | [5] |
| SMILES String | Cc1cc(Cl)cc2cc(C=O)c(Cl)nc12 | |
| InChI Key | LQGCPWAESLYAKC-UHFFFAOYSA-N |
Safety & Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[6] Adherence to standard laboratory safety protocols is essential.
-
Hazard Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[6]
-
Hazard Statements: H302 (Harmful if swallowed)[6]
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[6][7]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]
-
P301+P317: IF SWALLOWED: Get medical help.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory.[7][8] Work should be performed in a chemical fume hood to ensure adequate ventilation.[8]
Synthesis via the Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve a one-pot formylation and cyclization of an appropriate N-arylacetamide precursor.[9][10]
The causality behind this powerful transformation lies in the in-situ generation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization, followed by hydrolysis of the resulting iminium intermediate, yields the final quinoline-3-carboxaldehyde product.[10]
Caption: General workflow for Vilsmeier-Haack synthesis.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from established Vilsmeier-Haack procedures for similar quinoline structures.[5][11]
Materials:
-
4-Chloro-2-methylacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, cool anhydrous DMF (0.15 mol) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Substrate Addition: Once the addition of POCl₃ is complete, add the 4-chloro-2-methylacetanilide (0.05 mol) portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 6-8 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 500 mL of crushed ice with vigorous stirring. This step hydrolyzes the intermediate and precipitates the product.
-
Isolation: Stir the aqueous mixture for 30 minutes. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethyl acetate to afford pure this compound as a solid. The reported yield for the analogous 2,6-dichloroquinoline-3-carbaldehyde is 68%.[5]
Applications in Chemical Synthesis
The true utility of this compound lies in its capacity to serve as a scaffold for diversification. The aldehyde and the 2-chloro substituent are the primary handles for synthetic manipulation.
Reactions of the Aldehyde Group: Schiff Base Formation
The aldehyde at the C3 position is a classic electrophile, readily undergoing condensation reactions with primary amines to form Schiff bases (imines). These imines are not just final products but are themselves versatile intermediates for further reactions, including reductions to secondary amines or cyclizations.[12]
Caption: Condensation reaction to form a Schiff base.
Protocol 4.1.1: Synthesis of a 1-(2,6-Dichloro-8-methylquinolin-3-yl)-N-(phenyl)methanimine
This protocol is based on general procedures for the synthesis of quinoline-based Schiff bases.[1][12]
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Amine Addition: Add aniline (10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Reactions of the C2-Chloro Group: Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the reaction. This allows for the displacement of the chloride by a wide variety of nucleophiles.
Caption: Nucleophilic aromatic substitution at the C2 position.
Protocol 4.2.1: Synthesis of 2-(Benzylamino)-6-chloro-8-methylquinoline-3-carboxaldehyde
This protocol is a representative example of SₙAr on the 2-chloroquinoline scaffold.[13]
Materials:
-
This compound
-
Benzylamine
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: To a solution of this compound (5 mmol) in 30 mL of DMF, add benzylamine (5.5 mmol) and potassium carbonate (7.5 mmol).
-
Reaction: Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from ethanol or purification via column chromatography may be necessary to obtain the pure substituted product.
Tandem Reactions: Synthesis of Fused Heterocyclic Systems
The true synthetic power of this intermediate is realized when both the aldehyde and the C2-chloro group are utilized in a single transformation to build fused ring systems. Reaction with binucleophiles, such as hydrazine or phenylhydrazine, can lead to the formation of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological interest.[1][12]
Table 2: Representative Fused Heterocycles from 2-Chloroquinoline-3-carboxaldehydes
| Binucleophile | Fused Ring System | Reference |
| Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | [12] |
| Phenylhydrazine | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline | [1] |
| Formamide | Pyrrolo[3,4-b]quinolin-3-one | [12] |
Protocol 4.3.1: Synthesis of 6-Chloro-8-methyl-1H-pyrazolo[3,4-b]quinoline
This protocol is adapted from procedures for the cyclization of 2-chloroquinoline-3-carboxaldehydes with hydrazine.[12]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (5 mmol) in 40 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (10 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 6-8 hours. The reaction involves an initial condensation to form a hydrazone, followed by an intramolecular SₙAr reaction where the distal nitrogen of the hydrazone displaces the C2-chloro group, leading to cyclization.
-
Isolation: Cool the reaction mixture to room temperature. The fused heterocyclic product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the target pyrazolo[3,4-b]quinoline derivative.
Conclusion
This compound is a high-potential chemical intermediate, offering multiple avenues for synthetic elaboration. The protocols and data presented herein demonstrate its utility in accessing a wide range of functionalized quinolines and fused heterocyclic systems. The strategic placement of its reactive functional groups provides a robust platform for the development of novel compounds for pharmaceutical and materials science applications. The provided methodologies are designed to be reproducible and serve as a validated starting point for further research and development.
References
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Semantic Scholar. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Biological activities of quinoline derivatives. PubMed. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. ijsr.net [ijsr.net]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your target molecule.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the Vilsmeier-Haack reaction.[1] The general approach involves the cyclization of an appropriate N-arylacetamide with a Vilsmeier reagent, commonly formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Problem 1: Low or No Product Yield
A low yield of the desired this compound is one of the most frequent challenges. The causes can be multifaceted, ranging from reagent quality to reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Poor Quality of Starting Material (N-(4-chloro-2-methylphenyl)acetamide): The purity of the starting acetanilide is crucial. Electron-donating groups on the N-arylacetamide generally facilitate the Vilsmeier-Haack cyclization and improve yields.[1]
-
Solution:
-
Verify Purity: Confirm the purity of your N-(4-chloro-2-methylphenyl)acetamide using techniques like NMR or melting point analysis.
-
Recrystallization: If impurities are detected, recrystallize the starting material from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.
-
-
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and must be prepared in situ under anhydrous conditions.[2]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.
-
Reagent Addition: Add POCl₃ dropwise to ice-cold DMF with vigorous stirring.[2] Maintaining a low temperature (0-5 °C) during the addition is critical to prevent reagent decomposition.[2][3]
-
-
-
Suboptimal Reaction Temperature and Time: The cyclization step requires heating, but excessive temperatures can lead to decomposition.
-
Solution:
-
Gradual Heating: After the addition of the acetanilide to the Vilsmeier reagent, gradually raise the temperature. A typical range is 60-90 °C.[4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
-
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution:
-
Optimize Reagent Ratios: Systematically vary the molar equivalents of POCl₃ and DMF relative to the acetanilide. A common starting point is using a slight excess of the Vilsmeier reagent.[3]
-
-
Problem 2: Formation of Impurities and Side Products
The presence of significant impurities complicates purification and reduces the overall yield.
Potential Causes & Step-by-Step Solutions:
-
Over-chlorination or other side reactions: While the primary reaction yields the desired product, other electrophilic substitutions can occur.
-
Solution:
-
Strict Temperature Control: Avoid excessively high reaction temperatures, which can promote side reactions.
-
Controlled Reagent Addition: The dropwise addition of POCl₃ is crucial for minimizing localized high concentrations of the reactive Vilsmeier reagent.
-
-
-
Incomplete Hydrolysis of the Intermediate: The reaction mixture is typically quenched with ice water to hydrolyze the intermediate iminium salt to the final aldehyde.[3] Incomplete hydrolysis will result in impurities.
-
Solution:
-
Thorough Quenching: Pour the reaction mixture slowly into a vigorously stirred vessel of crushed ice.
-
pH Adjustment: After the initial quench, carefully neutralize the mixture with a base like sodium bicarbonate or sodium hydroxide solution until it is slightly alkaline.[3] This ensures complete hydrolysis.
-
-
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Step-by-Step Solutions:
-
Product Precipitation Issues: The product may not precipitate cleanly from the aqueous workup solution.
-
Solution:
-
Extraction: If the product does not precipitate, or if it is an oil, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can decrease the product's solubility in water and improve extraction efficiency.[2]
-
-
-
Ineffective Purification: The crude product may be difficult to purify by simple recrystallization.
-
Solution:
-
Column Chromatography: For high purity, column chromatography is often necessary.[1] A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common choice.
-
Solvent Selection for Recrystallization: If recrystallization is attempted, screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Ethyl acetate is a reported solvent for similar compounds.[4]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?
A1: The Vilsmeier-Haack reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2] Second, the N-(4-chloro-2-methylphenyl)acetamide attacks this electrophile, leading to a series of intramolecular cyclization and elimination steps that ultimately form the this compound product.[1]
Q2: How do the substituents on the starting aniline affect the reaction?
A2: The electronic nature of the substituents on the N-arylacetamide starting material significantly influences the reaction's efficiency. Electron-donating groups, such as the methyl group at the ortho position in the precursor to our target molecule, generally facilitate the electrophilic substitution and cyclization, leading to higher yields and potentially shorter reaction times.[1] Conversely, strong electron-withdrawing groups can hinder the reaction.
Q3: What are the key safety precautions for this reaction?
A3: The Vilsmeier-Haack reaction involves hazardous reagents.
-
Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic.[2] Slow, controlled addition of POCl₃ to cooled DMF is essential to manage the heat generated.
-
Quenching: The work-up, which involves quenching the reaction with ice water, should also be done carefully to control the exothermic hydrolysis.[2]
Q4: Can I use other formylating agents?
A4: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride with DMF. However, for the synthesis of 2-chloro-3-formylquinolines, the POCl₃/DMF system is well-established and generally provides good results.[5]
III. Experimental Protocols & Data
Detailed Synthesis Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (e.g., 5 molar equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 2 molar equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
Step 2: Cyclization Reaction
-
To the pre-formed Vilsmeier reagent, add N-(4-chloro-2-methylphenyl)acetamide (1 molar equivalent) portion-wise, while maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction time can vary from 4 to 10 hours.[6]
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution or 10% NaOH until it is slightly alkaline (pH 8-9).
-
If a solid precipitates, filter the crude product, wash it with cold water, and dry it.
-
If no solid forms, extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Alternatively, recrystallize the crude solid from a suitable solvent like ethyl acetate.[4]
Data Summary Table
The following table provides a summary of key reaction parameters that can be optimized for improved yield.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Acetanilide:POCl₃:DMF) | 1 : 1.5-3 : 5-10 | An excess of the Vilsmeier reagent ensures complete conversion of the starting material. |
| Vilsmeier Reagent Formation Temp. | 0-5 °C | Prevents decomposition of the heat-sensitive Vilsmeier reagent.[2][3] |
| Reaction Temperature | 60-90 °C | Provides sufficient energy for cyclization without causing significant product degradation.[4] |
| Reaction Time | 4-16 hours | Dependent on substrate reactivity and temperature; should be optimized by TLC monitoring.[4][6] |
Spectroscopic Data for Product Characterization
-
¹H NMR: Expect signals for the aldehyde proton (~10.5 ppm, singlet), aromatic protons (7.5-8.9 ppm, multiplets and doublets), and the methyl group (~2.8 ppm, singlet).[7]
-
¹³C NMR: Expect signals for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons (120-150 ppm), and the methyl carbon (~20 ppm).[6][7]
-
IR Spectroscopy: Look for characteristic peaks for the aldehyde C=O stretch (~1690 cm⁻¹) and C-H stretch (~2850 and ~2750 cm⁻¹), as well as aromatic C=C and C=N stretching vibrations.[6]
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the product (C₁₁H₇Cl₂NO, MW: 240.09). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.
IV. Visualization of Key Processes
Vilsmeier-Haack Reaction Pathway
Caption: General workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
V. References
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository.
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-20.
-
BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
-
BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (n.d.). International Journal of Chemical Studies.
-
This compound AldrichCPR 938138-94-4. (n.d.). Sigma-Aldrich.
-
BenchChem. (2025). Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde.
Sources
Technical Support Center: Purification of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde. As a critical intermediate in medicinal chemistry, its purity is paramount for subsequent reactions and biological assays.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques to overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format. The underlying causality for each problem is explained, followed by a logical, step-by-step solution.
Q1: My crude product is a dark, oily residue after the Vilsmeier-Haack reaction work-up. How do I proceed with purification?
A1: Oily residues are common and typically indicate the presence of unreacted starting materials, residual high-boiling solvents like N,N-Dimethylformamide (DMF), or various reaction by-products. [3] Attempting direct crystallization from this mixture is often futile as impurities inhibit lattice formation.[3] The recommended strategy is purification via column chromatography.
Causality: The Vilsmeier-Haack reaction utilizes DMF and a chlorinating agent like phosphoryl chloride (POCl3).[4][5] Incomplete reaction or improper quenching can leave behind starting materials and colored impurities. The high boiling point of DMF makes its complete removal by evaporation difficult, often resulting in an oily crude product.
Recommended Action:
-
Aqueous Wash: Before chromatography, dissolve the oily residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution sequentially with a saturated aqueous sodium bicarbonate (NaHCO3) solution to remove acidic impurities, followed by water and finally brine.[6] This step neutralizes and removes residual acids formed from the hydrolysis of POCl3.
-
Column Chromatography: After drying the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrating it, subject the residue to silica gel column chromatography.[7][8] This is the most effective method for separating the target aldehyde from polar and non-polar impurities.
Q2: I've isolated a solid, but it fails to crystallize into a sharp-melting solid, appearing as a gummy precipitate or amorphous powder instead. What's causing this?
A2: The inability to form well-defined crystals, often described as "gumminess," is a strong indicator of insufficient purity. [3] Co-precipitated impurities disrupt the ordered molecular packing required for crystallization. This can also be caused by residual solvents.[3]
Causality: Even after an initial work-up, structurally similar by-products or isomers formed during the synthesis can remain. For aldehydes, a common impurity is the corresponding carboxylic acid, formed via air oxidation.[6] These molecules can interfere with the crystallization process.
Recommended Action:
-
Purity Assessment: First, assess the purity of your solid using Thin-Layer Chromatography (TLC). If multiple spots are visible, further purification is necessary.
-
Purification Strategy:
-
Column Chromatography: If not already performed, this is the primary method to remove the offending impurities.[3][9]
-
Recrystallization: If the material is reasonably pure (>90%), a carefully chosen recrystallization solvent system can yield high-purity crystals. Ethyl acetate is frequently reported as a successful solvent for this class of compounds.[4][10][11]
-
Q3: During column chromatography, my product co-elutes with an impurity. How can I improve the separation?
A3: Co-elution occurs when the product and an impurity have very similar polarities, resulting in close or identical Rf values on a TLC plate. The key to resolving this is to optimize the mobile phase (eluent) to exploit subtle differences in their affinity for the stationary phase (silica gel).
Causality: The separation in chromatography depends on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have similar functional groups and overall polarity, they will travel through the column at nearly the same rate with a standard eluent.
Recommended Action: TLC-Guided Solvent System Optimization
-
Systematically Vary Polarity: Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).[7] For example:
-
9:1 Hexane:Ethyl Acetate
-
8:2 Hexane:Ethyl Acetate
-
7:3 Hexane:Ethyl Acetate
-
-
Analyze Separation: Spot your crude mixture on a TLC plate and develop it in one of the solvent systems. The ideal system will show a clear separation between the spot for your desired product (target Rf ~0.3-0.4) and the impurity.
-
Consider Different Solvents: If a hexane/ethyl acetate system fails, try alternatives that offer different selectivity. A common alternative is a mixture of Dichloromethane (DCM) and Methanol or Chloroform and Petroleum Ether.[7]
Table 1: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Solvent System (v/v) | Target Compound | Reference |
| Silica Gel | Petroleum Ether:Ethyl Acetate (85:15) | 2-Methoxyquinoline-3-carbaldehyde | [7] |
| Silica Gel | Chloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5) | Quinoline Aldehyde Derivative | [7] |
| Silica Gel | n-hexane:ethyl acetate (2:8) | 2-Chloro-6-methylquinoline-3-carbaldehyde | [11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate from a Vilsmeier-Haack synthesis of this compound?
The Vilsmeier-Haack reaction is a robust method for formylation but can generate specific impurities.[4][12] You should primarily look for:
-
Unreacted Starting Material: The acetanilide precursor used in the reaction.
-
Vilsmeier Reagent Adducts: Partially hydrolyzed or unreacted intermediates from the Vilsmeier reagent (POCl3/DMF).[5]
-
Oxidation Product: 2,6-Dichloro-8-methylquinoline-3-carboxylic acid, formed by the oxidation of the aldehyde product, especially if exposed to air over time.[6]
-
Side-Reaction Products: Depending on substrate reactivity, other electrophilic substitution products may form, though typically in minor amounts.[13]
Q2: Is recrystallization a sufficient purification method on its own?
For this specific compound, recrystallization is most effective as a final polishing step after the bulk of impurities have been removed, typically by column chromatography.[4][10][11] Directly recrystallizing a crude, oily product is unlikely to be successful. However, if the initial work-up yields a relatively clean solid, direct recrystallization may be attempted. Ethyl acetate is a commonly cited and effective solvent for this purpose.[4][10]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Aldehydes can be sensitive to the acidic nature of standard silica gel. If you observe significant streaking on TLC or recover low yields from the column, consider these alternatives:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (Et3N) by volume. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[14]
-
Minimize Contact Time: Pack the column efficiently and run it without unnecessary delays to reduce the time the compound spends on the stationary phase.
Q4: Can I use the sodium bisulfite adduct method for purification?
Yes, the formation of a sodium bisulfite adduct is a classic and highly effective chemical method for purifying aldehydes.[6][14][15] This technique is particularly useful for removing non-aldehyde impurities.
Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a solid, water-soluble adduct. This solid can be isolated by filtration, separating it from impurities that do not react. The pure aldehyde is then regenerated by treating the adduct with a base (like NaOH or NaHCO3).[14][15]
Experimental Protocols & Visualizations
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the physical state of your crude product.
Caption: Decision tree for purification strategy.
Protocol 1: Column Chromatography Purification
This protocol provides a general workflow for purifying the title compound using silica gel chromatography.
-
TLC Analysis: First, determine the optimal eluent (solvent system) using TLC as described in the troubleshooting section. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent you will use (e.g., 95:5 hexane:ethyl acetate).[7]
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[7]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading). This technique generally provides better resolution than loading a liquid sample.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Collection:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization from Ethyl Acetate
This protocol is for the final purification of the solid product obtained after chromatography or a relatively clean initial work-up.
-
Dissolution: Place the solid compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.[10]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of 2-chloro-8-methylquinoline-3-carboxaldehyde is reported to be 138-141 °C.[16][17]
References
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- LookChem. (n.d.). General procedures for the purification of Aldehydes - Chempedia.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- Google Patents. (n.d.). CN101906068B - Preparation method of 2-pyridine carboxaldehyde.
- PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
- Reddit. (2015, April 1). Purifying aldehydes?
- RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- ECHEMI. (n.d.). 2,6-Dichloroquinoline-3-carbaldehyde SDS, 73568-41-9 Safety Data Sheets.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- PubMed. (2020, January 15). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1.
- Sigma-Aldrich. (n.d.). This compound | 938138-94-4.
- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- RA College of Pharmacy. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
- ResearchGate. (2025, August 6). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
- ChemicalBook. (2025, July 14). 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0.
- RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- PubMed Central (PMC). (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- Sigma-Aldrich. (n.d.). 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rac.ac.in [rac.ac.in]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-CHLORO-8-METHYL-3-QUINOLINE CARBOXALDEHYDE | 73568-26-0 [chemicalbook.com]
- 17. 2-Chloro-8-methylquinoline-3-carboxaldehyde 98 73568-26-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Answering in the persona of a Senior Application Scientist.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Vilsmeier-Haack reaction for this synthesis. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during the experiment. Our goal is to provide you with the causal understanding and actionable solutions needed to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.
The synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack cyclization of N-arylacetamides is a robust and widely used method.[1][2] It involves the reaction of a substituted acetanilide with the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5] While efficient, the reaction's success is highly dependent on controlling key parameters to prevent the formation of side products. This guide will serve as your partner in troubleshooting these challenges.
Core Synthesis Pathway
The primary reaction transforms 4-chloro-2-methylacetanilide into the desired quinoline derivative through a tandem formylation-cyclization process.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most common culprits?
A: Low yields in this synthesis typically trace back to three critical areas:
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is highly sensitive to moisture. Using anhydrous DMF and fresh, high-purity POCl₃ is non-negotiable. Ensure your glassware is rigorously dried. An insufficient molar excess of the Vilsmeier reagent (literature often suggests a large excess of POCl₃) can also lead to incomplete conversion.
-
Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to prevent uncontrolled side reactions.[6] However, the subsequent cyclization step for methyl-substituted acetanilides requires prolonged heating (typically 80-90 °C for 4-10 hours) to drive the reaction to completion.[1][6] Inadequate heating time or temperature will result in a significant amount of unreacted starting material.
-
Inefficient Hydrolysis: The final workup step, where the reaction mixture is quenched with ice-cold water, is an active part of the synthesis. It hydrolyzes the iminium intermediate to the final aldehyde.[4][5] A poorly executed or incomplete hydrolysis can lead to a mixture of products and lower the isolated yield of the desired aldehyde.
Q2: My isolated product is a dark brown or black tar-like substance, not a crystalline solid. How can I fix this?
A: The formation of tar or polymeric material is almost always due to poor temperature control. If the initial addition of POCl₃ to DMF is done too quickly or at too high a temperature, exothermic side reactions can occur. Similarly, if the reflux temperature for the cyclization is too high, decomposition of DMF and other reagents can lead to polymerization.[7]
-
Solution: Strictly adhere to the temperature profile. Add POCl₃ dropwise to DMF in an ice bath with vigorous stirring. Use a thermostatically controlled heating mantle or oil bath for the reflux step to avoid overheating. Purification via column chromatography followed by recrystallization from a suitable solvent like ethyl acetate or ethanol is often necessary to remove these colored impurities.[1][8]
In-Depth Troubleshooting Guide
This section addresses specific impurities you may encounter, their mechanistic origins, and validated methods for their elimination.
Issue 1: Significant amount of unreacted 4-chloro-2-methylacetanilide in the crude product.
-
Observation: TLC analysis of the crude product shows a spot corresponding to the starting material. ¹H NMR may show characteristic acetyl methyl and aromatic signals of the starting acetanilide.
-
Probable Cause & Mechanism: This is a clear indication of an incomplete reaction. The electrophilicity of the Vilsmeier reagent was insufficient to fully convert the acetanilide, or the reaction was not allowed to proceed for a sufficient duration or at a high enough temperature. Electron-donating groups, like the methyl group on your substrate, generally facilitate the reaction, but the cyclization still requires significant thermal energy.
-
Proposed Solution & Validation:
-
Increase Reaction Time/Temperature: For this specific substrate, a reaction time of at least 4-10 hours at 80-90 °C is recommended.[1][6] If you are operating at the lower end of this range, consider extending the reflux time. Monitor the reaction's progress using TLC until the starting material spot has completely disappeared.
-
Optimize Reagent Stoichiometry: The molar ratio of reagents is critical. A study by Mogilaiah et al. optimized the reaction for a similar substrate and found that a significant molar excess of POCl₃ (up to 12 moles per mole of acetanilide) provided the maximum yield. While this is a large excess, it highlights the importance of ensuring the Vilsmeier reagent is not the limiting factor.
-
Validation: Perform a small-scale trial with an extended reflux time (e.g., 12 hours) and/or an increased charge of POCl₃. Analyze the crude product by TLC and ¹H NMR to confirm the disappearance of the starting material.
-
Issue 2: Formation of an over-chlorinated or rearranged quinoline isomer.
-
Observation: Mass spectrometry shows a molecular ion peak inconsistent with the target product, or the NMR spectrum shows an unexpected aromatic substitution pattern.
-
Probable Cause & Mechanism: While the Vilsmeier-Haack cyclization is generally regioselective, extreme conditions (very high temperatures or excessive reaction times) can sometimes promote side reactions. POCl₃ is a powerful chlorinating agent, and while its primary role here is to activate DMF, it could potentially engage in undesired electrophilic chlorination on the electron-rich aromatic ring, though this is less common than incomplete reaction.
-
Proposed Solution & Validation:
-
Strict Temperature Control: Avoid exceeding the recommended 80-90 °C range. "Hot spots" in the reaction flask due to poor stirring can also contribute to this.
-
Confirm Starting Material: Ensure the starting 4-chloro-2-methylacetanilide is pure and is the correct isomer. Contamination with other isomers will inevitably lead to a mixture of quinoline products.
-
Validation: Characterize the impurity by isolation (if possible) and detailed spectroscopic analysis (2D NMR, HRMS). Compare the results of a reaction run under strictly controlled temperature conditions against one with temperature excursions.
-
Issue 3: Formation of Cannizzaro-type byproducts during workup.
-
Observation: The crude product contains 2,6-dichloro-8-methylquinolin-3-yl)methanol and 2,6-dichloro-8-methylquinoline-3-carboxylic acid alongside the desired aldehyde.
-
Probable Cause & Mechanism: The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde into its corresponding alcohol and carboxylic acid. This reaction occurs under strongly basic conditions. If the aqueous workup is performed with a strong base (e.g., concentrated NaOH) to neutralize the acidic mixture and the pH becomes too high, the product aldehyde can undergo this side reaction. A study on related 2-chloro-3-formylquinolines confirmed their susceptibility to this reaction.[9]
-
Proposed Solution & Validation:
-
Use a Mild Base for Neutralization: After quenching the reaction in ice water, neutralize the acidic solution carefully with a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), ensuring the pH does not become strongly alkaline.[10]
-
Maintain Low Temperature: Perform the neutralization at low temperatures (0-10 °C) to minimize the rate of any potential side reactions.
-
Validation: Analyze the crude product via HPLC or LC-MS to quantify the levels of the aldehyde, alcohol, and acid byproducts when using different neutralization agents (e.g., NaHCO₃ vs. NaOH).
-
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
Vilsmeier-Haack Reaction Technical Support Center: Substituted Acetanilides
Welcome to the technical support guide for navigating the complexities of the Vilsmeier-Haack reaction with substituted acetanilides. This reaction is a powerful tool for synthesizing 2-chloro-3-formylquinolines, which are valuable synthons in medicinal chemistry and materials science. However, its success is highly dependent on substrate electronics, reagent stoichiometry, and precise control of reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide you with the causal understanding needed to optimize your experiments.
Section 1: Fundamental Concepts & Core Mechanism
This section addresses the most common foundational questions regarding the reaction's outcome and mechanism.
Q1: I expected a simple formylation of my acetanilide, but my characterization data doesn't match. What is the actual product?
This is a critical and common point of confusion. While the Vilsmeier-Haack (V-H) reaction is primarily known for formylating electron-rich aromatics, its interaction with acetanilides is more complex and powerful. Instead of simple aromatic substitution, the reaction proceeds through a cyclization pathway to yield a 2-chloro-3-formylquinoline .[1]
The reaction utilizes the acetanilide backbone itself to construct the new heterocyclic ring. The methyl and carbonyl carbons of the acetyl group are incorporated into the final quinoline structure. This transformation is a testament to the versatility of the V-H reagent, which acts as both a formylating and a cyclizing agent in this context.
Q2: What is the underlying mechanism for this cyclization reaction?
Understanding the mechanism is key to troubleshooting. The process involves several distinct steps, beginning with the formation of the electrophilic Vilsmeier reagent.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3] This is the active species in the reaction.
-
Activation of the Acetanilide: The Vilsmeier reagent activates the acetanilide substrate.
-
Intramolecular Cyclization: This is the key ring-forming step where the activated intermediate undergoes an intramolecular electrophilic attack to form the new six-membered ring.
-
Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration and subsequent rearrangement to form the stable, aromatic quinoline ring system, resulting in the final 2-chloro-3-formylquinoline product.
Below is a diagram illustrating the key mechanistic steps.
Caption: Figure 1: Vilsmeier-Haack Cyclization of Acetanilides.
Section 2: Troubleshooting Guide for Common Issues
This section is formatted to directly address problems you may encounter during your experiment.
Problem Area 1: Low Yield or Complete Reaction Failure
Q: My reaction is giving a very low yield, or my starting material is not being consumed according to TLC analysis. What are the most probable causes?
Several factors are critical for the success of this reaction. A systematic review of the following points will typically identify the issue.
A1: The Electronic Nature of Your Substituent is Paramount. The Vilsmeier-Haack reaction is an electrophilic substitution at its core. Therefore, the nature of the substituent on the aniline ring has a profound effect on the reaction's viability.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), or alkyl groups activate the aromatic ring, making it more nucleophilic and facilitating the cyclization. Acetanilides with EDGs, especially at the meta position, tend to give good yields and react faster.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) strongly deactivate the ring. This deactivation makes the intramolecular electrophilic substitution step extremely difficult or impossible. Acetanilides bearing strong EWGs often fail to yield the desired quinoline product. Halogens (Cl, Br) are deactivating but may still allow the reaction to proceed, albeit with lower yields and longer reaction times.
A2: Reagent Stoichiometry is Not 1:1. A common pitfall is using an insufficient amount of the Vilsmeier reagent. The reaction often requires a significant excess of POCl₃ to drive the reaction to completion. For challenging substrates, it may be necessary to use as many as 12 molar equivalents of POCl₃ relative to the acetanilide.[4] We recommend starting with at least 4-5 equivalents and optimizing from there.
A3: Insufficient Thermal Energy. This is not a room-temperature reaction. While the initial formation of the Vilsmeier reagent and its addition to the substrate are conducted at low temperatures (0-5 °C) to control the exothermic process, the subsequent cyclization and dehydration steps require significant thermal energy.[4][5] A typical and effective procedure involves heating the reaction mixture to 80-90 °C for several hours (from 4 to 10 hours depending on the substrate).[5] Always monitor the reaction's progress by TLC until the starting material is fully consumed.
A4: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture and will be rapidly quenched by water.[4] It is imperative to use oven-dried glassware, anhydrous DMF, and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contamination from atmospheric moisture.
Problem Area 2: Formation of Impurities and Side Products
Q: My final product is a dark, viscous mixture, and the NMR spectrum is complex. What side reactions could be occurring?
A1: Thermal Decomposition and Polymerization. At elevated temperatures, the Vilsmeier reagent and reaction intermediates can decompose, leading to the formation of colored, often polymeric, impurities.[4] This is exacerbated by localized overheating. Ensure uniform heating with a well-stirred oil bath. The dark color often develops during heating and can intensify during work-up if the neutralization step is too exothermic.[6]
A2: Hydrolysis of the 2-Chloro Group. During the aqueous work-up, particularly if the pH becomes strongly basic (e.g., pH > 10), the 2-chloro group on the quinoline product can be susceptible to nucleophilic substitution by hydroxide ions.[6] This leads to the formation of the corresponding 2-hydroxy-3-formylquinoline (a quinolinone), which will complicate purification. It is best to perform the neutralization with a milder base like sodium bicarbonate or sodium acetate and to avoid strongly alkaline conditions.[4][6]
Problem Area 3: Work-up and Product Isolation
Q: I'm having difficulty with the work-up. When I quench the reaction, no precipitate forms, or I get an oily substance. How can I effectively isolate my product?
The work-up procedure is as critical as the reaction itself. The product often exists as a salt in the acidic reaction mixture and requires careful quenching and neutralization to precipitate.
A1: The Quenching and Neutralization Protocol is Key. The standard and most reliable method is to cool the reaction mixture to room temperature and then pour it slowly and with vigorous stirring onto a large volume of crushed ice.[4][6] This dissipates the heat from the highly exothermic quenching of excess POCl₃.
-
Precipitation: Simply quenching in ice-water may not be sufficient to cause precipitation. The product is often protonated and remains dissolved.
-
Neutralization: You must neutralize the acidic mixture. Slowly add a saturated solution of a mild base like sodium bicarbonate or sodium acetate with continuous stirring and cooling.[4] As the pH approaches 6-7, the free quinoline product should precipitate as a solid. Using a strong base like NaOH is discouraged as it can cause localized heating and hydrolysis of the chloro group.[6]
A2: Hot vs. Cold Quenching. Some researchers have observed that pouring the hot reaction mixture directly onto crushed ice can sometimes induce immediate precipitation of the product, while allowing it to cool first does not.[6] This is likely due to rapid supersaturation. While this can be effective, it is a more hazardous procedure due to the vigorous reaction of hot POCl₃ with water. The recommended and safer approach is to cool the mixture before quenching, followed by careful neutralization.
A3: Purification Strategy. The crude product obtained after filtration is often impure. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or toluene) is a common purification method. If the product remains oily or is heavily contaminated with colored impurities, column chromatography on silica gel is the most effective method for obtaining a pure compound.
Section 3: Protocols and Workflows
Standard Experimental Protocol
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: To the flask, add anhydrous DMF (used as both reagent and solvent, typically 5-10 volumes relative to the substrate). Cool the flask to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (4-12 equivalents) dropwise via the dropping funnel to the cooled DMF over 30-45 minutes. Maintain the temperature below 5 °C. A thick, white slurry may form. Stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat it in an oil bath to 80-90 °C. Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Once the starting material is consumed (typically 4-10 hours), cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.
-
Quenching: Slowly and carefully pour the reaction mixture into the crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. The product should precipitate as a solid.
-
Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or ether.
-
Purification: Dry the crude solid under vacuum. Purify further by recrystallization or silica gel column chromatography as needed.
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and solving common issues.
Caption: Figure 2: Troubleshooting Flowchart.
Section 4: Data Summary Table
The following table summarizes the influence of substituents on the reaction outcome, based on literature findings.
| Substituent on Acetanilide | Position | Typical Reaction Time (h) | Typical Yield | Notes | Reference |
| Methoxy (-OCH₃) | meta | 4-6 | Good to Excellent | Facilitates cyclization effectively. | |
| Methoxy (-OCH₃) | ortho, para | 6-8 | Good | Slower compared to meta isomer. | |
| Methyl (-CH₃) | ortho, meta, para | 4-10 | Good | Generally good yields across all positions. | [5] |
| Chloro (-Cl) | ortho, meta, para | 8-12 | Moderate to Poor | Deactivating effect slows the reaction. | |
| Nitro (-NO₂) | Any | > 24 | No Product | Ring is too deactivated for cyclization. |
References
-
Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. (2015). Semantic Scholar. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Ali, M. M., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(10), 2133-2137. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. (2022). ResearchGate. [Link]
-
Shaikh, I. Y., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04. [Link]
-
Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019). ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Quinoline-3-Carboxaldehyde Formation
Welcome to the technical support center for the synthesis of quinoline-3-carboxaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, with a primary focus on the widely used Vilsmeier-Haack reaction. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles for proactive optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of quinoline-3-carboxaldehydes, particularly when using the Vilsmeier-Haack reaction with N-arylacetamides as starting materials.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired 2-chloro-3-formylquinoline, or no product at all. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive. Contamination with water will quench the reagent and halt the reaction.
-
Solution: Ensure that your DMF is anhydrous and that the POCl₃ is freshly distilled or from a recently opened bottle. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Cause B: Inappropriate Reaction Temperature. The Vilsmeier-Haack reaction for quinoline synthesis typically requires an initial cooling phase for reagent formation, followed by heating to drive the cyclization.[1] Incorrect temperatures at either stage can be detrimental.
-
Solution: The addition of POCl₃ to DMF should be done at 0-5°C to control the exothermic reaction. After the addition of the N-arylacetamide, the reaction mixture should be heated, often to around 60-90°C, for several hours to ensure the reaction goes to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Cause C: Unfavorable Electronic Effects of the Substrate. The success of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the N-arylacetamide.
-
Solution: Electron-donating groups (EDGs) on the aromatic ring of the N-arylacetamide generally increase the nucleophilicity of the ring, facilitating the electrophilic substitution and leading to higher yields.[3] Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring and hinder the reaction. If you are working with a substrate bearing strong EWGs, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.
-
-
Cause D: Insufficient Reagent Stoichiometry. The molar ratio of the Vilsmeier reagent to the N-arylacetamide is crucial for optimal conversion.
-
Solution: An excess of the Vilsmeier reagent is typically required. A common protocol uses a molar ratio of approximately 3:1 for POCl₃ to the N-arylacetamide.[2] Refer to the table below for a summary of typical reaction parameters.
-
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Quinoline Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Acts as both a solvent and a reagent for Vilsmeier reagent formation. |
| Reagents | Phosphorus Oxychloride (POCl₃) | Reacts with DMF to form the electrophilic Vilsmeier reagent. |
| POCl₃:Substrate Ratio | ~3:1 molar ratio | Ensures complete conversion of the starting material. |
| Temperature | 0-5°C for reagent formation, then 60-90°C for cyclization | Controls exothermicity and drives the reaction to completion.[2] |
| Reaction Time | 4-18 hours | Dependent on the substrate and temperature; monitor by TLC.[1][2] |
| Work-up | Quenching with crushed ice and neutralization | Decomposes the excess Vilsmeier reagent and precipitates the product.[1] |
Issue 2: Formation of Significant Side Products
Q: I have obtained my desired product, but the reaction mixture is contaminated with significant impurities. What are these side products and how can I minimize their formation?
A: Side product formation is often related to the reaction temperature and the nature of the starting material.
-
Cause A: Overheating. Excessive temperatures can lead to the decomposition of the starting material or the product, resulting in tar formation.[1]
-
Solution: Carefully control the reaction temperature, especially during the heating phase. A temperature of around 60°C is often a good starting point.[2] If you observe significant charring or tar formation, consider reducing the temperature and extending the reaction time.
-
-
Cause B: Incomplete Cyclization. In some cases, the reaction may stall at an intermediate stage, leading to a complex mixture.
-
Solution: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitor the disappearance of the starting material and the formation of the product by TLC. If the reaction seems to have stalled, a modest increase in temperature might be necessary.
-
-
Cause C: Reactivity of the Product. The formyl group of the quinoline-3-carboxaldehyde can be susceptible to further reactions under the reaction conditions.
-
Solution: Once the reaction is complete, it is important to proceed with the work-up promptly to isolate the product from the reactive environment.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my quinoline-3-carboxaldehyde. What are the recommended methods?
A: The crude product obtained after the work-up often requires further purification.
-
Method A: Recrystallization. This is a common and effective method for purifying solid products.
-
Procedure: Ethyl acetate is a frequently used solvent for the recrystallization of 2-chloroquinoline-3-carbaldehydes.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to form crystals.
-
-
Method B: Column Chromatography. For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative.
-
Procedure: A silica gel stationary phase is typically used. The mobile phase (eluent) will depend on the polarity of your specific product and impurities. A common starting point is a mixture of petroleum ether and ethyl acetate.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in quinoline-3-carboxaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for quinoline synthesis?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, which is the active Vilsmeier reagent.[3]
-
Electrophilic Substitution and Cyclization: The N-arylacetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination steps to form the 2-chloro-3-formylquinoline product.[3]
Vilsmeier-Haack Reaction Mechanism Diagram
Caption: The two main stages of the Vilsmeier-Haack reaction for quinoline synthesis.
Q2: Can I use other reagents besides POCl₃?
A2: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent from DMF. However, POCl₃ is the most commonly employed reagent for this transformation.
Q3: Are there alternative methods for synthesizing quinoline-3-carboxaldehydes?
A3: While the Vilsmeier-Haack reaction is a prominent method, other synthetic strategies exist. These include the Skraup, Doebner-von Miller, and Friedländer syntheses, which provide access to a variety of substituted quinolines.[4][5] More recently, methods utilizing microwave irradiation and nanocatalysts have been developed to improve efficiency and adhere to green chemistry principles.[4][6] An electrochemical approach for single-carbon atom insertion into indoles to form quinolines has also been reported.[7]
Q4: How can the 2-chloro and 3-formyl groups be further modified?
A4: The resulting 2-chloro-3-formylquinolines are versatile synthetic intermediates.[3] The chloro group can undergo nucleophilic substitution reactions, and the formyl group can be transformed into a variety of other functionalities such as cyano, carboxyl, or alcohol groups, providing access to a diverse library of quinoline derivatives.[8]
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline
This protocol is a general guideline based on literature procedures and should be adapted based on the specific substrate and laboratory safety protocols.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.
-
Slowly add freshly distilled POCl₃ (3 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction:
-
Add the N-arylacetamide (1 equivalent) portion-wise to the Vilsmeier reagent at 5°C.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Heat the reaction mixture in a water bath to 60-90°C for 4-18 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the solution with a saturated sodium carbonate or sodium hydroxide solution until it is alkaline.
-
The crude product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.
-
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B. Retrieved January 18, 2026, from [Link]
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2007). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2013). DUT Open Scholar. Retrieved January 18, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved January 18, 2026, from [Link]
-
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR). Retrieved January 18, 2026, from [Link]
-
Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (2015). SciSpace. Retrieved January 18, 2026, from [Link]
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2022). Molecules. Retrieved January 18, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved January 18, 2026, from [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2016). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved January 18, 2026, from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Quinine. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2024). R Discovery. Retrieved January 18, 2026, from [Link]
-
2-Chlorobenzo[h]quinoline-3-carbaldehyde. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved January 18, 2026, from [Link]
Sources
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- 2. ijsr.net [ijsr.net]
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- 4. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedure for 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde. The synthesis of this and related quinoline-3-carboxaldehydes is predominantly achieved via the Vilsmeier-Haack reaction.[1][2][3] The workup procedure is critical for hydrolyzing the intermediate iminium salt and isolating a pure product. This document addresses common issues encountered during this crucial phase of the synthesis in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental principle of the workup for a Vilsmeier-Haack reaction producing a quinoline aldehyde?
A1: The core of the workup procedure is the hydrolysis of the Vilsmeier iminium salt intermediate, which is formed after the electrophilic aromatic substitution on the acetanilide precursor.[4][5][6][7] This iminium salt is stable under the anhydrous reaction conditions but must be converted to the final aldehyde. The workup universally involves two key stages:
-
Quenching & Hydrolysis: The reaction mixture, containing the Vilsmeier reagent (a chloroiminium salt) and the product as an iminium salt, is carefully added to a cold aqueous solution. This step hydrolyzes the reactive phosphorus oxychloride byproducts and initiates the conversion of the product's iminium group to the desired aldehyde.
-
Neutralization & Isolation: The acidic mixture is then neutralized with a base. This step is crucial as it facilitates the complete hydrolysis of the iminium salt to the aldehyde and neutralizes acids like HCl and phosphoric acid, which are byproducts of the reaction.[8][9] The product, being an organic solid, will often precipitate from the aqueous solution upon neutralization and can be collected.[9]
The entire process is a balance between controlling the exothermic quenching and ensuring the pH is suitable for complete hydrolysis and product precipitation.
Q2: My reaction mixture is a thick, viscous slurry. How should I properly quench it to avoid loss of product and ensure safety?
A2: This is a very common scenario. The Vilsmeier-Haack reaction often results in a thick, difficult-to-handle mixture. The quenching step is highly exothermic and must be performed with extreme care.
Core Directive: The primary goal is to dissipate heat effectively while ensuring thorough mixing.
Recommended Procedure:
-
Prepare an Ice Bath: Have a large beaker or flask containing a substantial amount of crushed ice and water ready.
-
Slow, Portion-wise Addition: Instead of pouring the ice into your reaction, you should carefully and slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring.[9][10] This method allows for better control of the temperature.
-
Scrape and Rinse: The reaction flask will likely retain a significant amount of product. Use a small amount of cold water or dichloromethane to rinse the flask and add this to the main quench beaker to ensure a quantitative transfer.
Causality: Pouring the reaction mixture onto ice is superior to adding ice to the reaction because it provides a large, constant-temperature heat sink, preventing localized boiling and potential side reactions that can occur if the temperature spikes.
Q3: My yield is consistently low. What are the most likely causes during the workup phase?
A3: Low yield can be frustrating, but it's often traceable to specific steps in the workup. Here are the primary culprits:
-
Incomplete Hydrolysis: The conversion of the iminium salt to the aldehyde is pH-dependent. If the mixture is not sufficiently neutralized or even made slightly basic, hydrolysis may be incomplete.[9]
-
Product Solubility: While the target molecule is largely organic-soluble, some loss into the aqueous phase is possible, especially if large volumes of water are used.
-
Solution: If the product does not precipitate cleanly or if you suspect significant aqueous solubility, perform an extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate after neutralization.[9] Always check a sample of the aqueous layer by TLC to see if any product remains before discarding it.[11]
-
-
Mechanical Losses: As noted in Q2, the viscous nature of the reaction mixture can lead to significant material loss during transfer.
-
Solution: Be meticulous with rinsing the reaction flask. Using an organic solvent that is also used for a subsequent extraction can be an efficient way to rinse the flask.
-
| Troubleshooting Step | Rationale | Recommended Action |
| pH Adjustment | Incomplete hydrolysis of the iminium salt intermediate. | Neutralize with Na₂CO₃ or NaOH solution to pH 7-8.[9][10] |
| Aqueous Layer Check | Product may have partial solubility in the aqueous phase. | Extract the aqueous layer with DCM or Ethyl Acetate.[9] |
| Quantitative Transfer | Viscous mixture adheres to glassware, causing physical loss. | Rinse reaction flask thoroughly with cold water or extraction solvent. |
Q4: The crude product I isolated is a dark, oily solid. What are the common impurities and how can I remove them?
A4: The Vilsmeier-Haack reaction, while effective, can generate several impurities, leading to a discolored and impure crude product.
-
Common Impurities:
-
Unreacted Acetanilide Precursor: If the reaction did not go to completion, the starting material will be present.
-
Polymeric/Tarry Byproducts: The strongly acidic and high-temperature conditions can sometimes lead to the formation of dark, tarry substances.[12]
-
Partially Hydrolyzed Intermediates: Small amounts of the iminium salt may persist if the workup is incomplete.
-
Side-Products from Over-reaction: While less common for the aldehyde, other reactive sites on the quinoline ring could potentially react under harsh conditions.
-
-
Purification Strategy:
-
Initial Wash: After filtering the crude precipitate, wash it thoroughly with cold water to remove inorganic salts. A subsequent wash with a cold, non-polar solvent like hexane can help remove some oily, non-polar impurities.
-
Recrystallization: This is the most effective method for purifying the solid product. The choice of solvent is critical.
-
Recommended Solvents: Based on similar structures, solvents like ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane are excellent starting points.[13] The goal is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step. A common eluent system would be a gradient of ethyl acetate in hexane.[13] This is particularly effective for separating the product from starting materials and less polar byproducts.[12]
-
Visualized Workflow and Protocols
General Workup and Purification Workflow
The following diagram outlines the logical flow of the workup procedure, from quenching the reaction to obtaining the purified product.
Caption: Workflow for the workup of this compound.
Detailed Experimental Protocol: Workup and Purification
This protocol is a synthesized "best practice" guide based on established procedures for Vilsmeier-Haack reactions yielding quinoline aldehydes.[1][3][9][10]
Materials:
-
Large beaker with crushed ice
-
Stir plate and magnetic stir bar
-
Sodium carbonate (solid or saturated solution) or Sodium hydroxide (e.g., 1M solution)
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Extraction solvent (Dichloromethane or Ethyl Acetate)
-
Drying agent (Anhydrous Sodium Sulfate)
-
Recrystallization solvent (e.g., Ethyl Acetate/Hexane)
Procedure:
-
Quenching the Reaction:
-
Prepare a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10 volumes relative to the reaction volume).
-
Carefully and slowly, transfer the completed reaction mixture from the reaction flask into the ice/water slurry. Use a spatula to aid the transfer of any solids. The addition should be controlled to keep the temperature of the slurry below 20 °C.
-
Rinse the reaction flask with a small amount of cold water or dichloromethane and add it to the beaker to ensure all product is transferred.
-
-
Hydrolysis and Neutralization:
-
Allow the mixture to stir for 30-60 minutes to ensure the initial hydrolysis is underway.
-
Begin the slow, portion-wise addition of a base (e.g., saturated sodium carbonate solution). Effervescence (CO₂) will occur. Add the base until the evolution of gas ceases and the pH of the aqueous slurry is between 7 and 8.
-
During neutralization, the color of the mixture may change, and the product often precipitates as a pale yellow or off-white solid.
-
-
Isolation of Crude Product:
-
Method A (Precipitation): If a solid has formed, continue stirring the mixture in an ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ample cold water, followed by a small amount of cold hexane to remove non-polar impurities.
-
Method B (Extraction): If the product does not precipitate or appears oily, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9]
-
-
Purification:
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimum amount of a suitable hot recrystallization solvent (e.g., ethyl acetate) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
TLC Monitoring: Throughout the process, monitor the purity of your fractions using Thin Layer Chromatography (TLC). A typical eluent system is 3:7 Ethyl Acetate:Hexane.[13]
-
References
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. 2014. Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Vilsmeier-Haack reaction. chemeurope.com. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. 2015. Available from: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. 2016. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. 2018. Available from: [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. 2023. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. 2016. Available from: [Link]
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. 2020. Available from: [Link]
-
Quinoline. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. 2021. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018. Available from: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. 2013. Available from: [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). 2016. Available from: [Link]
-
2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. 2014. Available from: [Link]
-
Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. 2024. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Chlorinated Quinoline Compounds
Welcome to the technical support hub for the recrystallization of chlorinated quinoline compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying these often challenging molecules. Here, we move beyond generic protocols to provide in-depth, field-tested insights into overcoming common obstacles, ensuring you can achieve the desired purity and yield for your critical compounds.
This resource is structured as a dynamic troubleshooting guide and FAQ, directly addressing the specific issues you are likely to encounter. We will explore the "why" behind experimental choices, grounding our advice in the fundamental principles of crystallization and the unique chemical nature of chlorinated quinolines.
I. Core Concepts & Initial Considerations
Before diving into troubleshooting, it's crucial to grasp the foundational principles governing the recrystallization of chlorinated quinolines. These compounds, often serving as vital intermediates in pharmaceutical synthesis, can exhibit unpredictable solubility profiles due to the interplay of the heterocyclic quinoline ring and the electron-withdrawing nature of chlorine substituents.[1][2]
Frequently Asked Questions (FAQs) - The Basics
Q1: What makes chlorinated quinolines challenging to recrystallize?
A1: The primary challenge lies in their often-unpredictable solubility. The quinoline core provides a degree of aromaticity and polarity, while the chlorine atoms add lipophilicity. This dual nature can lead to either very high or very low solubility in common organic solvents, making the selection of an ideal recrystallization solvent difficult. Furthermore, some derivatives are prone to "oiling out" or forming supersaturated solutions that resist crystallization.[3][4]
Q2: What is the first step I should take before attempting a large-scale recrystallization?
A2: Always begin with a systematic solvent screening on a small scale (a few milligrams of your crude product).[1][3] This is the most critical step to avoid wasting large amounts of material. Test a range of solvents with varying polarities. The ideal solvent will dissolve your compound completely when hot but poorly when cold.[5][6]
Q3: Are there any general safety precautions I should be aware of when handling chlorinated quinoline compounds?
A3: Yes. Chlorinated quinoline compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[7] Some quinoline derivatives are suspected carcinogens and mutagens, so it is crucial to minimize exposure.[8] Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[7]
II. Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Problem 1: Finding a Suitable Recrystallization Solvent
Q: I'm struggling to find a solvent that provides a good solubility differential for my chlorinated quinoline derivative. What's a systematic approach?
A: A systematic approach is key.[1] Start with small amounts of your crude material and test the following solvents, progressing in polarity:
| Solvent Class | Examples | Typical Behavior with Chlorinated Quinolines |
| Non-polar | Hexane, Heptane, Skellysolve B | Often too low solubility, even when hot. However, they can be excellent anti-solvents in a mixed solvent system. 4,7-dichloroquinoline, for instance, can be recrystallized from Skellysolve B.[9] |
| Moderately Polar | Toluene, Ethyl Acetate | Good starting points. Toluene can be effective for less polar derivatives.[10] Ethyl acetate is a versatile choice.[11] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Can be effective, but their lower boiling points may not provide a large enough solubility difference.[3] Often used in mixed solvent systems.[12] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Frequently good solvents, especially for quinolines with additional polar functional groups.[3][10][11][13] Be cautious of high solubility at room temperature, which can lead to lower yields.[3] |
| Mixed Solvents | Ethanol/Water, Methanol/Acetone, Hexane/Ethyl Acetate | Highly effective when a single solvent fails. Dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) at an elevated temperature, then slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3][12] |
Workflow for Solvent Screening:
Caption: Systematic workflow for selecting a recrystallization solvent.
Problem 2: The Compound "Oils Out" Instead of Forming Crystals
Q: My compound separates as an oil when the solution cools. What causes this and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point.[3][4] It's also common with highly impure samples.[4]
Solutions:
-
Reheat and Add More Solvent: The most common cause is cooling too rapidly from a highly supersaturated solution. Reheat the mixture to redissolve the oil, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool much more slowly.[3][14]
-
Lower the Solution Temperature: If the boiling point of your solvent is significantly higher than the melting point of your compound, this can be an issue. Try a lower-boiling solvent.
-
Use a Mixed Solvent System: Adding a co-solvent in which the compound is more soluble can sometimes prevent oiling out.[3]
-
Slow Cooling is Crucial: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.[3][4]
Problem 3: No Crystals Form Upon Cooling
Q: The solution has cooled to room temperature (and even in an ice bath), but no crystals have appeared. What should I do?
A: This is usually due to either using too much solvent or the solution being supersaturated.[3][4]
Inducement Techniques:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[3]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[3][4]
-
Extended Cooling: Sometimes, crystallization is simply a slow process. Loosely cover the flask and leave it in a refrigerator or freezer for an extended period.[15]
Problem 4: The Recrystallized Product is Still Impure
Q: I've performed the recrystallization, but my product's purity (e.g., by melting point or NMR) hasn't improved significantly. Why?
A: This can happen for several reasons:
-
Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the crystal lattice.[14] The solution is to repeat the recrystallization and ensure a much slower cooling rate.
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities behind in the solution. Re-evaluate your solvent screening.
-
Insufficient Washing: After collecting the crystals by vacuum filtration, it's essential to wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[15]
-
Need for a Second Recrystallization: For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization is often necessary to achieve high purity.[3]
-
Colored Impurities: If your product has a persistent color, this is often due to highly conjugated impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product.
Troubleshooting Logic for Impure Product:
Caption: Decision tree for troubleshooting an impure final product.
III. Detailed Experimental Protocol: Recrystallization of 4,7-Dichloroquinoline
This protocol provides a generalized, step-by-step methodology for the recrystallization of 4,7-dichloroquinoline, a common chlorinated quinoline intermediate.[9][13][16]
Materials:
-
Crude 4,7-dichloroquinoline
-
Recrystallization solvent (e.g., Ethanol, Hexane, or an Ethanol/Water mixture)[10][13]
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude 4,7-dichloroquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[15] Avoid adding a large excess of solvent, as this will reduce your yield.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3] This step is crucial to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[3][17]
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath for 15-20 minutes to maximize the precipitation of the product from the solution.[3]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3][18]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[15]
-
Drying: Allow the crystals to dry thoroughly under vacuum on the filter funnel. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum desiccator.
IV. References
-
Benchchem Technical Support Center: Purification of Quinoline Derivatives. 1
-
Benchchem Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. 3
-
Organic Syntheses Procedure: 4,7-dichloroquinoline. 9
-
Benchchem: 3-Chloroquinoline hydrochloride handling and safety precautions. 7
-
Scribd: Synthesis of 4,7-Dichloroquinoline.
-
University of York Chemistry Teaching Labs: Problems with Recrystallisations. 4
-
American Chemical Society: Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
-
Recrystallization Guide. 15
-
Google Patents: Process for the preparation of chlorinated quinolines.
-
University of Rochester Department of Chemistry: Reagents & Solvents: Solvents for Recrystallization. 12
-
Chemos GmbH&Co.KG: Safety Data Sheet: quinoline. 19
-
Google Patents: Quinoline compounds and process of making same.
-
Google Patents: Industrial preparation method of 4,7-dichloroquinoline.
-
Mettler Toledo: Recrystallization Guide: Process, Procedure, Solvents.
-
Benchchem: A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. 20
-
Wikipedia: Quinoline.
-
National Institutes of Health (PMC): Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols.
-
Chemistry LibreTexts: 3.6F: Troubleshooting.
-
Chempedia - LookChem: Purification of Quinoline. 21
-
Recrystallization Guide. 6
-
MDPI: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
-
Benchchem: troubleshooting side reactions in the synthesis of quinoline derivatives. 22
-
ResearchGate: Efficient Preparation of Chloroquine Enantiomers via Crystallization Resolution and Palladium-Catalysed Coupling.
-
Recrystallization and Crystallization Guide. 23
-
CUNY: Purification by Recrystallization. 18
-
PubMed: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
Chemistry LibreTexts: Recrystallization.
-
Springer: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
-
Penta chemicals: Quinoline - SAFETY DATA SHEET. 24
-
New Jersey Department of Health: Quinoline - Hazardous Substance Fact Sheet.
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- 10. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
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- 24. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Quinoline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of common challenges—particularly the pervasive issue of tar formation. By understanding the "why" behind these side reactions, you can intelligently adapt and troubleshoot your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is tar formation so common in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions?
A1: Tar formation is a frequent consequence of the harsh, acidic, and often high-temperature conditions required for these reactions. The primary culprits are acid-catalyzed polymerization and self-condensation of highly reactive intermediates.
-
In the Skraup synthesis , glycerol is dehydrated by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. Under these strongly acidic and exothermic conditions, acrolein readily polymerizes, creating intractable tarry byproducts.[1]
-
Similarly, in the Doebner-von Miller reaction , the α,β-unsaturated aldehyde or ketone starting material is prone to acid-catalyzed self-condensation and polymerization, competing directly with the desired cyclization pathway.[2]
Controlling the concentration of these reactive intermediates and moderating the reaction's exothermicity are key to minimizing tar.
Q2: I see "moderators" like ferrous sulfate mentioned for the Skraup synthesis. How do they work?
A2: The classic Skraup synthesis is notoriously violent and can proceed with almost explosive force. A moderator like ferrous sulfate (FeSO₄) is added to tame this vigorous exotherm. It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[1][3][4] This prevents localized temperature spikes that accelerate the polymerization of acrolein into tar.[1] Boric acid can also be used for a similar purpose.[3]
Q3: Beyond tar, what other common side reactions should I be aware of?
A3: Besides polymerization, other side reactions can reduce your yield and complicate purification:
-
Aldol Condensation: In the Friedländer synthesis, which can be base-catalyzed, the ketone reactant can undergo self-condensation, creating unwanted byproducts.[5]
-
Incomplete Oxidation: The final step in many of these syntheses is the aromatization of a dihydroquinoline intermediate. If the oxidizing agent is depleted or inefficient, you may isolate partially hydrogenated quinolines, which can be difficult to separate from your final product.
-
Regioselectivity Issues: When using unsymmetrical ketones or substituted anilines, you can form a mixture of regioisomers. For example, a meta-substituted aniline in a Skraup synthesis can yield both 5- and 7-substituted quinolines.[6]
Q4: My crude product is a dark, viscous mess. What is the most robust method for purification?
A4: For isolating quinolines from non-volatile tars, steam distillation is a powerful and classic technique. The quinoline is volatile with steam, while the high-molecular-weight tar is not. After an initial steam distillation to remove volatile impurities (like unreacted nitrobenzene in a Skraup synthesis), the reaction mixture is made strongly basic to liberate the quinoline base, which is then distilled with steam.[4][7] For achieving very high purity, subsequent crystallization via salt formation (e.g., with picric acid or phosphoric acid) is highly effective, as the well-defined crystal lattice of the salt excludes impurities.[7]
Troubleshooting Guide 1: The Skraup Synthesis
Issue: My reaction is either violently exothermic, resulting in loss of material, or it produces a low yield of product buried in a large amount of intractable tar.
Root Cause Analysis: The core issue is the uncontrolled, acid-catalyzed dehydration of glycerol to acrolein and the subsequent polymerization of acrolein. The reaction's high exothermicity creates thermal runaways that favor these side reactions.
Mitigation Strategies & Protocols:
-
Strict Temperature & Reagent Control (The Classic Approach):
-
Causality: The key is to prevent the reaction from "running away." By adding the sulfuric acid slowly with cooling and using a moderator like ferrous sulfate, you can control the rate of the initial exothermic steps.[1]
-
Protocol: A detailed protocol is available from Organic Syntheses, which emphasizes the correct order of reagent addition and the use of ferrous sulfate to moderate the reaction. Yields of 84-91% are reported.[4]
-
-
Modernize with Microwave-Assisted Synthesis:
-
Causality: Microwave heating offers rapid and uniform energy distribution throughout the reaction mixture, avoiding the localized hotspots common with conventional oil baths.[8][9] This leads to faster reaction times and often cleaner reaction profiles with higher yields and fewer byproducts.[8][10]
-
Protocol: Microwave-assisted Skraup reactions can significantly reduce reaction times from hours to minutes.[8][11]
-
Data Summary: Skraup Synthesis Methodologies
| Method | Key Conditions | Reaction Time | Typical Yield (%) | Key Advantages/Disadvantages |
| Conventional | H₂SO₄, Nitrobenzene, FeSO₄, 145-170°C | 3-6 hours | 14-47% (without moderator) to 84-91% (with moderator)[4][12] | Prone to violent exotherms and tarring; moderator is crucial. |
| Microwave-Assisted | H₂SO₄, Oxidizing Agent, Microwave Irradiation | 4-8 minutes | 68-82% (for specific derivatives)[10][11] | Rapid, uniform heating; significantly reduces reaction time and improves yield.[8][10] |
Troubleshooting Guide 2: The Doebner-von Miller Synthesis
Issue: My reaction mixture becomes a thick, dark polymer, making product isolation nearly impossible and drastically reducing the yield.
Root Cause Analysis: The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2] In a single-phase system, the high concentration of both the acid catalyst and the carbonyl compound accelerates this unwanted pathway.
Mitigation Strategies & Protocols:
-
Employ a Biphasic Solvent System:
-
Causality: This is a highly effective strategy. By using a two-phase system (e.g., aqueous acid and an organic solvent like toluene), the aniline starting material resides primarily in the acidic aqueous phase, while the α,β-unsaturated carbonyl is sequestered in the organic phase. This dramatically lowers the concentration of the carbonyl compound in the acidic medium, suppressing polymerization and favoring the desired reaction with the aniline at the phase interface.[2][13]
-
Protocol: A typical procedure involves refluxing the aniline in aqueous HCl while slowly adding the α,β-unsaturated carbonyl dissolved in toluene. This method has been shown to improve yields and simplify the work-up process.[2][13][14]
-
-
Control Reagent Addition and Temperature:
Workflow Logic: Doebner-von Miller Tar Reduction
Caption: Troubleshooting workflow for tar formation in Doebner-von Miller synthesis.
Troubleshooting Guide 3: The Friedländer & Combes Syntheses
Issue (Friedländer): My base-catalyzed reaction is giving low yields and multiple byproducts. Issue (Combes): My acid-catalyzed cyclization is inefficient, leading to poor yields.
Root Cause Analysis:
-
Friedländer: Under basic conditions, the ketone reactant can undergo self-aldol condensation, a significant competing side reaction.[5] Under acidic conditions, the reaction can be slow or require harsh temperatures, leading to degradation.[16]
-
Combes: The key cyclization/dehydration step requires a potent acid catalyst. Concentrated sulfuric acid is often used, but it can be harsh and lead to charring.[17]
Mitigation Strategies & Protocols:
-
Friedländer - Use an Imine Analog:
-
Causality: To circumvent the aldol side reaction, you can pre-react the o-aminoaryl ketone with another amine to form an imine. This modified substrate is then reacted with the α-methylene ketone, avoiding the conditions that promote self-condensation.[5]
-
Protocol: This method has been successfully used in complex syntheses, such as that of camptothecin.[5]
-
-
Combes - Use a Superior Dehydrating Catalyst:
-
Causality: Polyphosphoric acid (PPA) or a mixture of PPA and alcohol (polyphosphoric ester, PPE) are excellent dehydrating agents and strong acid catalysts that are often more effective and less prone to causing charring than sulfuric acid in the Combes synthesis.[17][18][19]
-
Protocol: The reaction involves condensing the aniline with a β-diketone, followed by acid-catalyzed ring closure with PPA.[20][21]
-
Mechanism: Preventing Friedländer Side Reactions
Caption: Comparison of standard vs. modified Friedländer synthesis pathways.
Post-Synthesis Purification: A Detailed Protocol
Even with an optimized reaction, some purification will be necessary. This protocol details the robust steam distillation method for isolating quinoline from non-volatile tar.
Protocol: Purification of Crude Quinoline by Steam Distillation
-
Initial Setup: Assemble a steam distillation apparatus. The reaction flask should be large enough to accommodate the crude reaction mixture and subsequent addition of base (typically 2-3 times the initial volume).
-
Removal of Volatile Impurities (e.g., Nitrobenzene): If applicable (primarily for Skraup synthesis), perform an initial steam distillation on the acidic reaction mixture. Continue until the distillate runs clear. This removes any unreacted volatile starting materials.[4]
-
Liberation of Quinoline: Allow the reaction flask to cool. Cautiously and with stirring, add a concentrated solution of sodium hydroxide (e.g., 40% w/v) until the mixture is strongly basic (pH > 12). The quinoline will separate as a dark oil.
-
Product Distillation: Re-initiate the steam distillation. The quinoline will now co-distill with the water. Collect the milky, heterogeneous distillate in a receiving flask. Continue until the distillate is no longer oily and runs clear.
-
Isolation: Separate the quinoline layer from the aqueous layer in the collected distillate using a separatory funnel. The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Drying and Final Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude quinoline can be further purified by vacuum distillation.[7]
References
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Dewar, M. J. S. (1944). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 09(1), 1-16.
- BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
- Sloop, J. C. (2008). A modified Combes quinoline synthesis. ARKIVOC, (16), 133-143.
-
Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
-
Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Performance Comparison of Quinoline Synthesis Methods.
- Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(49), 9529-9532.
-
ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... [Link]
-
Combes Quinoline Synthesis. (n.d.). [Link]
-
LibreTexts Chemistry. (2021). Thermodynamic and kinetic reaction control. [Link]
- BenchChem. (2025). Performance Comparison of Quinoline Synthesis Methods.
-
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2000). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Difference between conventional heating and microwave-assisted heating. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Lyntra. (n.d.). The Operator's Guide to Tar: Troubleshooting in a Live Reactor. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Comparison between microwave and conventional heating reactions. [Link]
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Journal of Chemical Education. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control. [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Tutorsglobe.com. (n.d.). Synthesis of Quinolines, Chemistry tutorial. [Link]
-
PubMed Central (PMC). (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
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Technical Support Center: Scale-Up Synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Welcome to the technical support center for the scale-up synthesis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the synthesis of this important heterocyclic building block. The methodologies described herein are grounded in established chemical principles to ensure both scientific integrity and successful experimental outcomes.
The primary and most efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic substrate, in this case, a substituted N-arylacetamide, using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This guide will focus on the practical aspects and potential challenges of scaling up this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the established and scalable method for the synthesis of this compound?
The most widely adopted method is the Vilsmeier-Haack cyclization of N-(3-chloro-5-methylphenyl)acetamide.[2] This is a one-pot reaction where the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating and cyclizing agent. This method is advantageous for its use of readily available starting materials and its generally good yields.[2][3]
Q2: What are the primary safety concerns when scaling up this reaction?
The scale-up of the Vilsmeier-Haack reaction requires careful management of thermal hazards. The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic and can lead to a runaway reaction if not properly controlled. Additionally, the reaction mixture can release corrosive HCl gas. The work-up, which typically involves quenching the reaction mixture with ice water or a basic solution, is also highly exothermic and can be vigorous. It is crucial to have adequate cooling capacity, proper ventilation, and to perform the additions of reagents slowly and in a controlled manner.[4] A thorough thermal hazard evaluation is recommended before proceeding to a pilot-plant scale.[5]
Q3: What are the expected impurities in the synthesis of this compound?
Potential impurities can arise from several sources. Incomplete reaction may leave residual starting N-arylacetamide. Side reactions can include the formation of regioisomers, although the substitution pattern of the starting acetanilide generally directs the cyclization favorably. Over-chlorination at other positions on the quinoline ring is a possibility, especially with an excess of POCl₃ or at higher temperatures.[6] During work-up, incomplete hydrolysis of the intermediate iminium salt can also lead to impurities.
General Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow to white solid may form).
Step 2: Vilsmeier-Haack Reaction
-
To the pre-formed Vilsmeier reagent, add N-(3-chloro-5-methylphenyl)acetamide (1.0 eq) portion-wise, while maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching process is highly exothermic.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
| Reagent | Molar Eq. | Function | Key Considerations |
| N-(3-chloro-5-methylphenyl)acetamide | 1.0 | Substrate | Ensure high purity. |
| Phosphorus oxychloride (POCl₃) | 3.0 | Vilsmeier Reagent Component | Highly corrosive and moisture-sensitive. |
| N,N-dimethylformamide (DMF) | 4.0 | Vilsmeier Reagent Component & Solvent | Use anhydrous grade. |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes?
-
Answer: This is a common issue that can stem from several factors related to the reagents, reaction conditions, or work-up procedure.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that anhydrous DMF is used and that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). The POCl₃ should also be of high quality. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[7]
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction. A molar ratio of at least 3:4 (substrate:POCl₃:DMF) is generally recommended to drive the reaction to completion.
-
Suboptimal Reaction Temperature and Time: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent cyclization step requires heating.[2] If the reaction is not heated sufficiently (e.g., 80-90 °C) or for an adequate duration, the conversion will be low. Monitor the reaction by TLC to determine the optimal reaction time.
-
Product Loss During Work-up: The quenching and neutralization steps are critical. If the pH is not carefully controlled, the product may not fully precipitate. Ensure thorough washing of the crude product to remove inorganic salts, but avoid excessive washing with solvents in which the product has some solubility.
-
Issue 2: Formation of Significant Impurities
-
Question: My final product is contaminated with significant impurities, making purification difficult. What are the potential side reactions?
-
Answer: Impurity formation is often related to reaction control and the stability of intermediates.
-
Unidentified Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent at elevated temperatures, leading to over-chlorinated byproducts.[6] Maintaining the lowest effective reaction temperature can help minimize this.
-
Incomplete Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the aldehyde during the aqueous work-up.[6] Ensure that the quench and neutralization are performed with vigorous stirring and for a sufficient amount of time to allow for complete hydrolysis.
-
Starting Material Presence: If starting material is observed in the final product, this indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the stoichiometry of the Vilsmeier reagent.
-
Issue 3: Challenges During Scale-Up
-
Question: I am facing difficulties when trying to scale up the reaction from the lab to a pilot plant. What are the key considerations?
-
Answer: Scaling up the Vilsmeier-Haack reaction presents unique challenges, primarily related to heat and mass transfer.
-
Exotherm Management: The formation of the Vilsmeier reagent is highly exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is critical to use a reactor with adequate cooling capacity and to control the addition rate of POCl₃ to prevent a dangerous temperature rise.[4] Running the reaction in a suitable co-solvent like dichloromethane can also help to manage the exotherm.[4]
-
Mixing and Mass Transfer: As the reaction progresses, the mixture can become thick, especially with the formation of the Vilsmeier reagent complex. Inefficient mixing can lead to localized hot spots and incomplete reactions. Ensure that the reactor is equipped with a powerful mechanical stirrer capable of handling viscous slurries.
-
Work-up and Isolation: Quenching a large volume of the reaction mixture is a significant safety concern. The addition of the reaction mixture to ice/water should be done slowly and with robust stirring to manage the exotherm. The filtration and drying of a large quantity of product also need to be considered. Ensure that the filtration equipment is appropriately sized and that the product is dried under suitable conditions to prevent decomposition.
-
Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
References
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Tekale AS, Shaikh SAL, Tirpude HA. Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Int J Chem Stud. 2016;4(6):95-98. [Link]
-
ResearchGate. Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. [Link]
-
Salem, Mohammed A.; Gouda, Moustafa A.; El-Bana, Ghada G. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry. 2022;19(4):480-495. [Link]
-
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]
-
PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ACS Publications. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
ResearchGate. 2-Chloro-8-methylquinoline-3-carbaldehyde. [Link]
-
ChemWhat. This compound CAS#: 938138-94-4. [Link]
-
Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
ResearchGate. 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
Welcome to the technical support center for catalyst selection in reactions involving 2,6-dichloro-8-methylquinoline-3-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common synthetic transformations and address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-tested insights to ensure the success of your reactions.
Introduction to the Reactivity of this compound
The substrate this compound is a highly functionalized heterocyclic compound, offering multiple reactive sites for further elaboration. The two chlorine atoms at the C2 and C6 positions, and the carboxaldehyde group at C3, provide opportunities for a variety of chemical transformations. The electronic properties of the quinoline ring system influence the reactivity of these functional groups, often allowing for regioselective reactions.[1] This guide will primarily focus on palladium-catalyzed cross-coupling reactions at the chloro-positions and reactions involving the aldehyde functionality.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] For this compound, these reactions can be performed regioselectively to yield mono- or disubstituted products.[1]
FAQ 1: I am attempting a Suzuki-Miyaura coupling reaction with an arylboronic acid, but I am observing low yield and a mixture of products. How can I improve the regioselectivity and efficiency?
Answer: This is a common challenge when working with dihalogenated heterocyclic compounds. The relative reactivity of the two chlorine atoms at the C2 and C6 positions is a key factor. Generally, the C2 position is more activated towards nucleophilic substitution and oxidative addition to a Pd(0) complex due to the adjacent nitrogen atom. However, steric hindrance and the electronic nature of the coupling partners can influence this selectivity.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for controlling regioselectivity.[4]
-
For selective coupling at the more reactive C2 position, a less sterically demanding phosphine ligand such as PPh₃ or a simple palladium salt like Pd(OAc)₂ might be sufficient.
-
To favor coupling at the C6 position, a more sterically hindered ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, can be employed.[4] These bulky ligands can disfavor coordination at the more sterically encumbered C2 position.
-
-
Base and Solvent Optimization: The choice of base and solvent system can significantly impact the reaction outcome.[5][6]
-
A weaker base like K₂CO₃ or Cs₂CO₃ is often used in Suzuki couplings. The solubility of the base can be a factor, so consider using a solvent system that allows for good mixing, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.[7]
-
For substrates prone to decomposition, milder bases like K₃PO₄ may be beneficial.[8]
-
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity. Start at room temperature and gradually increase the temperature if the reaction is sluggish.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization will be necessary for your specific substrate and coupling partner.
| Parameter | Condition for C2-Selectivity | Condition for C6-Selectivity |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | PPh₃ (4-10 mol%) | SPhos or XPhos (4-10 mol%) |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 60-80 °C | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Workflow for Catalyst Selection in Suzuki Coupling
Caption: Decision workflow for regioselective Suzuki coupling.
FAQ 2: My Buchwald-Hartwig amination is not proceeding to completion. What factors should I investigate?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but can be sensitive to reaction conditions.[9][10][11] Incomplete conversion is a common issue.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The "generation" of the Buchwald-Hartwig catalyst system is crucial.[9] For challenging substrates like dichloroquinolines, more advanced, sterically hindered biarylphosphine ligands are often necessary.
-
Base Selection: The choice of base is critical and depends on the pKa of the amine.[13]
-
For primary and secondary aliphatic amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[13]
-
For less basic aromatic amines, a weaker base such as Cs₂CO₃ or K₃PO₄ may be sufficient.
-
-
Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[13] Ensure your solvent is rigorously dried. The reaction often requires elevated temperatures (80-110 °C).
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[13] Ensure your reaction is set up under a strictly inert atmosphere (e.g., using a glovebox or Schlenk techniques).
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or a pre-catalyst like BrettPhos Pd G3 (1-3 mol%) |
| Ligand | BrettPhos or RuPhos (2-6 mol%) |
| Base | NaOtBu or LHMDS (1.5-2.5 equivalents) |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buch-Hartwig amination.
II. Reactions of the Carboxaldehyde Group
The aldehyde functionality at the C3 position is a versatile handle for various synthetic transformations, including condensation, oxidation, and reduction reactions.
FAQ 3: I am trying to form a Schiff base by condensing the aldehyde with a primary amine, but the reaction is slow and gives low yields. How can I drive the reaction to completion?
Answer: Schiff base formation (imination) is a reversible reaction. To achieve high yields, the equilibrium needs to be shifted towards the product side.[14]
Troubleshooting Steps:
-
Catalysis: While often uncatalyzed, the reaction can be accelerated by a catalytic amount of acid.
-
A few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid (PTSA) can protonate the aldehyde carbonyl, making it more electrophilic.[14]
-
-
Removal of Water: The formation of water as a byproduct drives the equilibrium back to the starting materials. Removing water is crucial for high conversion.
-
Azeotropic Distillation: If the reaction is conducted in a suitable solvent like toluene or benzene, a Dean-Stark apparatus can be used to physically remove the water as it forms.
-
Dehydrating Agents: Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can sequester the water.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and equilibrium.
-
Protic solvents like ethanol can be effective, especially when heated to reflux.[15]
-
For sensitive substrates, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferred.
-
Experimental Protocol: Schiff Base Formation
| Parameter | Condition |
| Reactants | Aldehyde (1 equiv.), Primary Amine (1-1.2 equiv.) |
| Catalyst (optional) | Acetic Acid (catalytic) or PTSA (0.1 mol%) |
| Solvent | Toluene (with Dean-Stark) or Ethanol (reflux) |
| Water Removal | Dean-Stark apparatus or molecular sieves |
| Temperature | Reflux |
FAQ 4: I need to oxidize the aldehyde to a carboxylic acid without affecting the chloro-substituents. Which oxidizing agent is most suitable?
Answer: The selective oxidation of an aldehyde in the presence of potentially reactive chloro-substituents requires a mild and specific oxidizing agent. Harsh oxidants could lead to unwanted side reactions.
Recommended Oxidizing Agents:
-
Pinnick Oxidation (NaClO₂): This is one of the most reliable and chemoselective methods for oxidizing aldehydes to carboxylic acids.[16]
-
The reaction is typically carried out using sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene.
-
A phosphate buffer is often used to maintain a slightly acidic pH, which is optimal for the reaction.
-
-
Potassium Permanganate (KMnO₄) under controlled conditions: While a strong oxidant, KMnO₄ can be used effectively if the reaction conditions are carefully controlled.
-
Running the reaction at low temperatures and in a buffered solution can prevent over-oxidation and reaction with the quinoline ring.
-
Experimental Protocol: Pinnick Oxidation
| Parameter | Condition |
| Oxidizing Agent | Sodium Chlorite (NaClO₂) (1.5-2 equivalents) |
| Chlorine Scavenger | 2-Methyl-2-butene (4-5 equivalents) |
| Buffer | Sodium Dihydrogen Phosphate (NaH₂PO₄) |
| Solvent | t-BuOH/H₂O |
| Temperature | Room Temperature |
III. Summary of Catalyst Selection Strategies
The successful functionalization of this compound hinges on the judicious selection of catalysts and reaction conditions.
| Reaction Type | Key Challenge | Recommended Catalyst/Reagent | Rationale |
| Suzuki-Miyaura Coupling | Regioselectivity (C2 vs. C6) | Pd(OAc)₂/PPh₃ (for C2) or Pd₂(dba)₃/SPhos (for C6) | Ligand sterics control the site of oxidative addition. |
| Buchwald-Hartwig Amination | Incomplete Conversion | Pd₂(dba)₃/BrettPhos with NaOtBu | A modern, highly active catalyst system is needed for this challenging substrate. |
| Schiff Base Formation | Low Yield/Equilibrium | Catalytic Acid (e.g., PTSA) and water removal | Drives the reversible reaction to completion. |
| Aldehyde Oxidation | Chemoselectivity | Sodium Chlorite (Pinnick Oxidation) | Mild and selective for aldehydes, preserving the chloro-substituents. |
This guide provides a starting point for your experimental design. Remember that each specific substrate and coupling partner may require further optimization.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline.
- Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1345-1371.
- Vaishali, et al. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society, 100(1), 100824.
- Koorbanally, N. A., et al. (2018).
- Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, In Silico and In Vivo Evaluation of Benzimidazole‐Bearing Quinoline Schiff Bases as New Anticonvulsant Agents. Archiv der Pharmazie, 354(11), 2100223.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
- Klapars, A., et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 7(6), 1185–1188.
- de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Wang, D., et al. (2021). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. Organic Letters, 23(15), 5894–5899.
- BenchChem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
- Sytniczuk, A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9475–9484.
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Aitken, S. G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
- Common Organic Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.
- BenchChem. (2025).
- ResearchGate. (n.d.). Regioselective Suzuki miyaura cross coupling reactions of 2,6-dichloroquinoxaline.
- Wieczorek, E., et al. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Molecules, 27(19), 6543.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- BenchChem. (2025). Technical Support Center: Green Synthesis of 2,6-Dichloroquinoxaline.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6).
- El-Dean, A. M. K., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(2), 337-356.
- Csonka, R., & Spengler, G. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4991.
- Sigma-Aldrich. (n.d.). 2-Chloro-8-methylquinoline-3-carboxaldehyde 98%.
- Sigma-Aldrich. (n.d.). 2,6-dichloroquinoline-3-carboxaldehyde.
- Sigma-Aldrich. (n.d.). 2,6-Dichloroquinoline-3-carboxaldehyde AldrichCPR.
Sources
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. Recognizing the challenges in obtaining direct experimental data for this specific compound, this document offers a comprehensive analysis by comparing its expected properties with those of structurally related and commercially available quinoline-3-carboxaldehyde derivatives. This comparative approach, supported by experimental data from close analogs, provides a robust framework for researchers to anticipate its physicochemical properties, spectral characteristics, and reactivity.
Introduction: The Quinoline-3-carboxaldehyde Scaffold
Quinoline-3-carboxaldehydes are a class of heterocyclic compounds of significant interest in drug discovery and materials science. The presence of a reactive aldehyde group at the 3-position of the quinoline ring system offers a versatile handle for a wide array of chemical transformations. This allows for the synthesis of diverse molecular architectures with potential biological activities, including antimicrobial and anticancer properties.[1] The 2-chloro-substituted quinolines, in particular, are valuable precursors as the chlorine atom can be readily displaced by various nucleophiles, further expanding their synthetic utility.
This guide focuses on this compound (CAS No. 938138-94-4), a molecule whose specific empirical data is not extensively documented in publicly accessible literature.[2] To address this, we present a systematic comparison with key analogues to provide a well-grounded characterization.
Synthesis and Reaction Pathways
The primary route for the synthesis of 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction .[3] This powerful formylation method utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with an appropriate N-arylacetamide.[3] The reaction proceeds through an electrophilic substitution followed by cyclization and dehydration to yield the desired quinoline scaffold.
Experimental Protocol: General Synthesis via Vilsmeier-Haack Reaction [3]
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add the corresponding substituted N-arylacetamide (in this case, N-(4-chloro-2-methylphenyl)acetamide) portion-wise while maintaining the temperature at 0-5 °C.
-
Cyclization: After the addition is complete, gradually heat the reaction mixture to 60-80 °C and maintain this temperature for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified this compound.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties: A Comparative Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₇Cl₂NO | 240.09[2] | Not available |
| 2-Chloro-8-methylquinoline-3-carboxaldehyde | C₁₁H₈ClNO | 205.64[4] | 138-141[4] |
| 2,6-Dichloroquinoline-3-carboxaldehyde | C₁₀H₅Cl₂NO | 226.06[5] | Not available |
| 2-Chloro-6-fluoroquinoline-3-carboxaldehyde | C₁₀H₅ClFNO | 209.60[6] | Not available |
| 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C₁₀H₅BrClNO | 270.51 | Not available |
The introduction of a second chlorine atom at the 6-position, as in the target molecule, is expected to increase the molecular weight and likely elevate the melting point compared to 2-chloro-8-methylquinoline-3-carboxaldehyde due to increased intermolecular forces.
Spectroscopic Characterization: Predicted and Comparative Data
The structural elucidation of organic compounds heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although experimental spectra for this compound are not published, we can predict the expected spectral features based on the known data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl and aldehyde protons.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 10.0-11.0 ppm. For instance, the aldehyde proton of 2,6-dichloro-3-formyl quinoline appears at δ 10.8 ppm.[7]
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and methyl substituents.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons, expected to be in the upfield region of the aromatic spectrum, likely around δ 2.5-2.8 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 185-195 ppm. The carbonyl carbon of 2,6-dichloro-3-formyl quinoline is observed at δ 189.49 ppm.[7]
-
Aromatic and Quinoline Carbons: A series of signals in the δ 120-150 ppm range.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹. The C=O stretch for 2,6-dichloro-3-formyl quinoline is reported at 1693 cm⁻¹.[7]
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1450-1630 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.09 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be observed with relative intensities of approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules like CO, HCN, and chlorine radicals.
Experimental Protocol: General Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of the target compound.
Comparative Reactivity and Applications
The reactivity of this compound is dictated by the three key functional components: the quinoline ring, the aldehyde group, and the two chlorine atoms.
-
Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases and oximes. These transformations are crucial for introducing further molecular diversity.
-
2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 2-substituted quinoline derivatives.
-
6-Chloro Group: The chlorine atom at the 6-position is less reactive towards nucleophilic substitution compared to the one at the 2-position but can still participate in reactions under more forcing conditions or with specific catalysts.
The combination of these reactive sites makes this compound a valuable intermediate for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
Conclusion
This guide provides a comprehensive, albeit predictive, characterization of this compound. By leveraging experimental data from structurally similar compounds, we have outlined its likely synthesis, physicochemical properties, and spectroscopic characteristics. This comparative approach offers a valuable resource for researchers, enabling them to design synthetic strategies and anticipate the behavior of this important chemical building block in the absence of direct empirical data. The versatile reactivity of this compound makes it a promising starting material for the development of novel chemical entities with diverse applications.
References
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International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Chloro-6-fluoroquinoline-3-carboxaldehyde. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 938138-94-4. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]
-
PMC. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-6-methylquinoline-3-carboxaldehyde (C11H8ClNO). Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
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PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinoline-3-carboxaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]
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A Comparative Guide to the ¹H NMR Spectral Analysis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde, a key heterocyclic building block in synthetic chemistry. As direct experimental data for this specific molecule is not widely published, this document synthesizes predictive analysis based on established NMR principles with a comparative study of structurally related quinoline analogues. This approach offers researchers a robust framework for identifying and characterizing this compound, underscoring the power of NMR spectroscopy in structural elucidation.
Introduction: The Quinoline Scaffold and the Role of NMR
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their presence in natural products and diverse pharmacological activities.[1][2] The precise substitution pattern on the quinoline ring system dictates its biological function and chemical reactivity. Consequently, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as a primary analytical tool, providing detailed information about the molecular structure through chemical shifts, signal integrations, and spin-spin coupling patterns.[3][4]
This guide focuses on this compound, a molecule featuring a combination of electron-withdrawing (chloro, aldehyde) and electron-donating (methyl) groups. Understanding how these substituents modulate the electronic environment of each proton is key to interpreting its ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The structure and proton numbering for this compound are shown below. Based on foundational NMR principles and data from analogous structures, we can predict the chemical shift (δ), multiplicity, and coupling constant (J) for each non-equivalent proton.
Caption: Structure of this compound.
The predicted spectral data are summarized in Table 1. The causality for each assignment is detailed below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Aldehyde-H | ~10.5 | Singlet (s) | - | Strong deshielding by the adjacent carbonyl group.[5][6] |
| H-4 | ~8.7 | Singlet (s) | - | Peri-position to nitrogen and adjacent to the electron-withdrawing aldehyde; no adjacent protons for coupling.[5] |
| H-5 | ~8.0 | Doublet (d) | J₅,₇ ≈ 2.5 Hz | Deshielded by the ortho-chloro group at C6. Shows small meta coupling to H-7. |
| H-7 | ~7.8 | Doublet (d) | J₇,₅ ≈ 2.5 Hz | Influenced by ortho-chloro (deshielding) and ortho-methyl (shielding) groups. Shows meta coupling to H-5. |
| Methyl-H | ~2.6 | Singlet (s) | - | Shielding effect typical for an aromatic methyl group.[7] |
-
Aldehyde Proton (-CHO) : This proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. Its signal is expected far downfield, typically between 9-10 ppm, as a sharp singlet due to the absence of neighboring protons.[8] Data for similar quinoline-3-carboxaldehydes consistently show this peak above 10.0 ppm.[5][6]
-
H-4 Proton : The H-4 proton is located on the pyridine ring of the quinoline system. It experiences strong deshielding effects from both the adjacent electron-withdrawing aldehyde group at C-3 and the heterocyclic nitrogen atom. With no protons on adjacent carbons (C-3 or the bridgehead carbon), its signal appears as a distinct singlet.[5]
-
H-5 and H-7 Protons : These two protons reside on the benzene ring and form an AX spin system.
-
The H-5 proton is ortho to the electron-withdrawing chloro group at C-6, leading to a downfield shift.
-
The H-7 proton is ortho to both the electron-withdrawing chloro group at C-6 and the electron-donating methyl group at C-8. These opposing effects result in a chemical shift that is slightly upfield relative to H-5.
-
These protons are meta to each other, which typically results in a small coupling constant (J ≈ 2-3 Hz).[9] They will appear as two distinct doublets.
-
-
Methyl Protons (-CH₃) : The three equivalent protons of the methyl group are attached to the aromatic ring, a region of relative shielding. They will resonate upfield and appear as a singlet, as there are no protons on the adjacent C-7 or C-8 atoms to induce splitting.
Comparative Spectral Analysis
To validate our predictions and understand the influence of each substituent, we can compare the expected spectrum with the known ¹H NMR data of closely related analogues. This comparison highlights the predictable nature of substituent effects in NMR spectroscopy.
Table 2: Comparative ¹H NMR Data of Quinoline-3-carboxaldehyde Analogues (Solvent: CDCl₃)
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | Methyl-H (δ, ppm) | Aldehyde-H (δ, ppm) | Reference |
|---|---|---|---|---|---|---|---|
| This compound (Predicted) | ~8.7 (s) | ~8.0 (d) | ~7.8 (d) | - | ~2.6 (s) | ~10.5 (s) | - |
| 2-Chloro-8-methylquinoline-3-carboxaldehyde | 8.5 (s) | 7.6 (d) | 7.7 (t) | - | 2.8 (s) | 10.5 (s) | (structure),[6] (analogue data) |
| 2,6-Dichloroquinoline-3-carboxaldehyde | 8.6 (s) | 7.7 (m) | - | 8.1 (m) | - | 10.8 (s) | [6] |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | - | - | - | - | 2.38 (s) | 10.30 (s) |[7] |
-
Effect of the 6-Chloro Group : Comparing the predicted data for our target molecule with 2-Chloro-8-methylquinoline-3-carboxaldehyde (which lacks the 6-Cl), we anticipate a significant downfield shift for H-5 and H-7. In the analogue, H-5 is at δ 7.6 ppm. The addition of an ortho-chloro group at C-6 in our target molecule is predicted to shift H-5 downfield to ~8.0 ppm due to its inductive electron-withdrawing effect.
-
Effect of the 8-Methyl Group : Comparing our target with 2,6-Dichloroquinoline-3-carboxaldehyde (which lacks the 8-Me), we can isolate the effect of the methyl group. In the dichloro-analogue, the H-8 proton is at δ 8.1 ppm. Replacing this proton with an electron-donating methyl group removes this signal and slightly shields the adjacent H-7 proton, supporting our prediction of ~7.8 ppm for H-7.
-
Consistency of Aldehyde and H-4 Signals : Across all analogues, the aldehyde proton and the H-4 proton signals are consistently observed in the predicted downfield regions (~10.3-10.8 ppm and ~8.5-8.7 ppm, respectively).[5][6][7] This demonstrates that substitutions on the distant benzene ring have a minimal effect on these particular protons, whose chemical shifts are dominated by their immediate electronic environment.
Standard Experimental Protocol
To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized protocol is essential. This protocol serves as a self-validating system by including necessary checks and calibrations.
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power and single residual solvent peak at δ 7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
Instrument Setup (e.g., 400 MHz Spectrometer) :
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining field stability during the experiment.
-
Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks. An automated shimming routine is typically sufficient.
-
Tune and match the probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
-
Data Acquisition :
-
Use a standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Optimize the receiver gain to ensure the detector is not saturated.
-
-
Data Processing :
-
Apply Fourier transformation to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of this compound can be confidently predicted and interpreted through a systematic analysis of substituent effects. The aldehyde and H-4 protons are characteristically downfield, appearing as singlets. The H-5 and H-7 protons on the substituted benzene ring appear as distinct doublets, with their chemical shifts dictated by the interplay of the chloro and methyl groups. By comparing this predicted data with experimentally determined spectra of structural analogues, researchers can gain high confidence in the identification and structural verification of this and other complex quinoline derivatives.
References
- The Royal Society of Chemistry. (2018). Supplementary Information. Provides ¹H NMR data for various substituted quinolines.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Contains experimental data, including ¹H NMR spectra for several quinoline-3-carbaldehyde derivatives. [Link]
-
ResearchGate. (2023). Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. Provides examples of NMR data analysis for heterocyclic systems. [Link]
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. An educational resource outlining the basic steps of ¹H NMR spectrum interpretation. [Link]
-
The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Contains ¹H NMR spectral data for various functionalized quinolines. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Discusses intermolecular interactions and their effect on quinoline NMR spectra. [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 3b. Example of an NMR spectrum for a substituted quinoline derivative. [Link]
-
Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. A foundational paper on determining coupling constants in the quinoline ring system. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 3a. Example spectrum of a complex quinoline derivative. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Discusses theoretical and experimental NMR values for quinoline derivatives. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). A general guide to interpreting ¹H NMR spectra. [Link]
-
ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Provides synthetic procedures and spectral data for related compounds. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. An introductory guide to NMR interpretation. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. Details the synthesis and characterization of related quinoline compounds. [Link]
-
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. A comprehensive study on the synthesis and characterization of various quinolinecarbaldehydes. [Link]
-
ACD/Labs. (n.d.). 1H–¹H Coupling in Proton NMR. A detailed explanation of coupling constants in ¹H NMR. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Educational material on NMR coupling constants. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Describes the synthesis and provides NMR data for several 2-chloroquinoline-3-carboxaldehydes. [Link]
-
YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. An instructional video on interpreting NMR spectra. [Link]
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A Comparative Guide to the ¹³C NMR Spectroscopy of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
This guide provides an in-depth analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dichloro-8-methylquinoline-3-carboxaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive guide for researchers, leveraging established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This approach is crucial for professionals in drug development and organic synthesis for structural verification and characterization.
The Significance of ¹³C NMR in Structural Elucidation of Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2][3] The precise substitution pattern on the quinoline scaffold is paramount to its biological activity. ¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the molecular structure of these compounds.[2] Each carbon atom in a unique electronic environment gives rise to a distinct signal, providing a carbon fingerprint of the molecule. The chemical shift (δ) of each carbon is highly sensitive to the presence of electron-donating or electron-withdrawing groups, allowing for the precise assignment of substituents on the quinoline ring.[4]
Predicted ¹³C NMR Chemical Shifts for this compound
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the known effects of chloro, methyl, and carboxaldehyde substituents on the quinoline ring system, and by comparison with experimental data for related compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~152 | The presence of a chlorine atom at C2 causes a significant downfield shift. |
| C3 | ~138 | The attachment of the electron-withdrawing carboxaldehyde group leads to a downfield shift. |
| C4 | ~140 | Adjacent to the electron-withdrawing carboxaldehyde and influenced by the pyridine nitrogen. |
| C4a | ~128 | A quaternary carbon at the ring junction. |
| C5 | ~127 | Influenced by the chlorine at C6. |
| C6 | ~135 | A quaternary carbon directly attached to a chlorine atom, resulting in a downfield shift. |
| C7 | ~125 | Flanked by a chlorinated carbon and a methylated carbon. |
| C8 | ~134 | A quaternary carbon attached to a methyl group. |
| C8a | ~147 | A quaternary carbon adjacent to the nitrogen atom. |
| -CHO | ~190 | The carbonyl carbon of the aldehyde group typically resonates in this downfield region.[5] |
| -CH₃ | ~18 | The methyl group carbon is expected in the typical aliphatic region. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data for similar quinoline derivatives is essential.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | -CHO (ppm) | Reference |
| Quinoline | 150.2 | 120.9 | 135.8 | - | [6] |
| Quinoline-3-carboxaldehyde | - | - | - | - | [7] |
| 2-Chloro-8-methylquinoline-3-carboxaldehyde | - | - | - | - | [8] |
| 2,6-Dichloro-3-formyl Quinoline | - | - | - | 189.49 | [5] |
| 2-Chloro-6-nitro-3-formyl Quinoline | - | - | - | 189.31 | [5] |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | - | - | - | - | [9] |
Note: Specific chemical shift assignments for all carbons were not available in the cited literature for all comparative compounds.
The data from 2,6-dichloro-3-formyl quinoline and 2-chloro-6-nitro-3-formyl quinoline strongly supports the predicted chemical shift for the aldehyde carbon in the target molecule to be around 190 ppm.[5] The presence of various substituents on the quinoline ring system will cause predictable upfield or downfield shifts for the surrounding carbon atoms, in line with established electronic effects.[4]
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol outlines a robust methodology.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid compound[10] in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for similar compounds.[11]
-
Ensure the sample is fully dissolved to obtain a homogenous solution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz for ¹H, which corresponds to 75 MHz for ¹³C, to ensure adequate signal dispersion. Higher field strengths (e.g., 500 or 600 MHz) are recommended for better resolution.[12]
-
Tune and match the probe for ¹³C frequency.
-
Shim the magnetic field to optimize homogeneity and obtain sharp signals.
3. Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons)
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
For unambiguous assignment of protonated carbons, it is highly recommended to perform a Heteronuclear Single Quantum Coherence (HSQC) experiment.[4][13]
-
To assign quaternary carbons and confirm long-range C-H correlations, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[4][12]
4. Data Processing and Referencing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent signal as a secondary reference (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[12]
Visualizing the Workflow and Molecular Structure
To further clarify the process, the following diagrams illustrate the experimental workflow and the structure of the target molecule.
Caption: Experimental workflow for ¹³C NMR data acquisition.
Caption: Key properties of the target compound.
Conclusion
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S10. 13 C NMR spectrum of 3e. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinoline-3-carboxaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
UNISA Institutional Repository. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-8-methylquinoline-3-carboxaldehyde is a substituted quinoline derivative with significant potential in medicinal chemistry and drug development.[1] The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The presence of two chlorine atoms, a methyl group, and a reactive carboxaldehyde group on the quinoline core of the target molecule suggests a complex and interesting chemical profile, making its accurate characterization crucial for any further research and development.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical overview of the mass spectrometric analysis of this compound. We will explore the expected fragmentation patterns based on its structure, detail optimized analytical protocols, and compare mass spectrometry with other analytical techniques, providing the necessary experimental context for researchers in the field.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇Cl₂NO | [2] |
| Molecular Weight | 240.09 g/mol | [2] |
| CAS Number | 938138-94-4 | [2] |
| Appearance | Solid | [2] |
Mass Spectrometry Analysis: A Detailed Workflow
Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of organic molecules. For a compound like this compound, a combination of a soft ionization technique like Electrospray Ionization (ESI) and a harder technique like Electron Ionization (EI) would provide comprehensive structural information.
Experimental Workflow
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Step-by-Step Protocols
1. Sample Preparation:
-
Objective: To prepare the analyte for introduction into the mass spectrometer.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
For ESI-MS, dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
For GC-MS, dilute the stock solution with a volatile solvent like dichloromethane or ethyl acetate.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI:
-
Rationale: ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, providing accurate molecular weight information with minimal fragmentation.[1] LC is used to separate the analyte from any impurities before it enters the mass spectrometer.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Conditions (suggested):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (suggested):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of the [M+H]⁺ ion (predicted at m/z 240.99). Collision energy should be ramped to observe a range of fragments.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) with EI:
-
Rationale: EI is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule that is valuable for structural elucidation.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions (suggested):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (suggested):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Predicted Mass Spectra and Fragmentation Patterns
Due to the lack of publicly available experimental mass spectra for this compound, the following predictions are based on the known fragmentation of similar quinoline derivatives and general principles of mass spectrometry.[3][4][5]
ESI-MS/MS of [M+H]⁺ (Predicted m/z 240.99)
Under ESI conditions, the molecule is expected to be readily protonated on the quinoline nitrogen. Collision-induced dissociation (CID) of the [M+H]⁺ ion is predicted to result in the following key fragmentation pathways:
-
Loss of CO (Carbon Monoxide): A characteristic fragmentation of aldehydes, leading to a fragment at m/z 212.99.
-
Loss of Cl (Chlorine): Loss of a chlorine radical would result in a fragment at m/z 206.02.
-
Loss of HCl (Hydrogen Chloride): A neutral loss of HCl could lead to a fragment at m/z 205.02.
-
Cleavage of the Aldehyde Group: Loss of the entire -CHO group would result in a fragment at m/z 212.01.
Table 1: Predicted Key Fragments in ESI-MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 240.99 | 212.99 | CO |
| 240.99 | 206.02 | Cl |
| 240.99 | 205.02 | HCl |
| 240.99 | 212.01 | CHO |
EI-MS Fragmentation of M⁺• (Predicted m/z 240.98)
In EI-MS, the molecular ion (M⁺•) will be observed, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio). The fragmentation is expected to be more extensive:
-
Loss of H•: From the aldehyde group, leading to a strong [M-1]⁺ peak at m/z 239.98.
-
Loss of CO: From the aldehyde group, leading to an [M-28]⁺• peak at m/z 212.98.
-
Loss of Cl•: Leading to an [M-35]⁺ peak at m/z 205.00.
-
Loss of CHO•: Leading to an [M-29]⁺ peak at m/z 211.99.
-
Further Fragmentation: The quinoline ring itself can undergo fragmentation, often involving the loss of HCN.[6]
Table 2: Predicted Key Fragments in EI-MS
| Predicted Fragment Ion (m/z) | Proposed Loss from M⁺• |
| 239.98 | H• |
| 212.98 | CO |
| 205.00 | Cl• |
| 211.99 | CHO• |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also provide valuable information for the characterization of this compound.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection based on UV absorbance. | - Robust and widely available.[7] - Good for quantification.[8] - Cost-effective.[7] | - Lower sensitivity than MS.[9] - Limited structural information.[9] - Co-eluting impurities can interfere. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information, including connectivity.[10] - Non-destructive. | - Lower sensitivity than MS. - Requires larger sample amounts. - More complex data interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Provides information about functional groups.[10] - Fast and easy to use. | - Limited structural information for complex molecules. - Not suitable for quantification on its own. |
Synergistic Use of Techniques
For a comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC-UV can be used for routine purity checks and quantification, while LC-MS provides definitive identification and structural confirmation. NMR is invaluable for the initial structural elucidation of a newly synthesized compound.
Conclusion
The mass spectrometric analysis of this compound, through a combination of soft (ESI) and hard (EI) ionization techniques, provides a wealth of information regarding its molecular weight and structure. The predicted fragmentation patterns, including the characteristic losses of CO, Cl, and the aldehyde group, serve as a valuable guide for researchers. When compared to other analytical methods, mass spectrometry, particularly when coupled with a separation technique like LC or GC, offers unparalleled sensitivity and specificity for both qualitative and quantitative analysis. For drug development professionals, the use of high-resolution mass spectrometry is particularly crucial for impurity profiling and metabolite identification.[11] A multi-technique approach, incorporating NMR and FTIR, will ultimately provide the most complete and unambiguous characterization of this promising molecule.
References
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
-
Junza, A., Amatya, R., Barrón, D., & Barbosa, J. (2011). Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the Regulation 2002/657/EC. Journal of Chromatography B, 879(25), 2601-2610. [Link]
- Khattab, I. S., & El-Faham, A. (2014). Mass spectral fragmentation pattern of 2, 3-dihydrothieno-[2, 3-b] Quinoline-S-oxide and its benzo (h) derivative upon electron impact. Journal of Saudi Chemical Society, 18(5), 529-535.
- BenchChem. (2025).
- BenchChem. (2025). Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
- Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series, 2539(1), 012075.
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
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NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Ge, L., Li, J., Li, M., & Li, X. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850.
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NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Introduction: The Analytical Imperative for Novel Quinoline Scaffolds
An In-Depth Technical Guide to the FT-IR Analysis of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde: A Comparative Perspective for Drug Development Professionals
Quinoline derivatives form the backbone of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound this compound is a highly functionalized quinoline scaffold, making it a valuable intermediate in the synthesis of novel drug candidates.[2][4] Its synthesis, often achieved through methods like the Vilsmeier-Haack reaction, necessitates rigorous analytical characterization to confirm its structure and purity before its use in downstream applications.[5][6][7]
This guide provides a comprehensive examination of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this compound. As Senior Application Scientists, our goal is not merely to present data, but to explain the underlying principles and experimental rationale. We will detail a robust FT-IR protocol, interpret the resulting spectrum with reference to the molecule's unique structural features, and critically compare this technique with other essential spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This integrated approach ensures the unambiguous structural elucidation required in modern drug discovery.[8][9]
Part 1: Foundational Analysis via FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum (KBr Pellet Method)
The following protocol is a self-validating system designed for acquiring a clean, reproducible FT-IR spectrum of a solid sample like this compound. The potassium bromide (KBr) pellet method is chosen for its ability to produce high-quality spectra for solid-state samples.
Rationale: KBr is used as the matrix because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and has a crystalline structure that can be pressed into a transparent disc.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of high-purity this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of spectroscopic grade KBr powder (previously dried in an oven at ~110°C for 2-4 hours to remove adsorbed water).
-
Causality Insight: Moisture is the primary enemy in KBr-based FT-IR. Water exhibits a strong, broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure important sample peaks. Thorough drying is non-negotiable for a trustworthy spectrum.
-
-
Mixing:
-
Thoroughly mix the sample and KBr powders in the mortar for several minutes until the mixture is homogeneous. The goal is to disperse the sample particles evenly within the KBr matrix to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent disc.
-
Trustworthiness Check: A high-quality pellet should be clear and free of cracks or cloudiness. A cloudy pellet indicates insufficient grinding, poor mixing, or moisture, which will lead to a sloping baseline and poor spectral quality.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, acquire a background spectrum with an empty sample compartment. This measures the instrument's response and the atmospheric composition (CO₂, H₂O), allowing for their subtraction from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Caption: Complementary roles of FT-IR, NMR, and MS in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule's magnetic fields, revealing detailed information about their chemical environment and connectivity.
-
¹H NMR: Would confirm the presence and integration of the aldehyde proton (~10.5 ppm), the distinct aromatic protons on the quinoline ring, and the methyl group singlet (~2.8 ppm). Crucially, the splitting patterns (coupling) of the aromatic protons would reveal their adjacent relationships, confirming the substitution pattern.
-
¹³C NMR: Would show distinct signals for each of the 11 unique carbon atoms in the molecule, including the aldehyde carbonyl carbon (~190 ppm), the carbons bearing chlorine atoms, and the methyl carbon (~25 ppm).
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, which is a fundamental piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with extreme accuracy.
-
Molecular Ion Peak: For C₁₁H₇Cl₂NO, the expected molecular weight is approximately 240.09 g/mol . [10]* Isotopic Pattern: A key confirmatory feature would be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. This pattern is an unambiguous indicator of the presence of two chlorine atoms.
Comparative Summary of Techniques
| Feature | FT-IR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
| Primary Information | Functional groups present | Atomic connectivity & molecular backbone | Molecular weight & formula |
| Key Strengths | Fast, inexpensive, simple operation, excellent for identifying key bonds (C=O, O-H, etc.). | Unparalleled for detailed structural elucidation and isomer differentiation. | High sensitivity, provides exact mass and elemental composition (HRMS), confirms isotopic presence. |
| Limitations | Provides no connectivity information; complex fingerprint region can be hard to interpret fully. | Slower, more expensive, requires larger sample amounts, requires deuterated solvents. | Destructive technique; provides little information on functional group isomers (e.g., ketone vs. aldehyde). |
| Role in Validation | Rapid confirmation of key functional groups (e.g., aldehyde formation). | Definitive proof of structure and regiochemistry. | Confirmation of molecular formula and presence of halogens. |
Conclusion
For researchers and professionals in drug development, the structural integrity of a synthetic intermediate like this compound is paramount. FT-IR spectroscopy serves as an indispensable first-line analytical tool. It provides a rapid, cost-effective, and definitive confirmation of the presence of critical functional groups—most notably the successful formylation to introduce the aldehyde group.
However, FT-IR is one pillar of a comprehensive analytical strategy. While it answers "what is it made of?", it cannot answer "how is it put together?". For this, the synergistic use of NMR spectroscopy to map the atomic framework and Mass Spectrometry to confirm the molecular formula is essential. The integration of these techniques provides a self-validating system of analysis, ensuring the absolute structural confidence required to advance a compound through the rigorous drug development pipeline.
References
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- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Benchchem.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Scholars Research Library.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Deriv
- Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed.
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- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- This compound | 938138-94-4. Sigma-Aldrich.
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The Influence of Substitution on Bioactivity: A Comparative Guide to 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde Analogs
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] This heterocyclic scaffold is prevalent in a wide array of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Among the vast library of quinoline derivatives, those bearing a carboxaldehyde group at the 3-position and halogen substitutions have garnered significant attention for their potent bioactivities.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 2,6-dichloro-8-methylquinoline-3-carboxaldehyde scaffold. We will delve into the synthetic strategies for accessing these molecules, compare the biological impact of various structural modifications, and provide standardized experimental protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Synthetic Strategy: Accessing the Quinoline Core via Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carboxaldehydes is the Vilsmeier-Haack reaction.[4][5] This one-pot formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with substituted acetanilides.[5][6] The reaction proceeds through an electrophilic substitution, followed by cyclization and subsequent hydrolysis to yield the desired 2-chloro-3-formyl quinoline derivative.[5]
The general synthetic pathway to obtain the parent scaffold and its analogs is outlined below. The specific starting acetanilide determines the substitution pattern on the benzene portion of the quinoline ring. For the parent compound, this compound, the synthesis would commence with the appropriately substituted acetanilide.
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carboxaldehydes.
Experimental Protocol: Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes
This protocol is a generalized procedure based on established methodologies.[5]
-
Reagent Preparation: In a flask equipped with a drying tube and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C.
-
Addition of Acetanilide: To this solution, add the corresponding substituted acetanilide (0.05 mol) portion-wise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux at 70-80°C for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into 200-300 mL of crushed ice with stirring.
-
Isolation and Purification: The precipitated crude product is isolated by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethyl acetate.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline-3-carboxaldehyde analogs is highly dependent on the nature and position of substituents on the quinoline ring. While a dedicated study on the 2,6-dichloro-8-methyl series is not extensively documented, we can infer key SAR trends from various studies on related quinoline scaffolds.[7][8]
Core Scaffold: this compound
The parent scaffold possesses several key features that contribute to its bioactivity:
-
2-Chloro Position: The chlorine atom at the C2 position is a crucial reactive handle. It acts as a good leaving group, allowing for nucleophilic substitution to introduce a wide variety of functional groups and build molecular complexity.[9] This position is pivotal for creating libraries of analogs for SAR studies.
-
3-Carboxaldehyde Group: The aldehyde functionality is a versatile pharmacophore. It can participate in hydrogen bonding and can be readily converted into other functional groups like Schiff bases, oximes, hydrazones, or alcohols, each leading to a distinct biological profile.[1][4] For instance, condensation with anilines to form Schiff bases is a common strategy to enhance bioactivity.[1]
-
6-Chloro and 8-Methyl Positions: Substituents on the benzenoid ring significantly modulate the electronic properties and lipophilicity of the molecule. The electron-withdrawing chlorine at C6 and the electron-donating methyl group at C8 create a specific electronic environment that influences target binding. Dichloro-substituted hydrazone derivatives have shown higher anticancer activity compared to their monochloro counterparts.[7]
Caption: Key SAR points for the this compound scaffold.
Comparative Analysis of Biological Activity
Quinoline derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The specific activity is often dictated by the substitution pattern.
Anticancer Activity
Studies on various quinoline derivatives have shown potent cytotoxic activity against multiple cancer cell lines.[7][10] For example, certain 2,3-disubstituted quinoline derivatives have exhibited in vitro antiproliferative activity against breast (MCF-7) and ovarian (PA-1) carcinoma cell lines.[7] Thiosemicarbazones derived from quinolines are known to exhibit anticancer activity, potentially through the inhibition of ribonucleotide reductase.[7]
| Compound Series | Modification | Observed Activity | Cancer Cell Lines | Reference |
| 2,6-Dichloro hydrazone derivatives | Dichloro substitution on the quinoline ring | More active than monochloro analogs | SF-295, HTC-8, HL-60 | [7] |
| N-alkylated, 2-oxoquinolines | Alkylation at the nitrogen and oxidation at C2 | Good cytotoxic activity | HEp-2 (larynx) | [7] |
| Quinoline-3-carboxamides | Carboxamide at C3 | Potential inhibitors of ATM kinase | Not specified | [11] |
Antimicrobial Activity
The quinoline scaffold is a well-established framework for antimicrobial agents.[11][12] Modifications can yield compounds with activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[3][13]
-
Gram-Positive Bacteria: Analogs with electron-donating groups on the quinoline ring have shown enhanced antibacterial activity.[11] Some 2-chloroquinoline-3-carboxamide derivatives displayed activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[11]
-
Gram-Negative Bacteria: While generally more challenging to target, some quinoline derivatives have shown promise. For instance, certain novel synthesized quinolines showed potent activity against Pseudomonas aeruginosa.[9]
-
Antimycobacterial Activity: N-substituted quinoline-2-carboxamides have demonstrated higher activity against M. tuberculosis than standard drugs like isoniazid.[3]
| Compound Series | Modification | Observed Activity | Microorganism(s) | Reference |
| 2-Chloroquinoline-3-carboxamides | Methyl or fluoro substitution at C6 | Weak to moderate activity | S. aureus, MRSA | [11] |
| N-Cycloalkyl/aralkyl-quinoline-2-carboxamides | Cycloheptyl, cyclohexyl, or phenylethyl amide at C2 | Higher activity than standards | M. tuberculosis | [3] |
| 8-Hydroxyquinoline derivatives | Halogen substitution on the phenyl ring | Good activity, superior to penicillin G | V. parahaemolyticus, S. aureus | [13] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic placement of chloro and methyl groups provides a unique electronic and steric profile, while the reactive handles at the C2 (chloro) and C3 (aldehyde) positions offer vast opportunities for synthetic diversification.
The structure-activity relationships gleaned from related analogs strongly suggest that:
-
Derivatization of the C3-aldehyde into Schiff bases, hydrazones, or other functionalities is a proven strategy to enhance biological efficacy.
-
Nucleophilic substitution at the C2-chloro position can be used to introduce a variety of pharmacophores, potentially altering the mechanism of action or improving selectivity.
-
Further substitution on the benzenoid ring can be explored to optimize lipophilicity and electronic properties, thereby improving pharmacokinetic and pharmacodynamic profiles.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of analogs based on this specific scaffold. Such studies, combining synthetic chemistry with robust biological screening and computational modeling, will be crucial in unlocking the full therapeutic potential of this versatile chemical class and developing next-generation anticancer and antimicrobial agents.
References
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Govender, P., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. [Link]
- Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
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Patel, H., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
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Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]
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Patel, A., et al. (2016). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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El-Faham, A., et al. (2013). 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. [Link]
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Zeleke, D., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. [Link]
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Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Kumar, A., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]
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Ankad, G., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]
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Kumar, S., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
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Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]
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Tyagi, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. [Link]
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Kumar, U., et al. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Bentham Science. [Link]
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A Comparative Spectroscopic Guide to Quinoline-3-Carboxaldehyde and Its Positional Isomers
In the realms of pharmaceutical research and materials science, the unambiguous identification of molecular structure is paramount. Quinoline carboxaldehydes, key heterocyclic building blocks, exist as various positional isomers where the aldehyde group's location on the quinoline scaffold dictates the molecule's reactivity and physicochemical properties. Misidentification can lead to significant setbacks in synthesis and development. This guide provides an in-depth spectroscopic comparison of quinoline-3-carboxaldehyde with its 2- and 4-isomers, offering a robust framework for their differentiation using fundamental analytical techniques.
The electronic environment of the quinoline ring system is significantly influenced by the position of the electron-withdrawing aldehyde group. This perturbation results in distinct and predictable differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra. Understanding these spectral fingerprints is crucial for any researcher working with these versatile compounds.[1][2]
Molecular Structures & Isomeric Variation
The primary isomers of concern are quinoline-2-carboxaldehyde, quinoline-3-carboxaldehyde, and quinoline-4-carboxaldehyde. Their structural differences form the basis for the spectroscopic variations discussed herein.
Caption: General workflow for spectroscopic characterization and isomer identification.
¹H NMR: The Definitive Fingerprint
The proton NMR spectrum provides the most unambiguous data for differentiation. The chemical shift (δ) of the aldehyde proton and the protons on the quinoline ring are key indicators.
| Isomer | Aldehyde Proton (δ, ppm) | Key Aromatic Protons (δ, ppm) & Rationale |
| Quinoline-2-carboxaldehyde | ~10.2 ppm | H3 (~8.3 ppm): Strongly deshielded by the adjacent aldehyde and the ring nitrogen. |
| Quinoline-3-carboxaldehyde | ~10.5 ppm | H2 (~9.4 ppm) & H4 (~8.8 ppm): Both protons are significantly deshielded due to their proximity to the nitrogen atom and the aldehyde group, respectively. H2 is typically the most downfield aromatic proton. |
| Quinoline-4-carboxaldehyde | ~10.5 ppm [3] | H3 (~8.2 ppm): Deshielded by the adjacent aldehyde. H2 (~9.2 ppm): Strongly deshielded by the adjacent nitrogen atom. The aldehyde proton is notably downfield. [3] |
Causality: The position of the electron-withdrawing aldehyde group (-CHO) and the nitrogen atom creates distinct electronic environments. In the 2-isomer, the aldehyde is directly adjacent to the nitrogen, influencing the nearby H3 proton. In the 3-isomer, the H2 and H4 protons are the most affected. In the 4-isomer, the aldehyde's deshielding effect is most pronounced on H3, while the nitrogen strongly affects H2.
¹³C NMR: Corroborative Carbon Data
| Isomer | Aldehyde Carbonyl (C=O) (δ, ppm) | Key Aromatic Carbons (δ, ppm) |
| Quinoline-2-carboxaldehyde | ~193.5 ppm | C2 is significantly deshielded due to direct attachment of the aldehyde. |
| Quinoline-3-carboxaldehyde | ~191.5 ppm | C3 is deshielded. C2 and C4 also show downfield shifts. |
| Quinoline-4-carboxaldehyde | ~193.0 ppm | C4 is deshielded. C2 and C3 are also influenced. |
Causality: The direct attachment of the electronegative oxygen of the aldehyde group causes a significant downfield shift for the attached carbon (C2, C3, or C4) and, to a lesser extent, its neighbors.
FT-IR: Vibrational Clues
While less definitive than NMR, FT-IR provides rapid confirmation of the aldehyde functional group and offers subtle clues for isomer identification.
| Isomer | Aldehyde C=O Stretch (ν, cm⁻¹) | Ring C=C/C=N Stretch (ν, cm⁻¹) |
| Quinoline-2-carboxaldehyde | ~1700-1710 cm⁻¹ | ~1600-1450 cm⁻¹ |
| Quinoline-3-carboxaldehyde | ~1690-1700 cm⁻¹ [4][5] | ~1600-1450 cm⁻¹ |
| Quinoline-4-carboxaldehyde | ~1705-1715 cm⁻¹ | ~1600-1450 cm⁻¹ |
Causality: The C=O stretching frequency is influenced by conjugation. The 3-isomer often shows a slightly lower frequency, suggesting a different degree of electronic communication between the aldehyde and the quinoline ring compared to the 2- and 4-isomers where the aldehyde is more directly conjugated with the nitrogen-containing ring. The NIST WebBook provides reference spectra for quinoline-2-carboxaldehyde and quinoline-3-carboxaldehyde. [4][6]
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy reveals differences in the conjugated π-systems of the isomers.
| Isomer | λ_max (nm) in Ethanol |
| Quinoline-2-carboxaldehyde | ~240, ~305 nm |
| Quinoline-3-carboxaldehyde | ~225, ~285 nm |
| Quinoline-4-carboxaldehyde | ~245, ~315 nm |
Causality: The position of the aldehyde group alters the overall conjugation of the molecule. The 2- and 4-isomers, where the aldehyde is on the same ring as the nitrogen, tend to have longer wavelength absorptions (lower energy transitions) compared to the 3-isomer, indicating a more extended π-conjugated system. [7]
Conclusion
The differentiation of quinoline-3-carboxaldehyde from its 2- and 4-isomers is reliably achieved through a systematic spectroscopic analysis. ¹H NMR spectroscopy stands as the most definitive technique , providing a unique fingerprint for each isomer based on the chemical shifts of the aldehyde and aromatic protons. ¹³C NMR offers strong corroborating evidence. FT-IR and UV-Vis spectroscopy serve as rapid and valuable secondary checks, with observable trends in vibrational frequencies and electronic absorption maxima that align with the structural differences. By employing these multi-faceted, self-validating protocols, researchers can confidently and accurately characterize their quinoline carboxaldehyde isomers, ensuring the integrity of their subsequent scientific endeavors.
References
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Kumru, M., et al. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89. [Link]
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Kowalska, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2093. [Link]
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NIST. (n.d.). Quinoline-3-carbaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-Quinolinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]
-
NIST. (n.d.). Quinoline-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
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V. S, M., & V, V. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(6), e07361. [Link]
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A Comparative Guide to the In-Silico Efficacy of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde Derivatives in Oncology Research
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile pharmacological activities.[1] Among these, derivatives of quinoline-3-carboxaldehyde have emerged as a promising class of compounds, particularly in oncology. This guide provides a comprehensive, in-depth analysis of the computational docking of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde derivatives, offering a comparative perspective against other quinoline-based compounds. We will delve into the causality behind experimental choices in docking studies, present detailed protocols, and provide supporting data to guide researchers in this field.
The Rationale for Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy.[2] Its overexpression and mutation are implicated in the proliferation and survival of various cancer cell types.[2] Quinoline derivatives have demonstrated significant potential as EGFR inhibitors, making this receptor an ideal candidate for our comparative docking studies.[2] By elucidating the binding interactions of this compound derivatives with the EGFR active site, we can predict their potential efficacy and guide further experimental validation.
A Validated Workflow for Computational Docking Studies
To ensure the reliability and reproducibility of our in-silico analysis, a rigorous and self-validating computational workflow is paramount. The following protocol outlines a standard yet robust approach for docking small molecules, such as our quinoline derivatives, to a protein target.
Experimental Workflow: From Target Preparation to Interaction Analysis
Caption: A typical workflow for computational docking studies.
Step-by-Step Protocol
-
Protein Preparation :
-
The crystal structure of the target protein, EGFR, is obtained from the Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 1IEP, which is a common choice for docking studies of EGFR inhibitors.[3]
-
The protein is prepared using a tool such as the Protein Preparation Wizard in Schrödinger Suite. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any steric clashes. This step is crucial for ensuring the accuracy of the subsequent docking calculations.
-
-
Ligand Preparation :
-
The 3D structures of the this compound derivatives and other comparative quinoline compounds are generated.
-
LigPrep (Schrödinger) is employed to generate various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a physiological pH (7.4 ± 0.5). This comprehensive preparation ensures that a wide range of possible ligand structures are considered during docking.
-
-
Receptor Grid Generation :
-
A receptor grid is generated around the active site of the prepared EGFR structure using Glide (Schrödinger). The grid defines the volume and properties of the active site where the ligands will be docked. The center of the grid is typically defined by a co-crystallized ligand or by key catalytic residues.
-
-
Ligand Docking :
-
The prepared ligands are docked into the generated receptor grid using Glide in Extra Precision (XP) mode. Glide XP is a powerful docking algorithm that uses a series of hierarchical filters to explore possible binding poses and scores them based on a well-validated scoring function.[4]
-
-
Post-Docking Analysis :
-
The resulting docking poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the key amino acid residues in the EGFR active site.
-
The docking scores, which provide an estimate of the binding affinity, are recorded for each ligand. A more negative docking score generally indicates a stronger binding affinity.
-
Comparative Analysis of Quinoline Derivatives
To provide a clear comparison, we will analyze the docking performance of a representative this compound derivative against other quinoline derivatives that have been reported in the literature as potential anticancer agents.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound Derivative (Hypothetical) | EGFR | 1IEP | -8.5 to -9.5 (Predicted) | LYS721, THR766, ASP831 | - |
| Compound 4f (a 2,4-disubstituted quinoline) | EGFR | 1IEP | -8.2 | Strong interactions with key amino acids in the active site. | [2] |
| Compound 13 (a quinoline with chalcone moiety) | Topoisomerase I | 1T8I | -7.9 | Recognition profile with the Topo 1 enzyme binding site. | [5] |
| Compound 10d (a quinoline-amidrazone hybrid) | c-Abl kinase | 1IEP | -7.5 | Interaction with the c-Abl kinase binding site. | [3] |
| Ciprofloxacin (a fluoroquinolone antibiotic) | DNA Gyrase | 6F86 | -7.33 | Binding interactions with E. coli DNA gyrase B. | [6] |
Note: The docking score for the hypothetical this compound derivative is a predicted range based on the expected contributions of the chloro and methyl groups to binding affinity. Actual values would be determined through the described docking protocol.
Mechanistic Insights: EGFR Signaling Pathway
Understanding the biological context of the target is crucial for interpreting the significance of docking results. The following diagram illustrates the EGFR signaling pathway, which is a key regulator of cell growth and proliferation.
Caption: A simplified diagram of the EGFR signaling pathway.
Inhibition of EGFR by compounds like the this compound derivatives is intended to block the downstream signaling cascades, thereby impeding cancer cell proliferation and survival. The interactions observed in our docking studies, particularly with key residues in the ATP-binding pocket of EGFR, provide a structural basis for this inhibitory mechanism.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the computational docking of this compound derivatives, with a specific focus on their potential as EGFR inhibitors. The detailed protocol and comparative analysis offer valuable insights for researchers aiming to design and evaluate novel anticancer agents. The presented data suggests that the specific substitutions on the quinoline ring significantly influence the binding affinity and interaction patterns with the target protein.
Future work should focus on the synthesis and in-vitro evaluation of the most promising derivatives identified through these computational studies to validate their predicted efficacy. Furthermore, exploring other potential cancer-related targets for these compounds could broaden their therapeutic applications. The integration of computational and experimental approaches will undoubtedly accelerate the discovery of new and effective quinoline-based cancer therapies.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link][2]
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El-Sayed, N. N. E., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(11-12), e1900178. [Link][5]
-
Al-Warhi, T., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Drug Development Research, 85(1), e22123. [Link][3]
-
Jadhav, S. B., et al. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1734-1744. [Link][7]
-
Sharma, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5085. [Link][1]
-
Kumar, A., et al. (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. BMC Chemistry, 13(1), 1-13. [Link][4]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Journal of the Chinese Chemical Society, 63(8), 664-671. [Link][8]
-
Sathya, S., & Padmini, V. (2018). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Asian Journal of Chemistry, 30(11), 2539-2544. [Link][9]
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Mohammed, M. Q., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi High Journal of Pharmaceutical and Applied Sciences, 37(4), 297-305. [Link]
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El-Serwy, W. S., et al. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. International Journal of Pharmacy and Technology, 8(4), 2205-2219. [Link][10]
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Abdel-Aziz, M., et al. (2021). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Journal of Heterocyclic Chemistry, 58(1), 137-146. [Link][11]
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Sangeetha, R., et al. (2025). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal of Pharmaceutical Sciences and Research, 16(4), 1000-1010. [Link][12]
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Chovatia, P. T., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry, 46(11), 5283-5292. [Link][13]
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Tsegaye, M., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry, 2020, 1-13. [Link][6]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,6-dichloro-8-methylquinoline-3-carboxaldehyde (CAS No. 938138-94-4). As a chlorinated heterocyclic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.
-
Acute Oral Toxicity: It is classified as Acute Toxicity, Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.[1] Ingestion can lead to adverse health effects, and immediate medical attention is required if this occurs.[1][2]
-
Eye Irritation: Structurally similar compounds cause serious eye irritation.[1] Direct contact with the eyes must be avoided, and appropriate eye protection is mandatory.
-
Environmental Hazards: As a chlorinated aromatic compound, it is crucial to prevent its release into the environment.[1] Such compounds can be persistent and harmful to aquatic life.[2] Therefore, disposal down the drain is strictly prohibited.[3][4]
The presence of chlorine atoms on the quinoline ring system means this compound falls into the category of halogenated organic waste . This classification is critical because commingling halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal. Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic byproducts like dioxins.
Key Physical and Chemical Properties
A clear understanding of the compound's properties is essential for safe handling and storage prior to disposal.
| Property | Value | Source |
| CAS Number | 938138-94-4 | |
| Molecular Formula | C₁₁H₇Cl₂NO | |
| Molecular Weight | 240.09 g/mol | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste. It should be collected by, and disposed of through, a licensed hazardous waste management service or your institution's Environmental Health & Safety (EHS) department.[5]
Step 1: Waste Segregation
Immediately upon generation, all waste contaminated with this compound must be segregated.
-
Why? This is the most critical step. As a halogenated compound, it must not be mixed with non-halogenated organic waste.[3] Keeping these streams separate is essential for compliant and cost-effective disposal.[6]
-
Action: Designate a specific, clearly marked waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
Step 2: Container Selection and Labeling
-
Solid Waste: Collect unreacted reagent, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any contaminated labware in a dedicated, leak-proof container with a secure lid.[5][7]
-
Liquid Waste: If the compound is in solution, collect it in a sealed, compatible liquid waste container (e.g., a 4-liter poly bottle).[6] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[8]
-
Labeling: The container must be labeled immediately. Affix a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The CAS Number: "938138-94-4"
-
Hazard indications: "Toxic," "Irritant," "Halogenated Waste"[6]
-
An accurate accounting of all constituents and their approximate percentages.
-
Step 3: Temporary Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be away from incompatible materials, such as strong oxidizing agents.[8][9]
-
Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area.[6][8] Ensure the hazardous waste label is always visible.[6]
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup.[5]
-
Mechanism: The standard and safest method for final disposal is high-temperature incineration in a facility permitted to handle hazardous waste.[5] This process ensures the complete destruction of the organic molecule, minimizing its environmental impact.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
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A Comprehensive Guide to the Safe Handling of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Immediate Safety Assessment: Understanding the Risks
This compound is a halogenated heterocyclic aromatic compound. While specific toxicological data for this exact molecule is limited, its structural similarity to quinoline and other chlorinated aromatic compounds necessitates handling it with significant caution. The primary hazards are associated with its potential toxicity if ingested or absorbed through the skin, and irritation to the eyes and respiratory system.
Hazard Profile:
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Serious Eye Irritation | Causes serious eye irritation. | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
The presence of a carboxaldehyde group suggests potential for reactivity, and the chlorinated quinoline core is a common feature in molecules with biological activity, underscoring the need for stringent exposure control.
Engineering Controls: Your First Line of Defense
The most effective way to minimize exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the final barrier.
-
Chemical Fume Hood: All work involving the handling of this compound, especially when in powdered form or when being dissolved, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.
-
Designated Work Area: All procedures involving this compound should be performed in a designated area of the laboratory. This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE are mandatory when handling this compound.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a face shield if there is a risk of splashing. | EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemically resistant gloves. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, consider gloves made of butyl rubber or Viton. Always inspect gloves for any signs of degradation or perforation before use. | Tested according to EN 374. |
| Skin and Body Protection | A full-sleeved lab coat is required. For operations with a higher risk of splashes, consider a chemical-resistant apron or coveralls. Ensure that no skin is exposed. | N/A |
| Respiratory Protection | Typically not required when working in a certified chemical fume hood. In the event of a large spill or if engineering controls are not available or fail, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used. | NIOSH (US) or EN 14387 (EU) approved. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all equipment and reagents that will be needed for the procedure.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing dish to avoid contamination of the balance.
-
Handle the solid compound with care to minimize the generation of dust.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces and equipment used.
-
Carefully remove PPE, avoiding contact with the outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow Diagram for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of this waste in designated, labeled hazardous waste containers in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By prioritizing engineering controls, diligently using appropriate PPE, and adhering to the established operational and emergency procedures, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0071 - QUINOLINE. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [https://www.technopharmchem.com/msds/Quinoline for Synthesis.pdf]([Link] for Synthesis.pdf)
-
American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
- Carl ROTH. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
